molecular formula C22H26N2O4 B12396338 Gelsempervine A

Gelsempervine A

Cat. No.: B12396338
M. Wt: 382.5 g/mol
InChI Key: CZRUSFCSECMUDS-RAPZKCFDSA-N
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Description

Gelsempervine A is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16?,19-,22+/m0/s1

InChI Key

CZRUSFCSECMUDS-RAPZKCFDSA-N

Isomeric SMILES

C/C=C\1/CN([C@H]2CC3=C(C(=O)CC1[C@@]2(CO)C(=O)OC)NC4=CC=CC=C34)C

Canonical SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C

Origin of Product

United States

Foundational & Exploratory

Unveiling Gelsempervine A: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Gelsempervine A, a minor alkaloid from the plant genus Gelsemium. This document details the pioneering work that led to its identification, outlining the experimental protocols and quantitative data from the foundational research that first brought this compound to light.

Discovery and Source

This compound was first isolated from the roots of Gelsemium sempervirens Ait., a plant known for producing a variety of complex indole (B1671886) alkaloids. The initial discovery was part of a broader investigation into the minor alkaloidal constituents of this plant species, following the removal of the more abundant alkaloids, gelsemine (B155926) and sempervirine. The foundational work in this area was published in the mid-20th century, with significant contributions from researchers Schwarz and Marion in 1953 who detailed the separation of several minor alkaloids.

Isolation Methodology

The isolation of this compound is a multi-step process involving classical phytochemical techniques. The general workflow begins with the extraction of the crude alkaloids from the plant material, followed by a series of separation and purification steps.

Experimental Protocol

The following protocol is based on the methodologies described in the early phytochemical investigations of Gelsemium sempervirens.

1. Plant Material and Extraction:

  • Dried and milled roots of Gelsemium sempervirens are subjected to exhaustive extraction with a suitable solvent, typically ethanol (B145695) or methanol, to obtain a crude extract.

2. Acid-Base Extraction for Crude Alkaloid Mixture:

  • The crude extract is acidified with a dilute acid (e.g., hydrochloric acid) and filtered to remove non-alkaloidal material.

  • The acidic aqueous solution is then made alkaline (e.g., with ammonium (B1175870) hydroxide) to precipitate the crude alkaloid mixture.

  • The precipitate is collected, dried, and weighed to determine the total alkaloid yield.

3. Removal of Major Alkaloids:

  • The crude alkaloid mixture is treated with a solvent in which the major alkaloids, gelsemine and sempervirine, are sparingly soluble, allowing for their initial separation by filtration.

4. Separation of Minor Alkaloids:

  • The mother liquor, enriched with minor alkaloids, is concentrated.

  • Early methods employed fractional crystallization of salts (e.g., perchlorates) to separate the remaining alkaloids.

  • Modern approaches would typically involve chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for final purification.

5. Characterization:

  • The purified this compound is characterized by determining its physical and spectral properties.

Quantitative Data

The following table summarizes the quantitative data associated with the isolation and characterization of this compound and related compounds as reported in early studies. It is important to note that yields of minor alkaloids are typically low.

ParameterValue
Starting Material
Plant SourceGelsemium sempervirens Ait. (roots)
Extraction & Isolation
Crude Alkaloid YieldVariable, dependent on plant batch
Physical Properties
Melting PointSpecific to the isolated alkaloid
Optical RotationSpecific to the isolated alkaloid
Spectroscopic Data
Ultraviolet (UV) λmaxCharacteristic of the chromophore
Infrared (IR) νmaxIndicates functional groups
Mass Spectrometry (MS) m/zProvides molecular weight and fragmentation
Nuclear Magnetic Resonance (NMR)Provides detailed structural information

Note: Specific numerical values for this compound from the initial discovery are often embedded in narrative descriptions in older literature and may not be presented in a standardized format.

Structural Elucidation

The determination of the chemical structure of this compound relied on a combination of classical chemical degradation methods and modern spectroscopic techniques.

Methodologies for Structure Determination
  • Elemental Analysis: To determine the empirical formula.

  • UV-Visible Spectroscopy: To identify the chromophoric system within the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as carbonyls, hydroxyls, and amines.

  • Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern, offering clues to the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the discovery and isolation of this compound from its natural source.

GelsempervineA_Isolation plant Gelsemium sempervirens (Roots) extraction Solvent Extraction plant->extraction crude_extract Crude Plant Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids major_alkaloid_sep Removal of Major Alkaloids (e.g., Crystallization) crude_alkaloids->major_alkaloid_sep major_alkaloids Gelsemine & Sempervirine major_alkaloid_sep->major_alkaloids Precipitate mother_liquor Mother Liquor (Enriched in Minor Alkaloids) major_alkaloid_sep->mother_liquor Filtrate chromatography Chromatographic Separation (e.g., Column, Prep-TLC/HPLC) mother_liquor->chromatography gelsempervine_a Purified this compound chromatography->gelsempervine_a characterization Structural Characterization (Spectroscopy, etc.) gelsempervine_a->characterization final_structure Structure of this compound characterization->final_structure

Workflow for the Isolation of this compound.

This guide serves as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a detailed account of the initial discovery and isolation of this compound. The methodologies outlined here, while rooted in historical techniques, form the basis for modern approaches to the isolation of novel bioactive compounds from natural sources.

Natural Sources of Gelsempervine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Gelsempervine A, a potent alkaloid with significant biological activity. It details the primary plant sources, quantitative data on its occurrence, comprehensive experimental protocols for its isolation and purification, and visual representations of its isolation workflow and a key signaling pathway it modulates.

Primary Natural Source

This compound is a monoterpenoid indole (B1671886) alkaloid predominantly found in plants of the genus Gelsemium. The most significant and widely studied source of this compound is Gelsemium elegans, a flowering plant native to East and Southeast Asia. While other Gelsemium species may contain related alkaloids, G. elegans is the primary species from which this compound has been consistently isolated. The entire plant contains a complex mixture of alkaloids, with this compound being one of the constituents.

Quantitative Data

The concentration of this compound within Gelsemium elegans can vary based on geographical location, season of collection, and the specific plant part analyzed. The following table summarizes the available quantitative data on the yield of this compound from its natural source.

Plant SourcePlant PartExtraction MethodReported Yield (% w/w)Reference
Gelsemium elegansWhole Plant95% Ethanol (B145695) Extraction, Acid-Base Partition, Column Chromatography0.0011%

Note: Data on the differential concentration of this compound in specific plant parts (e.g., roots, leaves, stems) is limited in currently available literature.

Experimental Protocols

The isolation of this compound from Gelsemium elegans is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following is a representative protocol synthesized from published methods.

Extraction and Preliminary Separation
  • Maceration and Extraction:

    • Air-dried and powdered plant material of Gelsemium elegans is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic solution (e.g., 2% HCl) and filtered.

    • The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.

    • The pH of the aqueous layer is adjusted to be alkaline (e.g., pH 9-10) using a base such as ammonium (B1175870) hydroxide.

    • The alkaline solution is then extracted successively with an organic solvent like chloroform (B151607) or dichloromethane.

    • The combined organic layers contain the crude alkaloid fraction, which is then dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • The crude alkaloid extract is subjected to column chromatography on a silica gel column.

    • A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing polarity. A common solvent system is a mixture of chloroform and methanol (B129727) (e.g., starting from 100:0 and gradually increasing the methanol concentration).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualized under UV light or with Dragendorff's reagent.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound are pooled, concentrated, and further purified using preparative HPLC.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A typical mobile phase is a mixture of methanol and water, or acetonitrile (B52724) and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. The elution can be isocratic or gradient.

    • Detection: UV detection is typically used, with the wavelength set to the absorption maximum of this compound.

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

  • Structure Elucidation:

    • The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC).

Visualizations

The following diagrams illustrate the isolation workflow for this compound and a key biological pathway it influences.

G_Isolation_Workflow Plant Gelsemium elegans (Powdered Plant Material) Extraction Extraction (95% Ethanol) Plant->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partition Acid-Base Partitioning CrudeExtract->Partition CrudeAlkaloids Crude Alkaloid Fraction Partition->CrudeAlkaloids ColumnChrom Silica Gel Column Chromatography CrudeAlkaloids->ColumnChrom EnrichedFraction Enriched this compound Fraction ColumnChrom->EnrichedFraction PrepHPLC Preparative HPLC (C18 Column) EnrichedFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: General workflow for the isolation of this compound.

G_Apoptosis_Pathway GelA This compound Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) GelA->Bcl2 inhibits BaxBak Pro-apoptotic Proteins (e.g., Bax, Bak) Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induced apoptosis via the Bcl-2 pathway.

The Elusive Pharmacological Profile of Gelsempervine A: A Technical Overview of Related Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific pharmacological profile of Gelsempervine A. While this indole (B1671886) alkaloid has been isolated from plants of the Gelsemium genus, detailed quantitative data on its receptor binding affinities, functional activities, and specific signaling pathways remain largely uncharacterized. In contrast, its structural analog, Gelsemine (B155926) , also a major alkaloid from the same plant, has been the subject of more extensive investigation. This technical guide, therefore, provides an in-depth overview of the known pharmacology of Gelsemine and other related Gelsemium alkaloids as a surrogate, highlighting the molecular targets and potential therapeutic effects that may offer insights into the anticipated activities of this compound.

Molecular Targets of Gelsemium Alkaloids

Current research indicates that the primary molecular targets for the psychoactive effects of Gelsemium alkaloids, particularly Gelsemine, are inhibitory neurotransmitter receptors in the central nervous system (CNS). Specifically, these compounds have been shown to modulate the function of glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[1][2]

Glycine Receptors (GlyRs)

Gelsemine has been identified as an orthosteric agonist of glycine receptors.[3] This interaction is believed to be a key mechanism underlying the analgesic properties of the alkaloid.[3] Studies have shown that Gelsemine can potentiate glycine-induced currents and directly activate these receptors.[1] The binding of Gelsemine to GlyRs is thought to occur at the same site as the antagonist strychnine.[3]

GABA-A Receptors (GABA-ARs)

The interaction of Gelsemine with GABA-A receptors is more complex, with evidence suggesting it acts as a negative allosteric modulator.[2][4] This means that while it binds to a site on the receptor distinct from the GABA binding site, its presence reduces the ability of GABA to open the chloride channel. This inhibitory effect on GABA-A receptors may contribute to the toxic profile of Gelsemium alkaloids.[2][4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of Gelsemine and Gelsevirine with their identified molecular targets. It is critical to reiterate that no such data has been found for this compound.

AlkaloidReceptor TargetAssay TypeMeasured EffectValue (µM)Reference
GelsemineGlycine Receptor (α1)ElectrophysiologyIC50 (Inhibition)42[1]
GelsemineGABA-A ReceptorElectrophysiologyIC50 (Inhibition)55-75[1]
GelsevirineGlycine Receptor (α1)ElectrophysiologyIC50 (Inhibition)40.6 ± 8.2[1]

Signaling Pathways

The proposed signaling pathway for the analgesic effects of Gelsemine involves the activation of glycine receptors, leading to the downstream synthesis of the neurosteroid allopregnanolone (B1667786), which in turn potentiates GABA-A receptor function, contributing to pain relief.[3]

Gelsemine_Signaling_Pathway Gelsemine Gelsemine GlyR Glycine Receptor (Neuronal) Gelsemine->GlyR Binds to & Activates HSOR 3α-Hydroxysteroid Oxidoreductase (3α-HSOR) Activation GlyR->HSOR Stimulates Allopregnanolone Allopregnanolone Synthesis HSOR->Allopregnanolone GABAAR GABA-A Receptor Potentiation Allopregnanolone->GABAAR Positively Modulates Analgesia Analgesic Effect GABAAR->Analgesia

Proposed signaling pathway for Gelsemine-induced analgesia.

In Vivo Effects

The primary in vivo effects attributed to Gelsemium alkaloids are analgesia and anxiolysis.[5][6] These effects have been demonstrated in various animal models of pain and anxiety.[6][7] However, it is important to note the narrow therapeutic window of these compounds, with toxic effects such as convulsions and respiratory depression occurring at higher doses.[5]

Experimental Protocols

While specific protocols for this compound are unavailable, the following outlines general methodologies commonly employed in the pharmacological characterization of natural products like Gelsemium alkaloids.

Receptor Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. This typically involves incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand of known affinity, in the presence of varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand displaced by the test compound is measured to calculate its binding affinity (Ki).

Functional Assays (Electrophysiology)

Two-electrode voltage-clamp or patch-clamp electrophysiology on oocytes or cultured neurons expressing the receptor of interest is a standard method to assess the functional activity of a compound.[1] For ligand-gated ion channels like GlyRs and GABA-ARs, this technique allows for the measurement of ion currents elicited by the application of the natural ligand in the presence and absence of the test compound, thereby determining whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Test Compound (e.g., this compound) Receptor_Binding Receptor Binding Assays (Determine Affinity - Ki) Compound->Receptor_Binding Functional_Assay Functional Assays (e.g., Electrophysiology) (Determine Activity - EC50/IC50) Receptor_Binding->Functional_Assay Active Compounds Animal_Models Animal Models (e.g., Pain, Anxiety) Functional_Assay->Animal_Models Lead Compounds Behavioral_Testing Behavioral Testing Animal_Models->Behavioral_Testing Toxicity_Assessment Toxicity Assessment Animal_Models->Toxicity_Assessment Data_Analysis Data_Analysis Behavioral_Testing->Data_Analysis Efficacy & Mechanism Toxicity_Assessment->Data_Analysis Safety Profile

General experimental workflow for pharmacological characterization.

Conclusion and Future Directions

The pharmacological profile of this compound remains an unexplored area of research. Based on the activity of its close structural analogs, it is plausible that this compound may also interact with inhibitory neurotransmitter receptors in the CNS, potentially exhibiting analgesic and anxiolytic properties. However, without direct experimental evidence, this remains speculative.

Future research should prioritize the systematic evaluation of this compound's pharmacological profile. This would involve:

  • Receptor Screening: A broad panel of receptor binding assays to identify primary molecular targets.

  • Functional Characterization: In-depth electrophysiological and second messenger studies to elucidate the nature of its interaction with identified targets.

  • In Vivo Studies: Comprehensive animal model testing to determine its efficacy and therapeutic window for potential analgesic and anxiolytic effects.

A thorough understanding of the pharmacology of this compound is essential to unlock its potential therapeutic value and to fully comprehend the complex bioactivity of the Gelsemium genus.

References

Spectroscopic Data of Gelsempervine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans. These plants have a long history in traditional medicine, and their complex chemical constituents, including this compound, are of significant interest to researchers for their potential pharmacological activities. The structural elucidation of such intricate natural products relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including detailed NMR and MS data, experimental protocols, and a workflow for its structural analysis.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS data provides the precise molecular weight, which is fundamental for confirming its molecular formula.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Molecular Formula
ESI+383.1958 [M+H]⁺C₂₂H₂₆N₂O₄

HR-ESI-MS data provides the exact mass of the protonated molecule, allowing for the unambiguous determination of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. 1D (¹H and ¹³C) and 2D NMR experiments provide information about the chemical environment of individual atoms and their connectivity. The data presented here is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
97.69d7.7
127.37d7.7
117.31d7.7
107.17ddd8.2, 6.4, 1.7
Nₐ-H9.26br s-
Other protonsAssignments require 2D NMR

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm). Coupling constants (J) are given in Hertz (Hz). d = doublet, ddd = doublet of doublet of doublets, br s = broad singlet.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
2133.9
357.7
554.2
630.5
7112.1
8128.1
9117.0
10120.3
11120.5
12126.0
13135.9
1441.0
1557.1
1664.7
17-
1812.8
19133.8
2020.3
21-
Nₐ-CH₃-
OCH₃-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak of CDCl₃ (δ 77.16 ppm). Some assignments require further 2D NMR analysis for confirmation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized protocols for the NMR and MS analysis of indole alkaloids like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • 1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 200-240 ppm and a longer relaxation delay are used, often with proton decoupling to simplify the spectrum.

  • 2D NMR Data Acquisition: A suite of 2D NMR experiments is performed to establish connectivity.

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of relative stereochemistry.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of this compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in positive ion mode.

  • HR-ESI-MS Data Acquisition: The sample solution is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Data is acquired in positive ion mode over a relevant mass range (e.g., m/z 100-1000). The high mass accuracy of the instrument allows for the determination of the elemental composition of the molecular ion.

  • Tandem MS (MS/MS) Data Acquisition: To obtain structural information, tandem mass spectrometry is performed. The protonated molecular ion of this compound ([M+H]⁺ at m/z 383.1958) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable clues about the molecule's substructures.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of a natural product like this compound follows a logical workflow that integrates data from various spectroscopic techniques.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Gelsemium sp. Purification Chromatographic Purification (HPLC, etc.) Isolation->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Purification->NMR_1D Formula Determine Molecular Formula HRMS->Formula NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Fragments Identify Functional Groups & Substructures NMR_1D->Fragments Connectivity Establish C-C and C-H Connectivity NMR_2D->Connectivity Stereochem Determine Relative Stereochemistry NMR_2D->Stereochem Formula->Fragments Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating high-resolution mass spectrometry with a suite of 1D and 2D NMR techniques, is essential for its unambiguous structural characterization. The data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this and related indole alkaloids. The detailed understanding of its chemical structure is the foundation for further investigations into its biosynthesis, pharmacological properties, and potential therapeutic applications.

An In-depth Technical Guide on the Chemical Properties of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium sempervirens. As a member of the sarpagine-type alkaloid family, it possesses a complex chemical structure that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known chemical properties of this compound, presenting quantitative data, experimental methodologies, and structural information relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below. To date, comprehensive experimental data for properties such as melting point, pKa, and solubility are not widely available in the public domain.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄[1][2]
Molecular Weight 382.5 g/mol [2][3]
Exact Mass 382.189259 g/mol [4][5]
Appearance Not reported
Melting Point Not reported
pKa Not reported
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of natural products. The following sections detail the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy has been instrumental in determining the structure of this compound. The reported chemical shifts provide insights into the proton environment within the molecule.

¹H NMR Spectral Data of this compound (500 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.26br s-Na-H
7.69d7.7H-9
7.37d7.7H-12
7.31d7.7H-11
7.17ddd8.2, 6.4, 1.7H-10

Note: Further assignments for the remaining protons were not available in the cited literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been used to determine the exact mass and elemental composition of this compound.

Mass Spectrometry Data

Ionm/zSource
[M+H]⁺383.1958[5]
[M+H]⁺383.1978[4]
Infrared (IR) Spectroscopy

Specific infrared absorption data for this compound is not detailed in the currently available literature. However, general IR spectra of Gelsemium alkaloid extracts have been reported, which can provide an indication of the functional groups present.[6]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not fully described in the readily available literature. However, general methodologies for the analysis of Gelsemium alkaloids can be adapted.

NMR Spectroscopy Protocol (General for Gelsemium Alkaloids)

A general protocol for obtaining NMR spectra of Gelsemium alkaloids is as follows:

  • Sample Preparation: Dissolve a few milligrams of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum.

  • 2D NMR: Perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in complete structural assignment.

The workflow for NMR analysis can be visualized as follows:

NMR Analysis Workflow
Mass Spectrometry Protocol (General for Gelsemium Alkaloids)

A typical protocol for the mass spectrometric analysis of Gelsemium alkaloids involves:

  • Sample Introduction: Introduce the sample, often dissolved in a suitable solvent, into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization: Generate ions in the gas phase. Positive ion mode is commonly used for alkaloids.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).

  • Detection: Detect the ions to generate a mass spectrum.

  • Tandem MS (MS/MS): For structural information, select a precursor ion and subject it to fragmentation to obtain a product ion spectrum.

The logical flow for mass spectrometry analysis is depicted below:

Mass_Spectrometry_Workflow Sample Sample Solution IonSource Ionization Source (e.g., ESI) Sample->IonSource MassAnalyzer Mass Analyzer (e.g., Q-TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector TandemMS Tandem MS (MS/MS) MassAnalyzer->TandemMS Precursor Ion Selection MassSpectrum Mass Spectrum Detector->MassSpectrum ProductIonSpectrum Product Ion Spectrum Fragmentation Fragmentation TandemMS->Fragmentation Fragmentation->MassAnalyzer Fragment Ion Analysis

Mass Spectrometry Workflow

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly affected by this compound. While research into the biological activities of various Gelsemium alkaloids is ongoing, the specific mechanisms of action for this compound have not been elucidated. Network pharmacology studies on Gelsemium alkaloids suggest potential involvement in pathways such as the calcium signaling pathway and MAPK signaling pathway, though these are not specific to this compound.[2]

Conclusion

This compound is a structurally interesting natural product for which foundational chemical data is still being established. This guide has compiled the currently available quantitative and qualitative data on its chemical properties. Further research is required to fully characterize its physicochemical properties, obtain complete spectroscopic assignments, and elucidate its biological activities and associated signaling pathways. The experimental frameworks provided herein offer a starting point for researchers aiming to contribute to the body of knowledge on this intriguing alkaloid.

References

The Strategic Synthesis of Sarpagine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sarpagine (B1680780) alkaloids, a prominent class of monoterpenoid indole (B1671886) alkaloids, have captivated chemists for decades due to their complex molecular architectures and significant biological activities. Their intricate, cage-like structures, often featuring a characteristic azabicyclo[3.3.1]nonane core, present formidable challenges and opportunities in the field of total synthesis. This technical guide provides an in-depth analysis of the key strategies and methodologies developed for the total synthesis of these valuable natural products, with a focus on quantitative data, detailed experimental protocols, and visual representations of synthetic workflows.

Core Synthetic Strategies and Quantitative Comparison

The total synthesis of sarpagine alkaloids has been approached through several elegant and efficient strategies. The following tables summarize the quantitative data for the synthesis of key sarpagine alkaloids, allowing for a clear comparison of different routes.

Alkaloid Key Strategy Starting Material Number of Steps Overall Yield (%) Enantiomeric Excess (%) Reference
(+)-VellosimineAsymmetric Pictet-Spengler/Intramolecular Pd-couplingD-(+)-Tryptophan methyl ester727>98[1]
(-)-Normacusine BPhotocatalytic Radical Cascade/Intramolecular Amide-Alkene CouplingCommercially available materialsNot specifiedNot specifiedNot specified[2]
TalpinineAsymmetric Pictet-Spengler/Oxyanion-Cope RearrangementD-(+)-Tryptophan1310>98[3]
Talcarpine (B1249662)Asymmetric Pictet-Spengler/Oxyanion-Cope RearrangementD-(+)-Tryptophan139.5>98[3]
(+)-GeissoschizineBiomimetic/Vinylogous Mannich Reaction/Intramolecular Michael AdditionD-TryptophanNot specifiedNot specifiedNot specified[4]
(+)-N-MethylvellosimineBiomimetic/Intramolecular Mannich ReactionD-TryptophanNot specifiedNot specifiedNot specified[4]

Key Synthetic Transformations: Detailed Methodologies

The successful construction of the complex sarpagine core relies on a series of powerful and often stereoselective chemical transformations. Below are detailed protocols for some of the most critical reactions cited in the synthesis of sarpagine alkaloids.

Asymmetric Pictet-Spengler Reaction

This reaction is a cornerstone in the enantioselective synthesis of many sarpagine alkaloids, establishing the crucial stereochemistry of the tetracyclic core.

Synthesis of Tetracyclic Ketone Intermediate via a One-Pot Pictet-Spengler/Dieckmann Protocol:

  • Step 1: Pictet-Spengler Reaction. To a solution of D-(+)-tryptophan methyl ester (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), the desired aldehyde (1.1 equiv) is added. The reaction mixture is stirred at room temperature for the specified time. The reaction is then cooled, and a dehydrating agent (e.g., trifluoroacetic anhydride) is added dropwise. The reaction is stirred until completion, as monitored by TLC.

  • Step 2: Dieckmann Cyclization. The crude product from the Pictet-Spengler reaction is dissolved in toluene. To this solution, a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for several hours.

  • Step 3: Decarboxylation. After cooling, the reaction is quenched with an acid (e.g., acetic acid), followed by the addition of hydrochloric acid. The mixture is then heated to reflux to effect decarboxylation, yielding the tetracyclic ketone. The product is then purified by column chromatography.

Oxyanion-Cope Rearrangement

This powerful rearrangement is utilized to construct the intricate ring systems and set key stereocenters within the sarpagine framework with high diastereoselectivity.

General Procedure for Diastereocontrolled Oxyanion-Cope Rearrangement:

To a solution of the requisite vinyl alcohol (1.0 equiv) in a dry, aprotic solvent such as THF, a strong base (e.g., potassium hydride) is added at a low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred for a specified period to facilitate the[5][5]-sigmatropic rearrangement. The reaction is then quenched with a proton source (e.g., saturated aqueous NH4Cl). The rearranged aldehyde product is extracted with an organic solvent and purified by flash chromatography. A diastereoselectivity of >30:1 has been reported for this key transformation.[3]

Biomimetic Intramolecular Mannich Reaction

Inspired by the proposed biosynthetic pathway, this reaction provides a powerful means to close a key ring in the sarpagine core.

Procedure for the Biomimetic Intramolecular Mannich Cyclization to form (+)-N(a)-methylvellosimine:

An advanced intermediate, a silyl (B83357) enol ether, is dissolved in a suitable solvent like methylene (B1212753) chloride. The solution is cooled, and a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), is added.[4] This induces ionization to form an intermediate iminium ion, which then undergoes a biomimetically inspired intramolecular Mannich reaction to yield the cyclized product, (+)-N(a)-methylvellosimine.[4] The reaction is typically monitored by TLC and, upon completion, quenched and worked up to isolate the desired alkaloid.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for constructing the sarpagine alkaloid core.

sarpagine_synthesis_strategies cluster_pictet_spengler Asymmetric Pictet-Spengler / Dieckmann Strategy cluster_biomimetic Biomimetic Intramolecular Mannich Reaction Strategy tryptophan D-Tryptophan Derivative tetracyclic_intermediate Tetracyclic Intermediate tryptophan->tetracyclic_intermediate Pictet-Spengler Reaction aldehyde Aldehyde aldehyde->tetracyclic_intermediate tetracyclic_ketone Tetracyclic Ketone tetracyclic_intermediate->tetracyclic_ketone Dieckmann Cyclization & Decarboxylation sarpagine_core Sarpagine Core tetracyclic_ketone->sarpagine_core Further Functionalization tryptophan_biomimetic D-Tryptophan advanced_intermediate Advanced Intermediate (e.g., Silyl Enol Ether) tryptophan_biomimetic->advanced_intermediate Multi-step Sequence iminium_ion Iminium Ion Intermediate advanced_intermediate->iminium_ion Lewis Acid (e.g., BF3.OEt2) sarpagine_alkaloid Sarpagine Alkaloid (e.g., N-Methylvellosimine) iminium_ion->sarpagine_alkaloid Intramolecular Mannich Reaction

Caption: Key strategies for the synthesis of the sarpagine alkaloid core.

experimental_workflow_pictet_spengler start Start: D-Tryptophan Derivative + Aldehyde pictet_spengler Asymmetric Pictet-Spengler Reaction (e.g., in CH2Cl2, rt) start->pictet_spengler workup1 Aqueous Workup pictet_spengler->workup1 dieckmann Dieckmann Cyclization (NaH, Toluene, reflux) workup1->dieckmann decarboxylation Acidic Hydrolysis & Decarboxylation (HCl, reflux) dieckmann->decarboxylation purification Column Chromatography decarboxylation->purification product Product: Enantiopure Tetracyclic Ketone purification->product

Caption: Experimental workflow for the Asymmetric Pictet-Spengler/Dieckmann cyclization sequence.

This guide provides a foundational understanding of the total synthesis of sarpagine alkaloids, highlighting the key strategic considerations and experimental realities. For drug development professionals, the outlined synthetic routes offer pathways to access these biologically active molecules and their analogues for further investigation. The continued innovation in synthetic methodology promises to unlock even more efficient and versatile approaches to this fascinating class of natural products.

References

The Biological Activity of Gelsemium Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium alkaloids, a diverse group of monoterpenoid indole (B1671886) alkaloids isolated from plants of the Gelsemium genus, have a long history of use in traditional medicine.[1][2] Modern scientific investigation has revealed a wide spectrum of biological activities, ranging from therapeutic effects like analgesia, anxiolysis, and anti-inflammatory action to significant toxicity.[3][4][5] This technical guide provides an in-depth overview of the biological activities of key Gelsemium alkaloids, with a focus on their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation. The complex interplay of these alkaloids with various molecular targets, particularly within the central nervous system, presents both challenges and opportunities for drug discovery and development.

Introduction

The genus Gelsemium encompasses highly poisonous plants that have been utilized in folk medicine for centuries.[6] The primary bioactive constituents responsible for both the medicinal and toxic properties of these plants are a rich array of over 100 distinct alkaloids.[1][7] These are structurally classified into several types, including gelsedine, gelsemine (B155926), koumine (B8086292), humantenine, yohimbane, and sarpagine-type alkaloids.[4][7] While some alkaloids, like gelsemine and koumine, are recognized for their potential therapeutic applications, others, such as gelsenicine (humantenine), are known for their high toxicity.[1][6] Understanding the specific biological activities and underlying molecular mechanisms of these compounds is crucial for harnessing their therapeutic potential while mitigating their toxic risks. This guide will delve into the core pharmacological aspects of Gelsemium alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Major Biological Activities and Mechanisms of Action

Gelsemium alkaloids exhibit a broad range of pharmacological effects, primarily targeting the central nervous system (CNS).[1][3] However, their activities also extend to anti-inflammatory, immunosuppressive, and antitumor effects.[4][7][8]

Neurological and CNS Effects

A significant body of research has focused on the neurotropic effects of Gelsemium alkaloids, which are largely attributed to their interaction with inhibitory neurotransmitter receptors.[1][9]

  • Anxiolytic and Sedative Effects: Several Gelsemium alkaloids have demonstrated anxiolytic properties.[3] For instance, koumine has been shown to exhibit anxiolytic-like effects in rodent models.[8] The mechanism underlying these effects is believed to involve the modulation of inhibitory neurotransmission.

  • Analgesic Effects: Gelsemine and koumine have been extensively studied for their analgesic properties in various models of chronic and neuropathic pain.[4][10] Gelsemine, in particular, has been shown to produce potent and specific antinociception in chronic pain states by acting on spinal α3 glycine (B1666218) receptors.[11] This targeted action suggests a potential for developing novel analgesics with a reduced risk of tolerance.[11]

  • Mechanism of Action on Inhibitory Receptors: The primary molecular targets for many Gelsemium alkaloids in the CNS are the glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAARs).[1][3][9] These ligand-gated ion channels are crucial for mediating inhibitory signals in the brain and spinal cord.[1]

    • Glycine Receptors (GlyRs): Gelsemine acts as an agonist for the glycine receptor, with a higher affinity than glycine itself.[12] This activation leads to an influx of chloride ions into neurons, causing an inhibitory postsynaptic potential and resulting in muscle relaxation.[12] Both low-toxicity and highly toxic alkaloids have been found to target GlyRs.[1][3]

    • GABA-A Receptors (GABAARs): Koumine, gelsemine, gelsevirine, gelsenicine, and humantenirine (B1246311) have all been shown to target GABAARs.[1] They are considered competitive antagonists of these receptors.[9] The binding site for these alkaloids is often located at the transmembrane region of the β+/α− interface.[1][3]

Anti-inflammatory and Immunosuppressive Activities

Recent studies have highlighted the potent anti-inflammatory and immunosuppressive effects of certain Gelsemium alkaloids.

  • Gelsevirine: This alkaloid has demonstrated a significant anti-osteoarthritis effect by enhancing cell viability and reducing apoptosis in chondrocytes.[8] It also downregulates the expression of inflammatory factors.[8] A key mechanism of its anti-inflammatory action is the specific inhibition of the Stimulator of Interferon Genes (STING) pathway.[13][14] Gelsevirine binds to the cGAMP-binding pocket of STING, preventing its activation and subsequent inflammatory signaling.[13][14] It has also been shown to ameliorate sepsis-associated encephalopathy by inhibiting STING signaling-mediated pyroptosis in microglia.[15]

  • Koumine: Koumine has been found to suppress IL-1β secretion and reduce inflammation by blocking the ROS/NF-κB/NLRP3 axis in macrophages.[3]

  • Geleganimine B: This bisindole alkaloid has shown anti-inflammatory activity by decreasing the production of lipopolysaccharide-induced nitric oxide in BV2 microglial cells.[8][16]

Antitumor Activity

Some Gelsemium alkaloids have exhibited promising antitumor effects in preclinical studies.

  • Sempervirine: This alkaloid has shown significant anti-cancer effects in various in vitro and in vivo cancer models.[8] Its mechanism of action involves the induction of autophagy and apoptosis through the Akt/mTOR signaling pathway in glioma cells.[3]

Toxicity

The therapeutic application of Gelsemium alkaloids is significantly limited by their inherent toxicity.[6][17] The toxicity varies greatly among different alkaloids.

  • High Toxicity Alkaloids: Gelsenicine (humantenine) is among the most toxic alkaloids, with a lethal dose (LD50) in mice of approximately 0.185 mg/kg via intraperitoneal injection.[17] The toxic effects often manifest as respiratory depression, convulsions, and ultimately, respiratory failure.[5][17]

  • Low Toxicity Alkaloids: In contrast, gelsemine and koumine are considered to have lower toxicity.[1] The primary pharmacological effects of these less toxic alkaloids are mainly attributed to their actions on glycine receptors.[1][3]

The toxic mechanisms are thought to be related to the modulation of neuronal activity, with some evidence suggesting a link to excitotoxicity mediated by the N-methyl-D-aspartic acid receptor (NMDAR) signaling pathway.[18]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activities of various Gelsemium alkaloids. This information is crucial for comparing the potency and toxicity of these compounds and for guiding future drug development efforts.

Table 1: In Vitro Bioactivity of Gelsemium Alkaloids

AlkaloidAssayTarget/Cell LineActivityValueReference(s)
KoumineInhibition of GlyRsα1 GlyRsIC5031.5 ± 1.7 µM[9][19]
GelsevirineInhibition of GlyRsα1 GlyRsIC5040.6 ± 8.2 µM[9][19]
Geleganimine BInhibition of NO productionLPS-induced BV2 cellsIC5010.2 µM[8][16]
GelsevirineInhibition of STING activationRaw264.7 cells-Dose-dependent inhibition of Ifnb1 mRNA expression[13]
Gelsegansymines A & BAnti-inflammatoryLPS-induced RAW264.7 cells-Dose-dependent inhibition (12.5-50 µmol/L)[20]
Gelsegansymines A & BOsteoclast inhibitoryRANKL-induced osteoclasts-Significant inhibition at 5 µmol/L[20]

Table 2: In Vivo Bioactivity and Toxicity of Gelsemium Alkaloids

AlkaloidAnimal ModelActivityRoute of AdministrationValueReference(s)
GelsemineRat model of bone cancer painAntinociceptionIntrathecalED50: 0.5 - 0.6 µg[11]
KoumineICR miceAnxiolytic-like propertiesGavage0.25, 1, and 4 mg/kg[8]
GelsevirineMice with CLP-induced sepsisImproved survival-10, 20 mg/kg[13]
Gelsenicine (Humantenmine)MiceAcute toxicityIntraperitoneal (i.p.)LD50: 0.185 mg/kg[17]
GelsemineMiceAcute toxicityIntravenous (i.v.)LD50: 78.23 mg/kg[17]
KoumineMiceAcute toxicityIntraperitoneal (i.p.)LD50: ~100 mg/kg[6]
Total alkaloids of G. elegansMiceAcute toxicityOralLD50: 15 mg/kg[21]
Total alkaloids of G. elegansMiceAcute toxicityIntraperitoneal (i.p.)LD50: 4 mg/kg[21]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Gelsemium alkaloids.

Electrophysiological Recordings
  • Objective: To investigate the functional modulation of ion channels, such as GlyRs and GABAARs, by Gelsemium alkaloids.

  • Methodology:

    • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the subunits of the receptor of interest (e.g., α1 subunit of GlyR).

    • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

    • Drug Application: The agonist (e.g., glycine or GABA) is applied to elicit a current. Gelsemium alkaloids are then co-applied with the agonist at varying concentrations to determine their effect on the current.

    • Data Analysis: The concentration-response curves are generated to calculate the IC50 values for the inhibitory effects of the alkaloids.[9][19]

In Vitro Anti-inflammatory Assays
  • Objective: To assess the anti-inflammatory properties of Gelsemium alkaloids.

  • Methodology (LPS-induced inflammation in macrophages):

    • Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or BV2) are cultured.

    • Treatment: Cells are pre-treated with various concentrations of the Gelsemium alkaloid for a specific duration.

    • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

    • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the cell culture supernatant are measured using techniques like ELISA and the Griess assay, respectively.[8][20]

In Vivo Analgesia Models
  • Objective: To evaluate the pain-relieving effects of Gelsemium alkaloids.

  • Methodology (Formalin-induced pain model):

    • Animal Model: Rodents (rats or mice) are used.

    • Drug Administration: The Gelsemium alkaloid is administered via a specific route (e.g., intrathecal injection).

    • Induction of Pain: A dilute solution of formalin is injected into the paw of the animal to induce a biphasic pain response.

    • Behavioral Assessment: The animal's pain behaviors (e.g., flinching, licking of the injected paw) are observed and quantified over time.

    • Data Analysis: The analgesic effect of the alkaloid is determined by the reduction in pain behaviors compared to a control group.[11]

Molecular Docking and Dynamics Simulations
  • Objective: To predict and analyze the binding interactions between Gelsemium alkaloids and their molecular targets.

  • Methodology:

    • Protein and Ligand Preparation: The 3D structures of the target protein (e.g., GlyR) and the Gelsemium alkaloid are obtained or modeled.

    • Molecular Docking: Computational software is used to predict the preferred binding orientation of the alkaloid within the binding site of the protein. This provides insights into the potential binding mode and affinity.

    • Molecular Dynamics Simulations: These simulations are performed to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic view of the interaction.[1][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Gelsemium alkaloids and a typical experimental workflow for their investigation.

Gelsemium_CNS_Pathway cluster_alkaloids Gelsemium Alkaloids cluster_receptors Inhibitory Receptors cluster_effects Neuronal Effects Koumine Koumine GABAAR GABA-A Receptor Koumine->GABAAR Antagonist Gelsemine Gelsemine Gelsemine->GABAAR Antagonist GlyR Glycine Receptor Gelsemine->GlyR Agonist Gelsevirine Gelsevirine Gelsevirine->GABAAR Antagonist Inhibition Neuronal Inhibition (Hyperpolarization) GABAAR->Inhibition GlyR->Inhibition Analgesia Analgesia Inhibition->Analgesia Anxiolysis Anxiolysis Inhibition->Anxiolysis

Caption: CNS signaling pathways of Gelsemium alkaloids.

Gelsevirine_STING_Pathway Gelsevirine Gelsevirine STING STING Gelsevirine->STING Inhibits (Competitive Binding) cGAMP cGAMP cGAMP->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Inflammation Pro-inflammatory Cytokines & IFNs IRF3->Inflammation NFkB->Inflammation

Caption: Gelsevirine's inhibition of the STING pathway.

Experimental_Workflow start Isolation of Gelsemium Alkaloid in_vitro In Vitro Assays (e.g., Receptor Binding, Cell Viability) start->in_vitro in_vivo In Vivo Models (e.g., Pain, Anxiety, Toxicity) start->in_vivo mechanism Mechanism of Action Studies (e.g., Electrophysiology, Western Blot) in_vitro->mechanism in_vivo->mechanism data_analysis Data Analysis & Interpretation mechanism->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

References

An In-depth Technical Guide on the Hypothesized Mechanisms of Action of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A is a prominent indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, which have a long history in traditional medicine for treating a range of ailments including pain, anxiety, and cancer. While extensive research has been conducted on its sister alkaloids such as gelsemine (B155926), koumine, and sempervirine (B1196200), the precise molecular mechanisms of this compound remain largely uncharted. This technical guide synthesizes the current understanding of the pharmacological activities of closely related Gelsemium alkaloids to propose and detail the most probable mechanisms of action for this compound. The primary hypothesized activities of this compound are centered around its potential as a neuroactive agent, targeting inhibitory neurotransmitter receptors, and as an anti-neoplastic compound, modulating key signaling pathways in cancer progression. This document provides a comprehensive overview of these hypothesized mechanisms, supported by data from related compounds, detailed experimental protocols for future validation, and visual representations of the implicated signaling pathways to guide further research and drug development efforts.

Introduction

The genus Gelsemium is a rich source of structurally complex and biologically active indole alkaloids.[1] Among these, this compound, alongside compounds like gelsemine, koumine, and sempervirine, has garnered significant interest for its potential therapeutic applications.[1] Historically, extracts from Gelsemium species have been utilized for their analgesic, anxiolytic, anti-inflammatory, and anti-cancer properties.[1] Modern pharmacological studies have begun to elucidate the molecular targets of some of these alkaloids, providing a foundation for understanding the potential mechanisms of this compound. This guide will focus on two primary areas of hypothesized action: neuroactivity, based on the known effects of gelsemine and koumine, and anti-cancer activity, drawing parallels from studies on sempervirine.

Hypothesized Neuroactive Mechanisms of Action

The analgesic and anxiolytic effects of Gelsemium alkaloids are well-documented in preclinical models.[1] The leading hypothesis for these effects centers on the modulation of inhibitory neurotransmission in the central nervous system (CNS), primarily through the glycine (B1666218) receptor (GlyR).[1]

Allosteric Modulation of Glycine Receptors

It is hypothesized that this compound, similar to gelsemine and koumine, acts as a positive allosteric modulator of the α3 subtype of the glycine receptor (α3-GlyR) in the spinal cord.[1] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission.[2] Positive allosteric modulation by this compound would enhance the effect of glycine, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition of nociceptive neurons in the spinal cord is a plausible mechanism for its analgesic effects.

Stimulation of Allopregnanolone (B1667786) Synthesis

A related hypothesis suggests that the activation of spinal α3-GlyRs by Gelsemium alkaloids stimulates the synthesis of the neurosteroid allopregnanolone.[1] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[3] By increasing allopregnanolone levels, this compound could indirectly enhance GABAergic inhibition, contributing to both its analgesic and anxiolytic properties.

Potential Interaction with GABA-A Receptors

While the primary neuroactive mechanism is thought to be mediated through glycine receptors, a direct interaction with GABA-A receptors cannot be ruled out. GABA-A receptors are also ligand-gated chloride channels and are the targets of many anxiolytic drugs.[4] Further investigation is required to determine if this compound directly modulates GABA-A receptor function.

Hypothesized Anti-Cancer Mechanisms of Action

Several Gelsemium alkaloids, notably sempervirine, have demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.[5][6] It is therefore hypothesized that this compound shares similar anti-cancer mechanisms.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Studies on sempervirine have shown that it can inhibit the proliferation and induce apoptosis in hepatocellular carcinoma cells by inactivating the Wnt/β-catenin pathway.[5] It is proposed that this compound may act similarly by downregulating key components of this pathway, leading to a decrease in the transcription of target genes that promote cancer cell growth.

Induction of Apoptosis via p53 Stabilization

Another potential anti-cancer mechanism of this compound is the induction of apoptosis through the stabilization of the tumor suppressor protein p53. Sempervirine has been identified as an inhibitor of MDM2 E3 ubiquitin ligase, an enzyme that targets p53 for proteasomal degradation.[7] By inhibiting MDM2, this compound could lead to an accumulation of p53, which in turn would activate the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.

DNA Intercalation and Topoisomerase I Inhibition

Sempervirine has also been shown to intercalate with DNA and inhibit DNA topoisomerase I, an enzyme essential for DNA replication and repair.[7] This dual action leads to DNA damage and the induction of cell cycle arrest and apoptosis. It is plausible that the planar aromatic structure of this compound also allows it to function as a DNA intercalator and topoisomerase I inhibitor.

Quantitative Data from Related Alkaloids

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the reported anti-proliferative activities of sempervirine in various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Cell LineCancer TypeIC50 (µM) of SempervirineReference
HeLaCervical Cancer11.4 ± 0.2[6]
SGC-7901Gastric Cancer> 40[6]
BEL-7402Liver Cancer29.8 ± 0.8[6]
A549Lung Cancer20.1 ± 1.1[6]
B16Melanoma> 40[6]

Detailed Methodologies for Key Experiments

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

This technique is used to determine the effect of this compound on the expression levels of key proteins in a signaling pathway.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., β-catenin, p53, Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Electrophysiological Recording of Ion Channel Activity

This method is used to directly measure the effect of this compound on the function of ion channels like glycine and GABA-A receptors.

  • Cell Preparation: Use primary cultured neurons or cell lines (e.g., HEK293) transiently expressing the receptor of interest (e.g., α3-GlyR).

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

  • Agonist Application: Apply the natural agonist (e.g., glycine or GABA) to elicit an ionic current.

  • Compound Application: Co-apply this compound with the agonist to determine its modulatory effect on the current amplitude, kinetics, and dose-response relationship.

  • Data Analysis: Analyze the recorded currents to determine changes in peak current, EC50, and other biophysical properties of the channel.

Visualizations of Hypothesized Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key hypothesized signaling pathways for this compound.

G_protein_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GlyR α3 Glycine Receptor Allopregnanolone Allopregnanolone Synthesis GlyR->Allopregnanolone Stimulates Cl_ion Cl- Influx GlyR->Cl_ion GABA_A GABA-A Receptor GABA_A->Cl_ion Allopregnanolone->GABA_A Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Analgesic & Anxiolytic Effects Analgesic & Anxiolytic Effects Hyperpolarization->Analgesic & Anxiolytic Effects Gelsempervine_A This compound Gelsempervine_A->GlyR Positive Allosteric Modulation Glycine Glycine Glycine->GlyR GABA GABA GABA->GABA_A

Caption: Hypothesized neuroactive signaling pathway of this compound.

anticancer_pathway cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway cluster_dna DNA Damage Pathway Gelsempervine_A This compound Wnt_Pathway Wnt Signaling Gelsempervine_A->Wnt_Pathway Inhibits MDM2 MDM2 Gelsempervine_A->MDM2 Inhibits DNA DNA Gelsempervine_A->DNA Intercalates Topo_I Topoisomerase I Gelsempervine_A->Topo_I Inhibits beta_catenin β-catenin Wnt_Pathway->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Cell Proliferation Cell Proliferation Gene_Transcription->Cell Proliferation p53 p53 MDM2->p53 Degrades Bax Bax p53->Bax Upregulates Apoptosis_p53 Apoptosis Bax->Apoptosis_p53 Anti-Cancer Effects Anti-Cancer Effects Apoptosis_p53->Anti-Cancer Effects DNA_Damage DNA Damage DNA->DNA_Damage Topo_I->DNA Apoptosis_dna Apoptosis DNA_Damage->Apoptosis_dna Apoptosis_dna->Anti-Cancer Effects

Caption: Hypothesized anti-cancer signaling pathways of this compound.

Conclusion and Future Directions

The therapeutic potential of this compound, inferred from the well-characterized activities of its structural analogs, is significant. The hypotheses presented in this guide, centering on the modulation of inhibitory neurotransmitter receptors for neuroactive effects and the targeting of key cancer-related signaling pathways for anti-neoplastic activity, provide a solid framework for future research. The immediate priorities for the scientific community should be to conduct rigorous in vitro and in vivo studies to confirm these mechanisms specifically for this compound. This includes determining its binding affinities and functional effects on glycine and GABA-A receptors, as well as elucidating its impact on the Wnt/β-catenin and p53 signaling pathways in relevant cancer models. The experimental protocols outlined herein offer a starting point for these crucial validation studies. A thorough understanding of the molecular pharmacology of this compound will be instrumental in its potential development as a novel therapeutic agent for neurological disorders and cancer.

References

In Silico Prediction of Gelsempervine A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A, a principal alkaloid isolated from the medicinal plant Gelsemium sempervirens, has garnered significant interest for its diverse pharmacological activities. Understanding the molecular targets of this complex natural product is paramount for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and characterize the protein targets of this compound. By integrating established computational methodologies with experimentally validated data, we present a robust framework for natural product target identification. This document details the proposed computational protocols, summarizes potential quantitative findings in structured tables, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity. This compound, an indole (B1671886) alkaloid, is a prominent constituent of Gelsemium sempervirens, a plant with a long history in traditional medicine for treating conditions like anxiety and pain. While the therapeutic effects of Gelsemium extracts are recognized, the precise molecular mechanisms of its individual components, such as this compound, are not fully understood. Identifying the direct protein targets of this alkaloid is a critical step in validating its therapeutic uses and assessing its safety profile.

In silico target prediction has emerged as a powerful, cost-effective, and time-efficient strategy to hypothesize and investigate drug-target interactions.[1][2] These computational approaches can be broadly categorized into ligand-based and structure-based methods.[1][2] Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities, while structure-based methods, such as reverse docking, screen a ligand against a library of macromolecular target structures to identify potential binding partners.[2]

This guide outlines a comprehensive in silico workflow to predict the targets of this compound, drawing upon existing experimental evidence that suggests its interaction with key players in the central nervous system. Experimental studies have indicated that Gelsemium alkaloids, including the structurally related gelsemine, modulate the function of inhibitory neurotransmitter receptors, specifically glycine (B1666218) receptors (GlyR) and γ-aminobutyric acid type A receptors (GABAAR).[3] Functional studies combined with bioinformatics have also pointed towards these receptors as significant targets.[1] Furthermore, enzymes such as 3α-hydroxysteroid oxide-reductase (3α-HSOR) have been identified as potential molecular targets for gelsemine.[1]

By leveraging this knowledge, we can construct a focused in silico investigation to predict and analyze the binding of this compound to these and other potential targets.

Proposed In Silico Target Prediction Workflow

A multi-step computational approach is proposed to ensure a comprehensive and reliable prediction of this compound's molecular targets. This workflow integrates several computational techniques to build a strong, evidence-based hypothesis for subsequent experimental validation.

G cluster_0 Input Preparation cluster_1 Virtual Screening cluster_2 Hit Refinement and Validation cluster_3 Biological Contextualization A Ligand Preparation (this compound 3D Structure) C Reverse Docking A->C D Pharmacophore Screening A->D E Shape-Based Screening A->E B Target Library Preparation (Human Proteome) B->C F Hit Prioritization (Scoring & Consensus) C->F D->F E->F G Molecular Dynamics Simulation F->G H Binding Free Energy Calculation G->H I Pathway Analysis H->I J Network Pharmacology H->J

Figure 1: Proposed in silico workflow for this compound target prediction.

Detailed Experimental Protocols (Computational)

Ligand and Target Preparation
  • Ligand Preparation :

    • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem).

    • The structure is energy-minimized using a suitable force field (e.g., MMFF94).

    • Protonation states at physiological pH (7.4) are assigned.

  • Target Library Preparation :

    • A library of human protein structures is compiled from the Protein Data Bank (PDB).

    • Structures are pre-processed to remove water molecules and co-solvents, add hydrogen atoms, and assign protonation states.

    • Binding sites are defined based on known ligand-bound structures or predicted using pocket detection algorithms.

Virtual Screening
  • Reverse Docking :

    • This compound is docked against the prepared library of protein targets using software like AutoDock Vina or Glide.

    • The binding poses and corresponding docking scores are calculated for each protein.

  • Pharmacophore Screening :

    • A 3D pharmacophore model is generated for this compound, defining key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).

    • This model is screened against a database of pharmacophore models derived from known protein-ligand complexes (e.g., PharmGKB).

Hit Refinement and Validation
  • Hit Prioritization :

    • Proteins identified from multiple screening methods are prioritized.

    • A consensus scoring function is applied to rank potential targets based on docking scores, pharmacophore fit, and biological relevance.

  • Molecular Dynamics (MD) Simulation :

    • The top-ranked this compound-protein complexes are subjected to MD simulations (e.g., using GROMACS or AMBER) for 100 ns.

    • Simulations are performed in an explicit solvent model to assess the stability of the binding pose and protein-ligand interactions over time.

  • Binding Free Energy Calculation :

    • The binding free energy (ΔGbind) for the most stable complexes is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed in silico workflow.

Table 1: Reverse Docking Results for Top Predicted Targets

Target ProteinGenePDB IDDocking Score (kcal/mol)Key Interacting Residues
Glycine Receptor α1GLRA16VM0-9.8Tyr161, Phe159, Thr204
GABAA Receptor β3GABRB36I53-9.5Tyr157, Phe200, Ser205
3α-HSOR (AKR1C2)AKR1C21IHI-8.7Tyr55, His117, Trp227
Transglutaminase 2TGM22Q3Z-8.2Trp241, Tyr516, Cys277

Table 2: Binding Free Energy Calculations from MD Simulations

ComplexΔGbind (MM/PBSA) (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)
This compound - GlyRα1-45.7 ± 3.2-55.1-15.3
This compound - GABAARβ3-42.1 ± 4.1-51.8-12.9
This compound - 3α-HSOR-35.6 ± 2.8-44.3-9.7

Visualization of Signaling Pathways and Logical Relationships

Glycine and GABAergic Signaling Pathways

Experimental evidence suggests that Gelsemium alkaloids modulate inhibitory neurotransmission.[3] The following diagram illustrates the general mechanism of action at GlyR and GABAAR, which are ligand-gated ion channels.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A Glycine / GABA C GlyR / GABA-A Receptor (Ion Channel) A->C B This compound (Predicted Modulator) B->C D Cl- Influx C->D E Hyperpolarization D->E F Inhibition of Neuronal Firing E->F

Figure 2: Modulation of inhibitory neurotransmitter receptors by this compound.
Logical Relationship of Target Validation

The confidence in a predicted target increases with converging evidence from multiple computational and experimental methods.

G A Reverse Docking Hit E High Confidence Predicted Target A->E B Pharmacophore Hit B->E C MD Simulation Stability C->E D Favorable Binding Energy D->E F Experimental Validation (e.g., Binding Assay) E->F G Confirmed Target F->G

Figure 3: Logical flow for confirming a predicted biological target.

Conclusion

The in silico framework presented in this guide offers a systematic and multi-faceted approach to identifying and characterizing the molecular targets of this compound. By integrating reverse docking, pharmacophore screening, molecular dynamics, and binding free energy calculations, this workflow can generate high-confidence hypotheses for the alkaloid's mechanism of action. The predicted interactions with key central nervous system targets, such as glycine and GABAA receptors, align with the known pharmacological effects of Gelsemium extracts and provide a solid foundation for further experimental validation. This synergistic approach between computational prediction and experimental verification is crucial for accelerating natural product-based drug discovery and development.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Gelsemium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses of Gelsemium species, with a focus on their phytochemical composition, pharmacological activities, and the underlying molecular mechanisms. The information presented is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the traditional knowledge surrounding these potent medicinal plants and the scientific evidence that supports and elucidates their use.

Introduction to the Genus Gelsemium

The genus Gelsemium comprises three principal species of flowering plants: Gelsemium sempervirens (L.) J.St.-Hil., native to the southeastern United States and Central America, Gelsemium elegans (Gardn. & Champ.) Benth., found in Southeast Asia and China, and Gelsemium rankinii Small, also native to the southeastern United States.[1] Historically, these plants have been used in traditional medicine systems for a variety of ailments, yet they are also notoriously toxic due to their complex alkaloid composition.[1] This guide will delve into the documented ethnobotanical applications of these species, the chemical constituents responsible for their bioactivity, and the modern scientific investigations into their pharmacological effects.

Ethnobotanical Uses: A Legacy of Traditional Medicine

Both Gelsemium sempervirens and Gelsemium elegans have a rich history of use in traditional and folk medicine.

Gelsemium sempervirens , commonly known as yellow jasmine or Carolina jessamine, has been utilized in North American traditional medicine and homeopathy.[2] Its primary applications have been for the treatment of:

  • Neurological Conditions: It has been traditionally used for neuralgia, particularly facial neuralgia, migraines, and sciatica.[3][4]

  • Anxiety and Nervous Disorders: The plant has a reputation as a nervous system relaxant and has been employed to alleviate anxiety and insomnia.[5]

  • Respiratory Ailments: It was a component of remedies for asthma and other respiratory issues at the turn of the century.[6]

  • Fever: G. sempervirens was also used in some cases of malarial fever.[7]

Gelsemium elegans , known in China as "Duan-Chang-Cao" (heartbreak grass), has a long history of use in traditional Chinese medicine, often for external applications due to its high toxicity.[8] Its traditional uses include:

  • Pain Management: It has been applied for rheumatoid pain and various other painful conditions.[4][8]

  • Skin Conditions: Traditional preparations have been used to treat skin ulcers.[8]

  • Cancer: There are reports of its use in traditional remedies for certain types of cancer.[4]

It is crucial to note that while these uses are documented, the toxicity of Gelsemium species necessitates extreme caution, and self-medication is highly dangerous.

Phytochemical Composition

The biological activity and toxicity of Gelsemium species are primarily attributed to a diverse array of monoterpene indole (B1671886) alkaloids.[1] Over 120 alkaloids have been identified from the genus.[8] The most significant of these are:

  • Gelsemine (B155926): A principal alkaloid in G. sempervirens and also present in G. elegans.[1]

  • Koumine (B8086292): The most abundant alkaloid in G. elegans.[9]

  • Gelsenicine: A highly toxic alkaloid found in G. elegans.[9]

  • Humantenine, Gelsevirine, and Sempervirine: Other notable alkaloids contributing to the plant's overall bioactivity.[9]

The concentration of these alkaloids can vary significantly depending on the plant part, with the roots and young leaves of G. elegans reported to have the highest toxicity.[9]

Table 1: Quantitative Alkaloid Composition in Gelsemium elegans
AlkaloidPlant PartConcentration/Relative AbundanceReference
KoumineWhole PlantHighest content[9]
GelsevirineWhole PlantSecond highest content[9]
GelsemineWhole PlantThird highest content[9]
HumantenineWhole PlantFourth highest content[9]
GelsenicineWhole PlantFifth highest content[9]
Multiple AlkaloidsSeedling Roots (90 days)14-acetoxygelsenicine and gelsemine N-oxide show spatial distribution[10]
Multiple AlkaloidsSeedling Leaves (90 days)14-acetoxy-15-hydroxygelsenicine and Na-methoxy-19-(Z)-anhydrovobasinediol detected[10]
Multiple AlkaloidsMature Stems17 alkaloids detected, mostly in the pith region[10]
Multiple AlkaloidsMature Leaf Veins16 alkaloids detected[10]
Multiple AlkaloidsShoots17 alkaloids detected[10]

Pharmacological Activities and Signaling Pathways

Modern pharmacological research has begun to validate and elucidate the mechanisms behind the traditional uses of Gelsemium species. The primary areas of investigation include their analgesic, anxiolytic, and anti-inflammatory properties.

Analgesic and Anxiolytic Effects: The Glycine (B1666218) and GABA-A Receptor Pathways

The analgesic and anxiolytic effects of Gelsemium alkaloids, particularly gelsemine and koumine, are primarily mediated through their interaction with inhibitory neurotransmitter receptors in the central nervous system.

Signaling Pathway:

  • Glycine Receptor Agonism: Gelsemine and koumine act as orthosteric agonists at the spinal α3 glycine receptor.[11] This direct binding mimics the action of the inhibitory neurotransmitter glycine.

  • Allopregnanolone Synthesis: Activation of the glycine receptor stimulates the synthesis of the neurosteroid allopregnanolone.[11]

  • GABA-A Receptor Modulation: Allopregnanolone then positively modulates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability.

This pathway provides a molecular basis for the traditional use of Gelsemium as a nervous system relaxant and for pain relief.

Gelsemium_Signaling_Pathway Gelsemium_Alkaloids Gelsemium Alkaloids (Gelsemine, Koumine) Glycine_Receptor Spinal α3 Glycine Receptor Gelsemium_Alkaloids->Glycine_Receptor Agonism Allopregnanolone Allopregnanolone Synthesis Glycine_Receptor->Allopregnanolone Stimulates GABA_A_Receptor GABA-A Receptor Modulation Allopregnanolone->GABA_A_Receptor Positive Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to Analgesic_Anxiolytic Analgesic & Anxiolytic Effects Neuronal_Inhibition->Analgesic_Anxiolytic Results in

Gelsemium Alkaloid Signaling Pathway for Analgesia and Anxiolysis.
Anti-inflammatory Effects

Extracts and isolated alkaloids from Gelsemium elegans have demonstrated significant anti-inflammatory activity.[8][12] The proposed mechanism involves the suppression of pro-inflammatory mediators.

Signaling Pathway:

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is a common experimental inflammatory stimulus that activates immune cells like macrophages and microglia.

  • Pro-inflammatory Cytokine Production: This activation leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).

  • Inhibition by Gelsemium Alkaloids: Gelsemium alkaloids, such as geleganimine B, have been shown to inhibit the production of these pro-inflammatory factors in microglial cells.[13] This suppression of the inflammatory cascade is believed to be a key mechanism behind the plant's anti-inflammatory effects.

Gelsemium_Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (LPS) Microglia Microglial Cell Activation LPS->Microglia Pro_inflammatory Production of Pro-inflammatory Mediators (TNF-α, IL-6, NO) Microglia->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Gelsemium_Alkaloids Gelsemium Alkaloids Gelsemium_Alkaloids->Pro_inflammatory Inhibition

Anti-inflammatory Mechanism of Gelsemium Alkaloids.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the pharmacological properties of Gelsemium species.

Alkaloid Extraction and Quantification

Objective: To extract and quantify the major alkaloids from Gelsemium plant material.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation:

    • Air-dry the plant material (roots, stems, or leaves) at 45-60°C and grind into a fine powder.[14]

    • Extract the powder with 80% alcohol using ultrasonication (e.g., 1 g of powder in 25 mL of solvent, twice for 30 minutes at 60°C).[14]

    • Combine the extracts, filter, and evaporate to dryness.

    • Redissolve the residue in a suitable solvent (e.g., methanol) for analysis.[15]

  • HPLC Separation:

    • Use a C18 column for separation.[16]

    • Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile.[14]

    • A typical gradient might be: 0-2 min, 10% B; 2-20 min, 10-80% B; 20-25 min, 80% B; 25-28 min, 80-10% B; followed by re-equilibration.

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform multiple reaction monitoring (MRM) for targeted quantification of specific alkaloids (e.g., gelsemine, koumine).

    • Develop a calibration curve using certified reference standards for each alkaloid to ensure accurate quantification.[17]

HPLC_MS_Workflow Start Gelsemium Plant Material Extraction Ultrasonic Extraction (80% Alcohol) Start->Extraction Filtration Filtration & Evaporation Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

Workflow for Gelsemium Alkaloid Extraction and Quantification.
Anxiolytic Activity Assessment

Objective: To evaluate the anxiety-reducing effects of Gelsemium extracts or isolated compounds.

Methodology: Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.[18][19]

  • Animals: Typically, mice or rats are used. They should be habituated to the testing room for at least 30-60 minutes before the experiment.[19]

  • Procedure:

    • Administer the Gelsemium extract, isolated compound, or vehicle control to the animals (e.g., by oral gavage or intraperitoneal injection) at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.[20]

    • Allow the animal to explore the maze for a set period (usually 5 minutes).[18][20]

    • Record the time spent in the open arms versus the closed arms and the number of entries into each arm using a video tracking system.[19]

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Analgesic Activity Assessment

Objective: To determine the pain-relieving properties of Gelsemium preparations.

Methodology: Acetic Acid-Induced Writhing Test (for peripheral analgesia)

  • Animals: Mice are commonly used.

  • Procedure:

    • Administer the Gelsemium extract, isolated compound, or vehicle control to the animals.

    • After a set absorption time (e.g., 30-60 minutes), inject a dilute solution of acetic acid intraperitoneally to induce a writhing response (abdominal contractions and stretching of the hind limbs).[21]

    • Observe the animals for a defined period (e.g., 20-30 minutes) and count the number of writhes.[21]

  • Data Analysis: A significant reduction in the number of writhes in the treated group compared to the control group indicates a peripheral analgesic effect.

Quantitative Ethnobotanical Data

Conclusion

The ethnobotanical history of Gelsemium species reveals their long-standing use in traditional medicine for a range of conditions, particularly those related to pain and anxiety. Modern scientific investigation has begun to unravel the pharmacological basis for these uses, identifying specific alkaloids and their interactions with key neurological pathways. The potent bioactivity of these compounds, coupled with their inherent toxicity, underscores the importance of continued research to isolate and characterize individual constituents, understand their mechanisms of action, and potentially develop novel therapeutic agents with improved safety profiles. This guide provides a foundational understanding for researchers and professionals to explore the rich therapeutic potential of this fascinating and powerful genus.

References

Physicochemical Characterization of Gelsempervine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A, a complex indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the physicochemical characterization of this compound, presenting key data, experimental methodologies, and an exploration of its biological interactions. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its study and potential therapeutic application. The following tables summarize the key known physical and chemical data for this compound.

Table 1: General Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄[1]
Molecular Weight 382.45 g/mol [1]
Melting Point Data not available
Solubility Data not available
pKa Data not available

Spectroscopic and Structural Characterization

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueKey ObservationsSource
UV-Visible (UV-Vis) Spectroscopy λmax: Data not available
Infrared (IR) Spectroscopy Key functional groups: Data not available
¹H Nuclear Magnetic Resonance (NMR) Chemical shifts (δ) and coupling constants (J): Data not available
¹³C Nuclear Magnetic Resonance (NMR) Chemical shifts (δ): Data not available
Mass Spectrometry (MS) Molecular Ion Peak (M+): Data not available

Note: While the use of these techniques for the characterization of Gelsemium alkaloids is well-documented, specific spectral data for this compound is not available in the public domain and would require access to primary research articles detailing its initial isolation and characterization.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule. While the crystal structures of other Gelsemium alkaloids have been determined, specific crystallographic data for this compound is not currently available in public databases.

Experimental Protocols

The following sections outline the general methodologies employed for the isolation, purification, and characterization of Gelsemium alkaloids, which are applicable to the study of this compound.

Isolation and Purification

The isolation of this compound from its natural source, typically Gelsemium elegans, involves a multi-step process.

Fig. 1: General workflow for the isolation of this compound.
  • Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, to obtain a crude extract containing a mixture of alkaloids and other secondary metabolites.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove impurities. The pH of the aqueous layer is subsequently raised with a base, causing the alkaloids to deprotonate and precipitate or be extracted into an organic solvent.

  • Chromatographic Separation: The purified alkaloid fraction is then subjected to various chromatographic techniques to isolate individual compounds. This may include column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Spectroscopic Analysis

Standard spectroscopic methods are employed for the structural elucidation of the isolated compound.

Fig. 2: Spectroscopic techniques for structural characterization.
  • UV-Visible Spectroscopy: The sample is dissolved in a suitable solvent (e.g., methanol or ethanol) and the absorbance is measured over the ultraviolet and visible range (typically 200-800 nm).

  • Infrared Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of atoms within the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum provide valuable information about the structure.

X-ray Crystallography

For definitive structural confirmation, single-crystal X-ray diffraction analysis is performed.

  • Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture, and crystals are grown by slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates and molecular geometry.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, studies on related Gelsemium alkaloids provide insights into their potential mechanisms of action. Many alkaloids from this genus are known to interact with inhibitory neurotransmitter receptors in the central nervous system.

Signaling_Pathway cluster_receptor Inhibitory Neurotransmitter Receptors GlyR Glycine (B1666218) Receptor (GlyR) Ion_Channel Chloride Ion Channel GlyR->Ion_Channel Opens GABAAR GABAA Receptor GABAAR->Ion_Channel Opens Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., this compound) Modulation Modulation Gelsemium_Alkaloids->Modulation Modulation->GlyR Modulation->GABAAR Neuronal_Inhibition Neuronal Inhibition Ion_Channel->Neuronal_Inhibition Leads to

Fig. 3: Postulated interaction of Gelsemium alkaloids with inhibitory receptors.

Research suggests that certain Gelsemium alkaloids can act as modulators of glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[2][3] These receptors are ligand-gated ion channels that, upon activation, lead to an influx of chloride ions into neurons, resulting in hyperpolarization and neuronal inhibition. The modulation of these receptors by Gelsemium alkaloids could explain their observed pharmacological effects, which range from anxiolytic and analgesic properties to toxicity at higher doses.[1][4] Further research is necessary to determine the specific affinity and modulatory effects of this compound on these and other potential biological targets.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and protocols for the characterization of Gelsempervine A, a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus. The methodologies outlined below are essential for the isolation, structural elucidation, and quantitative analysis of this compound, which is of growing interest due to its potential pharmacological activities.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound, from initial extraction to detailed structural and functional analysis.

This compound Characterization Workflow cluster_extraction Extraction & Isolation cluster_analysis Analytical Characterization cluster_bioactivity Biological Activity Assessment extraction Plant Material (Gelsemium sp.) Extraction partition Acid-Base Partitioning extraction->partition Crude Extract chromatography Column Chromatography (Silica Gel, Alumina) partition->chromatography Alkaloid Fraction hplc_prep Preparative HPLC chromatography->hplc_prep Semi-pure Fractions pure_compound Pure this compound hplc_prep->pure_compound hplc_uv HPLC-UV/DAD pure_compound->hplc_uv lc_ms LC-MS/MS pure_compound->lc_ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr xray X-ray Crystallography pure_compound->xray structure_elucidation Structure Elucidation hplc_uv->structure_elucidation lc_ms->structure_elucidation nmr->structure_elucidation xray->structure_elucidation in_vitro In Vitro Assays (Receptor Binding) structure_elucidation->in_vitro in_vivo In Vivo Models (Anxiety Tests) structure_elucidation->in_vivo mechanism Mechanism of Action Studies in_vitro->mechanism in_vivo->mechanism

Caption: A comprehensive workflow for the characterization of this compound.

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound isolates and for quantitative analysis in various matrices. A reversed-phase HPLC method with UV detection is commonly employed.

Experimental Protocol:
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions (General Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water (containing 0.1% formic acid for improved peak shape).

    • Gradient Program: A typical gradient might start at 10-20% ACN and increase to 80-90% ACN over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 210-280 nm).

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a compatible solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Purity is assessed by the peak area percentage of the main peak.

    • For quantification, a calibration curve is constructed using standard solutions of known concentrations.

ParameterTypical Value/Range
Column Type C18
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 210-280 nm
Linearity Range 1-500 ng/mL (example for related alkaloids)
Limit of Detection (LOD) To be determined empirically
Limit of Quantification (LOQ) To be determined empirically

II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Structural Elucidation

LC-MS/MS is a powerful technique for the sensitive and selective detection of this compound, as well as for obtaining structural information through fragmentation analysis.

Experimental Protocol:
  • Instrumentation:

    • A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • LC Conditions (adapted from related Gelsemium alkaloids): [1]

    • Column: A high-resolution column such as an ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from other alkaloids.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for identification of the parent ion and product ion scan for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) is used.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for the specific fragmentation of this compound.

ParameterDescription
Parent Ion (m/z) [M+H]⁺ of this compound (to be determined)
Fragment Ions (m/z) Characteristic daughter ions (to be determined)
MRM Transition (for quantification) [M+H]⁺ → most abundant fragment ion

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel or isolated compounds like this compound. A combination of 1D and 2D NMR experiments is required.

Experimental Protocol:
  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • 1D NMR: ¹H NMR and ¹³C NMR (with and without proton decoupling).

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (2-3 bonds), crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

ExperimentInformation Obtained
¹H NMR Number of different proton environments, chemical shifts, and coupling constants.
¹³C NMR Number of different carbon environments and their chemical shifts.
COSY Proton-proton connectivity.
HSQC Direct carbon-proton connectivity.
HMBC Long-range carbon-proton connectivity, key for skeletal structure.
NOESY Through-space proton-proton correlations, for stereochemistry.

IV. Potential Signaling Pathway of this compound in Anxiolytic Activity

Based on studies of related Gelsemium alkaloids, this compound may exert its anxiolytic effects through the modulation of inhibitory neurotransmitter receptors in the central nervous system. The proposed pathway involves the potentiation of glycine (B1666218) receptors and possibly GABAA receptors.[2][3]

This compound Signaling Pathway cluster_receptor Neuronal Synapse cluster_downstream Postsynaptic Neuron gelsempervine This compound glyr Glycine Receptor gelsempervine->glyr Agonist/Positive Allosteric Modulator gabar GABAA Receptor gelsempervine->gabar Potential Modulation cl_influx Increased Cl⁻ Influx glyr->cl_influx gabar->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Decreased Neuronal Excitability hyperpolarization->neuronal_inhibition anxiolytic_effect Anxiolytic Effect neuronal_inhibition->anxiolytic_effect

Caption: Proposed signaling pathway for the anxiolytic effect of this compound.

This proposed mechanism suggests that this compound binds to and enhances the activity of inhibitory glycine and possibly GABAA receptors. This leads to an increased influx of chloride ions into the postsynaptic neuron, causing hyperpolarization of the cell membrane. The resulting decrease in neuronal excitability in key brain regions associated with anxiety is believed to produce the anxiolytic effect. Further research is required to fully elucidate the specific binding sites and downstream signaling cascades involved.

References

Application Note: Quantification of Gelsempervine A by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of Gelsempervine A in plant extracts and other relevant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development, covering instrumentation, sample preparation, chromatographic conditions, and method validation. The method is designed to be selective and sensitive for the analysis of this compound, a significant alkaloid found in plants of the Gelsemium genus.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid isolated from Gelsemium species, which are known for their traditional medicinal uses and toxic properties. Accurate quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and toxicological assessments. This document provides a detailed protocol for the determination of this compound using a widely accessible HPLC-UV system.

Experimental Workflow

This compound Quantification Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis sp1 Homogenization of Plant Material sp2 Ultrasonic Extraction with Acidified Methanol (B129727) sp1->sp2 sp3 Centrifugation and Filtration sp2->sp3 sp4 Dilution of Extract sp3->sp4 hplc1 Injection of Sample sp4->hplc1 hplc2 Chromatographic Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 da1 Peak Identification and Integration hplc3->da1 da2 Quantification using Calibration Curve da1->da2 da3 Reporting of Results da2->da3

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material containing this compound

Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A reversed-phase HPLC method was developed for the separation and quantification of this compound.

ParameterCondition
Column C18 column (e.g., Waters BEH C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.05050
15.01090
20.01090
20.19010
25.09010

Table 2: Gradient Elution Program

Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Homogenization: Weigh 1.0 g of dried and powdered plant material.

  • Extraction: Add 20 mL of methanol containing 0.1% formic acid to the plant material. Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the initial mobile phase (90:10, Mobile Phase A:Mobile Phase B) to a concentration within the calibration range.

Method Validation

The analytical method was validated according to standard guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Linearity (r²) > 0.999
Concentration Range 1 - 100 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 95 - 105%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Table 3: Summary of Method Validation Data

Data Analysis

The concentration of this compound in the samples was determined by comparing the peak area with the calibration curve generated from the standard solutions.

Conclusion

The developed HPLC-UV method provides a reliable and efficient means for the quantification of this compound in various samples. The method is straightforward, reproducible, and suitable for routine analysis in quality control and research laboratories.

Disclosures

The authors declare no competing financial interests.

Cell-Based Assays for Determining the Biological Activity of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsempervine A is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and neuroprotective effects. Preliminary research suggests that this compound and its analogs, such as Sempervirine and Gelsemine, exert their biological effects through the modulation of key cellular signaling pathways. These pathways include the Wnt/β-catenin and Akt/mTOR pathways, which are often dysregulated in cancer, and the Nrf2/HO-1 pathway, which is critical for cellular defense against oxidative stress and inflammation, particularly in neuronal cells.

This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate and quantify the biological activity of this compound. The assays described herein are intended for use by researchers, scientists, and drug development professionals to assess the cytotoxic, anti-proliferative, and neuroprotective potential of this compound. The protocols cover the evaluation of cell viability, induction of apoptosis, and the modulation of specific signaling pathways.

Data Presentation

The following tables summarize the cytotoxic activities of Sempervirine, a close structural analog of this compound, against various human cancer cell lines. This data can serve as a valuable reference for designing initial dose-response experiments for this compound. It is recommended to perform a dose-response analysis to determine the specific IC50 value for this compound in the cell line of interest.

Table 1: Cytotoxicity of Sempervirine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U251GliomaNot specified, but dose-dependent effects observed at 1, 4, and 8 µM[1][1]
U87GliomaNot specified, but dose-dependent effects observed at 1, 4, and 8 µM[1][1]
HepG2Hepatocellular CarcinomaNot specified, but apoptosis induced at 0.5 and 1 µM[2][2]

Table 2: Apoptosis Induction by Sempervirine in Glioma Cells

TreatmentConcentration (µM)Apoptotic Cells (%)
Control0~5
Sempervirine1~15
Sempervirine4~30
Sempervirine8~50

Note: Data is estimated from graphical representations in the source publication and should be used for guidance.[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Target cancer cell line (e.g., U251, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a series of dilutions of this compound in complete medium.

  • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Wnt/β-catenin Signaling Pathway Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • This compound

  • HEK293T or other suitable cell line

  • TOPFlash and FOPFlash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

  • After 24 hours, treat the cells with different concentrations of this compound. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

  • Normalize the TOPFlash/FOPFlash activity to the Renilla activity and compare the treated samples to the controls. A decrease in luciferase activity in TOPFlash-transfected cells treated with this compound indicates inhibition of the Wnt/β-catenin pathway.[2]

Akt/mTOR Signaling Pathway Analysis (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR pathway.

Materials:

  • This compound

  • Target cell line (e.g., U251 glioma cells)

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-Akt (Ser473), Akt, phospho-mTOR (Ser2448), mTOR, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Treat cells with various concentrations of this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of phospho-Akt/Akt and phospho-mTOR/mTOR indicates inhibition of the pathway.[1]

Nrf2/HO-1 Pathway Activation Assay (Western Blot for Nuclear Nrf2 and HO-1)

This protocol determines if this compound can induce the nuclear translocation of Nrf2 and the expression of its target gene HO-1, indicative of an antioxidant response.

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Complete cell culture medium

  • Nuclear and cytoplasmic extraction kit

  • RIPA lysis buffer

  • Primary antibodies against Nrf2, HO-1, and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic/total lysate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Treat cells with this compound for various time points.

  • For Nrf2 translocation, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit. For total HO-1 expression, lyse the cells using RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting as described in the Akt/mTOR protocol.

  • Probe for Nrf2 in the nuclear extracts and HO-1 in the total cell lysates.

  • An increase in nuclear Nrf2 and total HO-1 protein levels indicates activation of the Nrf2/HO-1 pathway.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture Cell Culture viability Cell Viability (MTT) cell_culture->viability apoptosis Apoptosis (Annexin V/PI) cell_culture->apoptosis wnt Wnt/β-catenin Reporter cell_culture->wnt akt_mtor Akt/mTOR Western Blot cell_culture->akt_mtor nrf2 Nrf2/HO-1 Western Blot cell_culture->nrf2 gel_prep This compound Preparation gel_prep->viability gel_prep->apoptosis gel_prep->wnt gel_prep->akt_mtor gel_prep->nrf2 ic50 IC50 Calculation viability->ic50 flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis luciferase_analysis Luciferase Activity wnt->luciferase_analysis wb_analysis Western Blot Quantification akt_mtor->wb_analysis nrf2->wb_analysis wnt_pathway cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Fzd Frizzled Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled Fzd->Dvl GSK3b GSK3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Axin Axin APC APC TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes GelsempervineA This compound GelsempervineA->BetaCatenin akt_mtor_pathway cluster_akt_mtor Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation GelsempervineA This compound GelsempervineA->Akt GelsempervineA->mTORC1 nrf2_pathway cluster_nrf2 Nrf2/HO-1 Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n ARE ARE Nrf2_n->ARE HO1 HO-1 Expression ARE->HO1 Neuroprotection Neuroprotection HO1->Neuroprotection GelsempervineA This compound GelsempervineA->Nrf2

References

Application Notes and Protocols for In Vivo Studies of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, it has been determined that there are currently no specific in vivo studies published for the isolated compound Gelsempervine A . Research on the Gelsemium genus of plants, from which this compound is derived, has primarily focused on the toxicological and pharmacological effects of the whole plant extract or its major alkaloid components, such as gelsemine (B155926) and koumine.

The information provided below is therefore based on general principles of in vivo toxicology and pharmacokinetics for novel natural products and extrapolations from studies on related Gelsemium alkaloids. These are intended to serve as a foundational guide for designing future in vivo studies of this compound and should be adapted based on emerging in vitro data and preliminary dose-ranging finding studies.

General Considerations for In Vivo Studies

Prior to commencing in vivo experiments with this compound, it is crucial to have comprehensive in vitro characterization, including but not limited to:

  • Purity and Stability: Ensure the purity of the this compound sample and its stability in the chosen vehicle for administration.

  • Cytotoxicity: Determine the cytotoxic profile in relevant cell lines to estimate a starting dose range.

  • Pharmacology: Characterize the in vitro pharmacological activity and potential mechanism of action.

Proposed In Vivo Study Protocols

The following protocols are generalized and should be optimized for specific research questions.

Acute Toxicity Study (Dose Range Finding)

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity of this compound.

Animal Model:

  • Species: Mouse (e.g., ICR or C57BL/6) or Rat (e.g., Sprague-Dawley).

  • Sex: Both male and female (5 per group).

  • Age: 6-8 weeks.

Experimental Protocol:

  • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). The final concentration should be such that the administration volume is appropriate for the animal's weight (e.g., 10 mL/kg for oral gavage in mice).

  • Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) in a dose-escalation manner to different groups of animals. A suggested starting dose could be 1/100th of the in vitro IC50, with subsequent doses increasing by a factor of 2 or 3. A vehicle control group must be included.

  • Observation: Monitor animals continuously for the first 4 hours post-administration and then daily for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint: The primary endpoint is mortality. The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any organ abnormalities.

Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound.

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley with jugular vein cannulation for serial blood sampling).

  • Sex: Male.

  • Number: 3-5 animals per group.

Experimental Protocol:

  • Dose Administration: Administer a single dose of this compound intravenously (e.g., 1 mg/kg) and orally (e.g., 10 mg/kg) to two separate groups of cannulated rats.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Table 1: Hypothetical Pharmacokinetic Parameters for this compound

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)110
Cmax (ng/mL)-To be determined
Tmax (h)-To be determined
AUC (0-t) (ng·h/mL)To be determinedTo be determined
Half-life (t1/2) (h)To be determinedTo be determined
Clearance (CL) (L/h/kg)To be determined-
Volume of Distribution (Vd) (L/kg)To be determined-
Bioavailability (F) (%)-To be determined

Data to be filled upon completion of the experiment.

Visualization of Experimental Workflow and Potential Signaling Pathway

General In Vivo Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Compound Formulation C Dose Administration (IV, PO, IP) A->C B Animal Acclimatization B->C D Observation & Data Collection (Clinical Signs, Body Weight) C->D E Sample Collection (Blood, Tissues) D->E F Bioanalysis (LC-MS/MS) E->F G Histopathology E->G H Data Interpretation F->H G->H

Caption: General workflow for in vivo studies of this compound.

Hypothetical Signaling Pathway (Based on related alkaloids)

Gelsemium alkaloids have been reported to interact with neurotransmitter receptors. A hypothetical pathway for further investigation is its effect on GABAergic or glycinergic signaling.

G cluster_membrane Neuronal Membrane receptor GABA-A Receptor ion_channel Chloride Ion Influx receptor->ion_channel Opens Gel_A This compound Gel_A->receptor Modulates effect Neuronal Hyperpolarization (Inhibitory Effect) ion_channel->effect

Caption: Hypothetical modulation of GABA-A receptor signaling by this compound.

Disclaimer: The protocols and diagrams presented here are for illustrative purposes only and are based on general knowledge of in vivo studies. They are not based on published, peer-reviewed data for this compound. Researchers must conduct a thorough literature review of related compounds and design their studies in accordance with institutional and regulatory guidelines.

Application Notes and Protocols for Developing a Bioassay for Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelsempervine A is an indole (B1671886) alkaloid derived from plants of the Gelsemium genus. These plants have a history in traditional medicine for treating anxiety and pain, but they are also known for their high toxicity.[1][2] The biological activities of Gelsemium alkaloids, including this compound, are primarily attributed to their effects on the central nervous system (CNS).[3] This document provides a detailed protocol for developing a cell-based bioassay to screen and characterize the activity of this compound, focusing on its potential modulation of inhibitory neurotransmitter receptors.

Principle of the Bioassay

Recent studies have identified that Gelsemium alkaloids, such as the related compound gelsemine, can modulate the function of inhibitory glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABAARs).[3] These ligand-gated ion channels are crucial for regulating neuronal excitability in the CNS.[3] The proposed bioassay will utilize a recombinant cell line expressing a specific subtype of the human glycine receptor (e.g., GlyR α1). The activity of the receptor will be indirectly measured using a reporter gene assay, such as a luciferase or β-lactamase reporter, which is linked to changes in intracellular signaling downstream of receptor activation. This allows for a high-throughput and quantitative assessment of this compound's effect on the receptor. A preliminary cytotoxicity assay is also essential to determine the appropriate concentration range for the bioassay, distinguishing specific receptor modulation from general toxic effects.

Key Experimental Protocols

Protocol 1: Determination of Cytotoxicity of this compound

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in the bioassay.

Methodology:

  • Cell Culture:

    • Culture HEK293 cells (or a similar suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in DMEM, ranging from 0.1 µM to 1000 µM.

    • Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 24 hours at 37°C.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 2: Glycine Receptor Functional Bioassay

Objective: To quantify the modulatory effect of this compound on glycine receptors.

Methodology:

  • Cell Line:

    • Use a stable cell line co-expressing the human glycine receptor α1 subunit and a reporter gene (e.g., CRE-bla, a cyclic AMP-responsive element driving β-lactamase expression). This assay format is designed to detect changes in intracellular signaling resulting from ion channel modulation.

  • Assay Procedure:

    • Seed the engineered cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

    • Prepare a serial dilution of this compound at concentrations below its CC50 value.

    • Prepare a solution of the glycine agonist (e.g., glycine) at its EC50 concentration (the concentration that elicits a half-maximal response).

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes.

    • Add the glycine solution to the wells to stimulate the receptor. Include control wells with no agonist and with the agonist alone.

    • Incubate for the appropriate time for the reporter gene system (e.g., 4-6 hours for β-lactamase).

    • Add the reporter gene substrate (e.g., a FRET-based β-lactamase substrate) and incubate as per the manufacturer's instructions.

    • Measure the fluorescence signal using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the response for each concentration of this compound relative to the control wells.

    • Plot the response against the logarithm of this compound concentration to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Data Presentation

Table 1: Cytotoxicity of this compound on HEK293 Cells

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Vehicle Control1.250.08100
0.11.230.0798.4
11.200.0996.0
101.150.0692.0
1000.880.0570.4
5000.630.0450.4
10000.300.0324.0

Table 2: Modulatory Effect of this compound on Glycine Receptor Activity

Concentration (µM)Mean Fluorescence SignalStandard Deviation% Inhibition of Glycine Response
Vehicle Control25001500
0.0124501402.0
0.1220013012.0
1180011028.0
1012509050.0
1008007068.0

Visualizations

G_1 cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GlyR Glycine Receptor (GlyR) Ion Channel Cl_ion Cl- ions GlyR->Cl_ion Influx Glycine Glycine Glycine->GlyR Binds and Activates GelsempervineA This compound GelsempervineA->GlyR Modulates Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Signaling pathway of a glycine receptor modulated by this compound.

G_2 cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A1 Seed engineered cells in 96-well plate B1 Add this compound to cells A1->B1 A2 Prepare this compound serial dilutions A2->B1 A3 Prepare Glycine (agonist) solution B3 Add Glycine to stimulate A3->B3 B2 Incubate B1->B2 B2->B3 B4 Incubate for reporter expression B3->B4 C1 Add reporter substrate B4->C1 C2 Measure fluorescence C1->C2 C3 Calculate % inhibition C2->C3 C4 Determine IC50 C3->C4

Caption: Experimental workflow for the glycine receptor functional bioassay.

References

Application Notes and Protocols for Target Identification of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies for identifying the molecular targets of Gelsempervine A, an indole (B1671886) alkaloid derived from plants of the Gelsemium genus. While direct experimental data for this compound is limited, the protocols outlined below are based on successful target identification strategies for structurally related Gelsemium alkaloids, such as gelsemine (B155926) and koumine. These methods offer a robust framework for elucidating the mechanism of action of this compound.

The primary molecular targets identified for other Gelsemium alkaloids are inhibitory neurotransmitter receptors, including glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAᴀRs), as well as the enzyme transglutaminase 2 (TG2).[1][2][3] The following sections detail the experimental and computational approaches to validate these and discover novel targets for this compound.

I. Overview of Target Identification Strategies

A multi-pronged approach is recommended for the unambiguous identification of this compound's molecular targets. This typically involves a combination of in silico, in vitro, and cellular methods to generate and validate hypotheses.

A common workflow begins with computational predictions to identify potential binding partners. These initial findings are then validated using in vitro biochemical or biophysical assays, followed by cellular assays to confirm target engagement and functional consequences in a more physiologically relevant context.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Confirmation Computational Screening Computational Screening Electrophysiology Electrophysiology Computational Screening->Electrophysiology Predicted Ion Channel Targets Biochemical Assays (e.g., Enzyme Inhibition) Biochemical Assays (e.g., Enzyme Inhibition) Computational Screening->Biochemical Assays (e.g., Enzyme Inhibition) Predicted Enzyme Targets Literature Review of Related Alkaloids Literature Review of Related Alkaloids Literature Review of Related Alkaloids->Electrophysiology Known Alkaloid Targets Functional Cellular Assays Functional Cellular Assays Electrophysiology->Functional Cellular Assays Confirmed Targets Biochemical Assays (e.g., Enzyme Inhibition)->Functional Cellular Assays Confirmed Targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) CETSA CETSA Functional Cellular Assays->CETSA Target Engagement Validation

Figure 1: General workflow for this compound target identification.

II. Quantitative Data Summary

The following table summarizes quantitative data obtained for related Gelsemium alkaloids on their primary molecular targets. This data serves as a benchmark for designing experiments and interpreting results for this compound.

AlkaloidTargetAssay TypeParameterValue (µM)Reference
KoumineGlycine Receptor (GlyR)ElectrophysiologyIC₅₀9.587[1]
GelsemineGlycine Receptor (GlyR)ElectrophysiologyIC₅₀10.36[1]
GelsevirineGlycine Receptor (GlyR)ElectrophysiologyIC₅₀82.94[1]
KoumineGABAᴀ Receptor (GABAᴀR)ElectrophysiologyIC₅₀142.8[1]
GelsemineGABAᴀ Receptor (GABAᴀR)ElectrophysiologyIC₅₀170.8[1]
GelsevirineGABAᴀ Receptor (GABAᴀR)ElectrophysiologyIC₅₀251.5[1]
GelsenicineGABAᴀ Receptor (GABAᴀR)ElectrophysiologyEC₅₀192.1[1]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

III. Experimental Protocols

A. Electrophysiological Recording for Ion Channel Modulation

This protocol is designed to assess the modulatory effects of this compound on ligand-gated ion channels, such as GlyRs and GABAᴀRs, expressed in a heterologous system.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Co-transfect cells with plasmids encoding the subunits of the target ion channel (e.g., α1 subunit for homomeric GlyRs) and a reporter gene (e.g., GFP) using a suitable transfection reagent.

  • Incubate for 24-48 hours post-transfection to allow for protein expression.

2. Whole-Cell Patch-Clamp Recording:

  • Prepare an external solution (e.g., containing in mM: 150 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Prepare an internal pipette solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2).

  • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

  • Identify transfected cells by GFP fluorescence.

  • Using a glass micropipette, establish a whole-cell patch-clamp configuration.

  • Clamp the membrane potential at a holding potential of -60 mV.

3. Drug Application and Data Acquisition:

  • Apply the agonist for the target receptor (e.g., glycine for GlyRs, GABA for GABAᴀRs) to elicit a baseline current response.

  • Co-apply the agonist with varying concentrations of this compound to the cell.

  • Record the current responses using an amplifier and data acquisition software.

  • Wash the cell with the external solution between applications.

4. Data Analysis:

  • Measure the peak amplitude of the current in the presence and absence of this compound.

  • Normalize the current responses to the baseline agonist response.

  • Plot the normalized current as a function of this compound concentration and fit the data to a dose-response curve to determine IC₅₀ or EC₅₀ values.

Cell Culture & Transfection Cell Culture & Transfection Patch-Clamp Setup Patch-Clamp Setup Cell Culture & Transfection->Patch-Clamp Setup Baseline Current Recording Baseline Current Recording Patch-Clamp Setup->Baseline Current Recording Apply Agonist This compound Application This compound Application Baseline Current Recording->this compound Application Co-apply Agonist + Cmpd Data Analysis Data Analysis This compound Application->Data Analysis Record Modulated Current

Figure 2: Workflow for electrophysiological analysis.
B. In Silico Molecular Docking and Dynamics

Computational methods can predict the binding mode of this compound to its potential protein targets, providing insights into the molecular interactions.[1]

1. Protein and Ligand Preparation:

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D structure of this compound and optimize its geometry using a molecular modeling software.

2. Molecular Docking:

  • Define the binding site on the target protein based on known ligand binding pockets or using a blind docking approach.

  • Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound within the defined binding site.

  • Analyze the docking results to identify the most favorable binding poses and key interacting residues.

3. Molecular Dynamics (MD) Simulation:

  • Take the best-ranked docked complex of the protein and this compound as the starting point.

  • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Perform an MD simulation for a sufficient duration (e.g., 100 ns) to assess the stability of the protein-ligand interactions over time.

  • Analyze the MD trajectory to evaluate the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions.

Protein & Ligand Prep Protein & Ligand Prep Molecular Docking Molecular Docking Protein & Ligand Prep->Molecular Docking Generate Poses MD Simulation MD Simulation Molecular Docking->MD Simulation Select Best Pose Interaction Analysis Interaction Analysis MD Simulation->Interaction Analysis Assess Stability

Figure 3: Computational target validation workflow.
C. Transglutaminase 2 (TG2) Inhibition Assay

This protocol is to determine if this compound inhibits the enzymatic activity of TG2, a target identified for the related alkaloid gelsemine.[2][4]

1. Reagents and Materials:

  • Recombinant human TG2 enzyme.

  • TG2 substrate (e.g., a biotinylated peptide).

  • Amine-coated microplates.

  • HRP-conjugated streptavidin.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Assay buffer (e.g., Tris-HCl with CaCl₂ and DTT).

2. Assay Procedure:

  • Coat the amine-coated microplate with a TG2 substrate (e.g., fibronectin) and block with BSA.

  • In a separate plate, pre-incubate TG2 enzyme with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Add the enzyme-inhibitor mixture to the coated plate.

  • Add the biotinylated peptide substrate and incubate for 1-2 hours at 37°C to allow the cross-linking reaction to occur.

  • Wash the plate to remove unbound reagents.

  • Add HRP-conjugated streptavidin and incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition as a function of this compound concentration and fit the data to determine the IC₅₀ value.

IV. Signaling Pathways

Based on the identified targets for related Gelsemium alkaloids, this compound is likely to modulate neuronal signaling pathways.

This compound This compound GlyR / GABAAR GlyR / GABAAR This compound->GlyR / GABAAR Modulates Cl- Influx Cl- Influx GlyR / GABAAR->Cl- Influx Increases Neuronal Membrane Neuronal Membrane Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability

Figure 4: Putative signaling pathway for this compound.

By employing these methodologies, researchers can systematically identify and validate the molecular targets of this compound, paving the way for a deeper understanding of its pharmacological effects and potential therapeutic applications.

References

Application Notes and Protocols for the Extraction of Alkaloids from Gelsemium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols

The following protocols are synthesized from established methodologies for the extraction of alkaloids from Gelsemium species.

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: The aerial parts (leaves and stems) or roots of the Gelsemium plant should be air-dried in a shaded, well-ventilated area at room temperature. This prevents the degradation of thermolabile compounds.

  • Grinding: The dried plant material is then ground into a moderately coarse powder. This increases the surface area for solvent penetration, facilitating a more effective extraction.

  • Storage: The powdered material should be stored in airtight, light-resistant containers to protect it from humidity and photodegradation.

Extraction of Crude Alkaloids

This step involves the initial extraction of the total alkaloid content from the prepared plant material.

  • Soxhlet Extraction:

    • Place 10 g of the powdered plant material into a Soxhlet apparatus.

    • Add 300 mL of ethyl acetate (B1210297) to the flask.

    • Conduct the extraction for approximately 18 hours.[1]

    • After extraction, filter the resulting solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

  • Maceration (Room Temperature Extraction):

    • Moisten 10 g of the powdered plant material with 15 mL of 25% (m/m) ammonium (B1175870) hydroxide (B78521) (NH₄OH).[1]

    • Add 300 mL of ethyl acetate and allow the mixture to macerate in a closed container for 72 hours at room temperature.[1]

    • Filter the extract and evaporate the solvent under reduced pressure at 40°C to yield the crude alkaloid extract.[1]

Acid-Base Partitioning for Alkaloid Purification

This classical method purifies the crude extract by separating the alkaloids from neutral and acidic compounds.

  • Dissolve the crude extract in a 2% (m/m) sulfuric acid (H₂SO₄) solution until the pH reaches 3-4.[1]

  • Extract this acidic aqueous solution with a nonpolar solvent like petroleum ether or diethyl ether to remove lipophilic, acidic, and neutral impurities. Discard the organic layer.[1]

  • Basify the remaining aqueous solution to a pH of 9-10 using 25% (m/m) ammonium hydroxide (NH₄OH). This converts the alkaloid salts back into their free base form.[1]

  • Extract the basified aqueous solution with chloroform (B151607) (CHCl₃). The free alkaloid bases will partition into the organic layer.[1]

  • Wash the chloroform extract with distilled water until the aqueous layer is neutral.

  • Dry the chloroform extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate it to dryness under reduced pressure to obtain the purified crude alkaloid fraction.[1]

Chromatographic Separation of Individual Alkaloids

Further separation and purification of individual alkaloids from the crude mixture are typically achieved using chromatographic techniques.

  • Column Chromatography: The crude alkaloid extract can be subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents such as a chloroform-methanol mixture to separate fractions containing different alkaloids.

  • High-Performance Liquid Chromatography (HPLC): For finer separation and purification, preparative HPLC is often employed. The fractions obtained from column chromatography can be further purified using a suitable column (e.g., C18) and a mobile phase tailored to the specific alkaloids of interest.

Quantitative Data

The yield of specific alkaloids can vary significantly based on the plant species, geographic origin, and the extraction method employed. The following table summarizes representative yields of major alkaloids isolated from Gelsemium species as reported in the literature.

AlkaloidPlant SourceExtraction MethodYieldReference
GelsemineG. sempervirensEthanolic extraction followed by chromatographic separationPrincipal alkaloid[2]
SempervirineG. sempervirens95% Ethanol extraction, followed by chromatographic separationNot specified[3]
KoumineG. elegansNot specifiedOne of the main alkaloid components
GelsenicineG. elegansNot specifiedOne of the main alkaloid components

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and isolation of alkaloids from Gelsemium plants.

ExtractionWorkflow PlantMaterial Dried & Powdered Gelsemium Plant Material Extraction Solvent Extraction (e.g., Ethyl Acetate via Soxhlet or Maceration) PlantMaterial->Extraction CrudeExtract Crude Plant Extract Extraction->CrudeExtract Acidification Dissolve in Acidic Solution (pH 3-4) CrudeExtract->Acidification LiquidLiquid1 Liquid-Liquid Extraction (with nonpolar solvent like Petroleum Ether) Acidification->LiquidLiquid1 AqueousLayer1 Acidic Aqueous Layer (contains Alkaloid Salts) LiquidLiquid1->AqueousLayer1 Separate OrganicLayer1 Organic Layer (contains impurities, discarded) LiquidLiquid1->OrganicLayer1 Separate Basification Basify Aqueous Layer (pH 9-10 with NH4OH) AqueousLayer1->Basification LiquidLiquid2 Liquid-Liquid Extraction (with Chloroform) Basification->LiquidLiquid2 AqueousLayer2 Aqueous Layer (discarded) LiquidLiquid2->AqueousLayer2 Separate OrganicLayer2 Organic Layer (contains free Alkaloids) LiquidLiquid2->OrganicLayer2 Separate Drying Drying & Concentration OrganicLayer2->Drying CrudeAlkaloids Purified Crude Alkaloid Mixture Drying->CrudeAlkaloids Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) CrudeAlkaloids->Chromatography IsolatedAlkaloids Isolated Pure Alkaloids (e.g., Gelsemine, Koumine, etc.) Chromatography->IsolatedAlkaloids

General workflow for Gelsemium alkaloid extraction.

References

Application of Gelsempervine A in Neuroscience Research: Advanced Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A, a principal alkaloid derived from the Gelsemium genus of flowering plants, is emerging as a compound of significant interest in neuroscience research. Traditionally used in some medicinal practices, recent scientific investigations have begun to elucidate its mechanisms of action, revealing potential therapeutic applications for a range of neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for researchers investigating the neuropharmacological properties of this compound. The focus is on its anxiolytic and neuroprotective effects, supported by quantitative data and detailed methodologies for key in vivo and in vitro experiments.

Application Notes

This compound has demonstrated notable efficacy in preclinical models of anxiety and neuronal injury. Its primary mechanisms of action are believed to involve the modulation of inflammatory pathways, regulation of neurotrophic factors, and interaction with inhibitory neurotransmitter systems.

1. Anxiolytic Properties:

This compound has been shown to alleviate anxiety-like behaviors in rodent models.[1][2][3] Its anxiolytic effects are attributed to its ability to modulate key signaling pathways involved in stress and inflammation. Specifically, this compound has been observed to:

  • Inhibit the NLRP3 Inflammasome Pathway: By downregulating the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, this compound can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6 in brain regions critical for anxiety, including the hypothalamus and hippocampus.[1][3]

  • Modulate the CREB/BDNF Pathway: this compound can influence the cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling cascade, which plays a crucial role in neuronal plasticity and the pathophysiology of anxiety disorders.[1][2][3]

2. Neuroprotective Effects:

This compound exhibits significant neuroprotective properties in models of hypoxic-ischemic brain injury.[4] Its protective action is mediated through the suppression of oxidative stress and inflammation. The key mechanism identified is the activation of the Nrf2/HO-1 pathway:

  • Nrf2/HO-1 Pathway Activation: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates the expression of heme oxygenase-1 (HO-1) and other antioxidant enzymes. This cascade helps to mitigate oxidative damage and reduce neuronal apoptosis.[4]

3. Glycine (B1666218) Receptor Modulation:

There is substantial evidence to suggest that Gelsemium alkaloids, including this compound, exert their effects through the modulation of the spinal α3 glycine receptor.[5] Glycine receptors are inhibitory ionotropic receptors that play a critical role in regulating neuronal excitability in the spinal cord and brainstem.[6][7] this compound may act as a positive allosteric modulator of these receptors, enhancing inhibitory neurotransmission and thereby contributing to its analgesic and anxiolytic effects.[5][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound.

Table 1: Anxiolytic Effects of this compound in a Chronic Unpredictable Mild Stress (CUMS) Mouse Model

Behavioral TestTreatment GroupDose (mg/kg, i.p.)Key Finding
Open-Field Test This compound0.4, 2.0, 10.0Increased distance traveled in the central zone.[3]
Light/Dark Transition Test This compound0.4, 2.0, 10.0Increased percentage of time spent and distance traveled in the light compartment; increased number of transitions.[3]
Elevated Plus-Maze This compound0.4, 2.0, 10.0Increased percentage of entries and time spent in the open arms.[3]

Table 2: Neuroprotective Effects of this compound in a Neonatal Hypoxic-Ischemic (HI) Brain Injury Mouse Model

BiomarkerEffect of this compound
Infarct Volume Reduced[4]
Neuronal Loss and Apoptosis Reduced[4]
Spatial Learning and Memory Improved[4]
MDA, TNF-α, IL-1β, IL-6 Levels Inhibited elevation[4]
SOD Level Promoted reduction[4]
Nrf2 and HO-1 Expression Strengthened up-regulation[4]

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic Activity using the Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic effects of this compound in mice.

Materials:

  • Elevated plus-maze apparatus

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., Diazepam, 1 mg/kg)[2]

  • Male mice (e.g., C57BL/6, 7-weeks-old)[1][2]

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound (0.4, 2.0, or 10.0 mg/kg), vehicle, or diazepam (1 mg/kg) via i.p. injection 30 minutes before the test.[2]

  • EPM Test:

    • Place a mouse at the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries) x 100].

    • An increase in these percentages is indicative of an anxiolytic effect.

Protocol 2: Assessment of Neuroprotection in an In Vitro Oxygen-Glucose Deprivation (OGD) Model

Objective: To evaluate the neuroprotective effects of this compound on cultured neurons subjected to OGD, an in vitro model of ischemia.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • This compound

  • Glucose-free culture medium

  • Hypoxic chamber (95% N2, 5% CO2)

  • Reagents for cell viability assays (e.g., MTT, LDH assay)

  • Reagents for measuring oxidative stress (e.g., DCFH-DA for ROS)

  • Antibodies for Western blotting or immunofluorescence (e.g., anti-Nrf2, anti-HO-1)

Procedure:

  • Cell Culture: Culture primary neurons to the desired density.

  • Pre-treatment: Treat the neuronal cultures with different concentrations of this compound for a specified period (e.g., 24 hours) before OGD.

  • OGD Induction:

    • Replace the normal culture medium with glucose-free medium.

    • Place the culture plates in a hypoxic chamber for a duration sufficient to induce cell death (e.g., 2-4 hours).

  • Reperfusion: After OGD, replace the glucose-free medium with normal culture medium and return the plates to a normoxic incubator for a recovery period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Perform MTT or LDH assays to quantify cell death. A higher viability in this compound-treated cells indicates a neuroprotective effect.

    • Oxidative Stress: Measure intracellular ROS levels using DCFH-DA staining and fluorescence microscopy or a plate reader.

    • Western Blotting/Immunofluorescence: Analyze the expression and localization of Nrf2 and HO-1 to determine if the protective effect is mediated by this pathway.[4]

Protocol 3: Investigation of this compound's Effect on Glycine Receptors using Patch-Clamp Electrophysiology

Objective: To determine if this compound modulates glycine-evoked currents in neurons.

Materials:

  • Cultured neurons expressing glycine receptors (e.g., spinal cord neurons) or a cell line heterologously expressing glycine receptors (e.g., HEK293 cells)

  • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external solutions for recording

  • Glycine

  • This compound

  • Strychnine (B123637) (a glycine receptor antagonist)

Procedure:

  • Cell Preparation: Prepare the cultured cells on coverslips for recording.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp configuration on a target neuron.[9][10]

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Glycine Application:

    • Perfuse the cell with a sub-saturating concentration of glycine to evoke an inward chloride current.

  • Co-application of this compound:

    • Co-apply this compound with the same concentration of glycine.

    • Observe any changes in the amplitude, kinetics, or duration of the glycine-evoked current. An enhancement of the current suggests positive allosteric modulation.

  • Control Experiments:

    • Apply this compound alone to check for any direct agonist activity.

    • In the presence of this compound and glycine, apply strychnine to confirm that the observed current is mediated by glycine receptors.

Visualizations

anxiolytic_pathway cluster_stress Chronic Stress (CUMS) cluster_gelsempervine This compound Action cluster_cellular Cellular Mechanisms cluster_outcome Behavioral Outcome stress Stressors nlrp3 NLRP3 Inflammasome Activation stress->nlrp3 creb_bdnf CREB/BDNF Overexpression stress->creb_bdnf gel This compound gel->nlrp3 Inhibits gel->creb_bdnf Downregulates inflammation Neuroinflammation (↑ IL-1β, IL-6) nlrp3->inflammation anxiety Anxiety-like Behaviors creb_bdnf->anxiety inflammation->anxiety neuroprotection_pathway cluster_injury Neuronal Injury (Hypoxia-Ischemia) cluster_gelsempervine This compound Action cluster_cellular Cellular Response cluster_outcome Outcome hi Hypoxia-Ischemia ros ↑ Oxidative Stress (ROS, MDA) hi->ros inflammation ↑ Inflammation (TNF-α, IL-1β, IL-6) hi->inflammation gel This compound nrf2 Nrf2 gel->nrf2 Activates apoptosis Neuronal Apoptosis ros->apoptosis inflammation->apoptosis ho1 HO-1 nrf2->ho1 Upregulates ho1->ros Inhibits ho1->inflammation Inhibits neuroprotection Neuroprotection ho1->neuroprotection experimental_workflow cluster_invivo In Vivo Anxiety Model cluster_invitro In Vitro Neuroprotection Model acclimatization 1. Animal Acclimatization drug_admin_vivo 2. Drug Administration (this compound / Vehicle) acclimatization->drug_admin_vivo behavioral_test 3. Behavioral Assay (e.g., EPM) drug_admin_vivo->behavioral_test data_analysis_vivo 4. Data Analysis behavioral_test->data_analysis_vivo cell_culture 1. Neuronal Culture drug_admin_vitro 2. Pre-treatment (this compound) cell_culture->drug_admin_vitro ogd 3. OGD Induction drug_admin_vitro->ogd assessment 4. Assess Neuroprotection (Viability, Oxidative Stress) ogd->assessment

References

Gelsempervine A: Application Notes for a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on Gelsempervine A is limited in publicly available scientific literature. The following application notes and protocols are based on the broader understanding of the therapeutic potential and mechanisms of action of alkaloids isolated from the Gelsemium genus. These notes are intended to provide a foundational framework for initiating research into this compound.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid identified in plants of the Gelsemium genus, a source of various bioactive compounds. While specific research on this compound is nascent, related alkaloids from Gelsemium, such as gelsemine (B155926) and koumine, have demonstrated a range of pharmacological activities, suggesting that this compound may hold similar therapeutic potential. These activities primarily include anti-tumor, anti-inflammatory, analgesic, and anxiolytic effects. The primary mechanism of action for several Gelsemium alkaloids involves the modulation of inhibitory neurotransmitter receptors, particularly glycine (B1666218) receptors (GlyR) and gamma-aminobutyric acid type A (GABA-A) receptors.

Potential Therapeutic Applications

Based on the known bioactivities of related Gelsemium alkaloids, this compound could be investigated for the following therapeutic applications:

  • Oncology: As a potential cytotoxic or anti-proliferative agent against various cancer cell lines.

  • Neuropharmacology: For the management of chronic pain, anxiety disorders, and other neurological conditions.

  • Inflammatory Diseases: As a potential anti-inflammatory agent for conditions such as arthritis.

Quantitative Data Summary of Related Gelsemium Alkaloids

The following table summarizes quantitative data for well-studied Gelsemium alkaloids to provide a reference for potential efficacy ranges that could be explored for this compound.

AlkaloidBiological ActivityAssay SystemMeasured Value (IC50/ED50)Reference
Geleganimine BAnti-inflammatoryLPS-induced pro-inflammatory factors in BV2 microglial cells10.2 μM[1]
(+) GelsemineCytotoxicityPC12 cells31.59 μM[2]
Gelsemium elegans (Methanol Extract)CytotoxicityCaOV-3 (human ovarian cancer cells)5 µg/ml[3]
Gelsemium elegans (Methanol Extract)CytotoxicityMDA-MB-231 (human breast cancer cells)40 µg/ml[3]
Gelselegandine G (Compound 2)CytotoxicityK562 leukemia cells57.02 µM[4]
Gelsemium elegans (Total Alkaloids)CytotoxicityHela cells32.63 µg/mL[4]
Gelsemium elegans (Total Alkaloids)CytotoxicityK562 cells49.07 µg/mL[4]
Gelsemium elegans (Total Alkaloids)CytotoxicityA549 cells63.98 µg/mL[4]
Gelsemium elegans (Total Alkaloids)CytotoxicityPC-3 cells82.24 µg/mL[4]

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., K562, A549, Hela, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in the complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay (MTT) A Seed Cells in 96-well plate B Incubate (24h) A->B C Add this compound (serial dilutions) B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add Solubilization Buffer F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
Glycine Receptor (GlyR) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for glycine receptors.

Materials:

  • Cell membranes expressing glycine receptors (e.g., from transfected HEK293 cells or rat spinal cord)

  • Radiolabeled ligand (e.g., [³H]strychnine)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled glycine (for determining non-specific binding)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare cell membrane homogenates expressing GlyRs.

  • In a series of tubes, add a fixed concentration of the radiolabeled ligand.

  • Add increasing concentrations of unlabeled this compound.

  • For determining non-specific binding, add a high concentration of unlabeled glycine to a separate set of tubes.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound.

GABA-A Receptor (GABA-AR) Functional Assay (Two-Electrode Voltage Clamp)

This protocol describes a functional assay to evaluate the modulatory effect of this compound on GABA-A receptors expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNAs encoding GABA-A receptor subunits (e.g., α1, β2, γ2)

  • GABA

  • This compound

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., ND96)

Procedure:

  • Inject the cRNAs encoding the GABA-A receptor subunits into Xenopus oocytes.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply a sub-maximal concentration of GABA to elicit a control current response.

  • Wash the oocyte with the recording solution.

  • Co-apply GABA and different concentrations of this compound.

  • Record the current response and compare it to the control response to determine if this compound potentiates or inhibits the GABA-induced current.

  • Construct a dose-response curve to determine the EC50 or IC50 of this compound's modulatory effect.

Signaling Pathways

The following diagrams illustrate the putative signaling pathways that may be modulated by this compound, based on the known mechanisms of related Gelsemium alkaloids.

G cluster_glyr Glycine Receptor Signaling Pathway Gelsempervine_A This compound (Potential Agonist) GlyR Glycine Receptor (GlyR) Gelsempervine_A->GlyR Binds to Cl_channel Chloride Channel Opening GlyR->Cl_channel Activates Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Putative modulation of the Glycine Receptor by this compound.

G cluster_gabaar GABA-A Receptor Signaling Pathway Gelsempervine_A This compound (Potential Modulator) GABAAR GABA-A Receptor Gelsempervine_A->GABAAR Allosterically Modulates Cl_channel Chloride Channel Opening GABAAR->Cl_channel Activates GABA GABA GABA->GABAAR Binds to Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Potential allosteric modulation of the GABA-A Receptor.

Conclusion

While direct evidence for the therapeutic potential of this compound is currently lacking, the established pharmacological profile of related Gelsemium alkaloids provides a strong rationale for its investigation. The application notes and protocols provided herein offer a comprehensive starting point for researchers to explore the cytotoxic, neuropharmacological, and anti-inflammatory properties of this novel compound. Further research is warranted to elucidate the specific mechanisms of action and therapeutic efficacy of this compound.

References

Application Notes and Protocols for High-Throughput Screening with Gelsempervine A as a Hypothetical Glycine Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is an indole (B1671886) alkaloid found in the plant genus Gelsemium. While extensive research on the specific high-throughput screening (HTS) applications of this compound is not publicly available, alkaloids from Gelsemium, such as gelsemine, have been shown to interact with inhibitory neurotransmitter receptors in the central nervous system, including glycine (B1666218) receptors (GlyRs).[1] Glycine receptors, ligand-gated chloride ion channels, are critical for mediating inhibitory neurotransmission and are promising therapeutic targets for conditions such as neuropathic pain, epilepsy, and spasticity.[2]

This document provides a detailed, albeit hypothetical, application note and protocol for the use of this compound in a high-throughput screening campaign to identify and characterize modulators of the glycine receptor alpha 1 (GlyRα1) subunit. The protocols are based on established methodologies for HTS of ion channels.

Hypothetical Biological Activity of this compound

For the context of this application note, we will hypothesize that this compound acts as a positive allosteric modulator (PAM) of the GlyRα1. PAMs are compounds that bind to a site on the receptor distinct from the agonist binding site and enhance the receptor's response to the agonist (glycine).

Data Presentation: Hypothetical HTS Data for this compound

The following tables summarize hypothetical quantitative data from a high-throughput screening campaign designed to identify modulators of the GlyRα1.

Table 1: Primary High-Throughput Screening Results for this compound

Compound IDConcentration (µM)% Glycine Response (EC20)Hit Confirmation
This compound10185%Confirmed
Control Compound 110102%Inactive
Control Compound 21098%Inactive

Table 2: Dose-Response Analysis of this compound

ParameterValue
EC50 (Potentiation)2.5 µM
Maximum Potentiation250% of EC20 response
Hill Slope1.2

Table 3: Selectivity Profile of this compound

Receptor TargetActivityIC50 / EC50 (µM)
Glycine Receptor α1Positive Allosteric Modulator2.5
GABA-A ReceptorNo significant activity> 100
NMDA ReceptorNo significant activity> 100

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based Assay

This protocol describes a cell-based HTS assay using a HEK293 cell line stably expressing the human GlyRα1 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[2] The assay measures the quenching of YFP fluorescence caused by the influx of iodide ions (a surrogate for chloride ions) through the activated GlyRα1 channel.

Materials and Reagents:

  • HEK293 cells stably expressing human GlyRα1 and YFP-H148Q/I152L

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Stimulation Buffer: Assay Buffer containing a sub-maximal concentration of glycine (e.g., EC20)

  • Iodide Buffer: Assay Buffer where NaCl is replaced with NaI

  • This compound and control compounds dissolved in DMSO

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the HEK293-GlyRα1-YFP cells into 384-well microplates at a density of 20,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Using an acoustic liquid handler, transfer 50 nL of this compound, control compounds, or DMSO (vehicle) to the appropriate wells.

  • Dye Loading (if not using stable YFP): If using a membrane potential dye, load the cells according to the manufacturer's instructions. For the YFP-based assay, no dye loading is required.

  • Assay Plate Preparation: Wash the cell plates with Assay Buffer to remove the culture medium.

  • Baseline Fluorescence Reading: Measure the baseline YFP fluorescence of each well using a plate reader equipped for fluorescence intensity measurements (Excitation: ~500 nm, Emission: ~535 nm).

  • Compound Incubation: Add the test compounds (including this compound) at the desired concentration and incubate for 15 minutes at room temperature.

  • Stimulation and Iodide Influx: Add a mixture of Stimulation Buffer (containing glycine at EC20) and Iodide Buffer.

  • Kinetic Fluorescence Reading: Immediately begin kinetic reading of YFP fluorescence for 60 seconds to measure the rate of fluorescence quenching due to iodide influx.

Data Analysis:

The initial rate of fluorescence quenching is proportional to the GlyRα1 channel activity. The percentage of potentiation by this compound is calculated relative to the response with glycine alone.

Secondary Assay: Dose-Response and Selectivity

Confirmed hits from the primary screen are further characterized to determine their potency and selectivity.

Dose-Response Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Repeat the primary HTS protocol using the different concentrations of this compound.

  • Plot the percentage of potentiation against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum potentiation.

Selectivity Protocol:

To assess the selectivity of this compound, similar HTS assays are performed using cell lines expressing other relevant ion channels, such as GABA-A and NMDA receptors. The protocols are adapted for the specific activation requirements of these receptors.

Visualizations

Glycine Receptor Signaling Pathway

Glycine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyRα1) Glycine->GlyR Binds to orthosteric site GelsempervineA This compound (PAM) GelsempervineA->GlyR Binds to allosteric site Cl_ion Cl- GlyR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Hypothetical signaling pathway of Glycine Receptor modulation by this compound.

High-Throughput Screening Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies arrow arrow Cell_Plating 1. Seed HEK293-GlyRα1-YFP cells in 384-well plates Compound_Prep 2. Prepare this compound and control compound plates Compound_Addition 3. Add compounds to cell plates Compound_Prep->Compound_Addition Incubation 4. Incubate at room temperature Compound_Addition->Incubation Fluorescence_Read1 5. Read baseline YFP fluorescence Incubation->Fluorescence_Read1 Stimulation 6. Add Glycine + Iodide Buffer Fluorescence_Read1->Stimulation Fluorescence_Read2 7. Kinetic read of YFP quenching Stimulation->Fluorescence_Read2 Data_Processing 8. Calculate rate of quenching Fluorescence_Read2->Data_Processing Hit_ID 9. Identify hits based on potentiation threshold Data_Processing->Hit_ID Dose_Response 10. Dose-response analysis Hit_ID->Dose_Response Selectivity 11. Selectivity profiling Dose_Response->Selectivity

Caption: Experimental workflow for the HTS of this compound.

References

Synthetic Routes to Gelsempervine A Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview of synthetic strategies for the preparation of Gelsempervine A analogs, targeting researchers and professionals in the fields of medicinal chemistry and drug development. This compound, a complex indole (B1671886) alkaloid, and its analogs are of significant interest due to their potential therapeutic properties. This document outlines established synthetic pathways to the core structure and details methodologies for the introduction of functional group diversity, crucial for structure-activity relationship (SAR) studies.

Introduction

This compound is a member of the Gelsemium alkaloids, a family of natural products known for their intricate molecular architectures and diverse biological activities. The development of synthetic routes to this compound and its analogs is essential for exploring their therapeutic potential and understanding their mechanism of action. This note focuses on key synthetic strategies that enable the systematic modification of the this compound scaffold.

Core Synthetic Strategies

The synthesis of this compound analogs generally relies on the initial construction of the complex pentacyclic core. Several research groups have reported total syntheses of related Gelsemium alkaloids, such as gelsemine, which provide a foundation for accessing the this compound framework. Key transformations often include:

  • Asymmetric Pictet-Spengler Reaction: This reaction is crucial for the stereocontrolled formation of the tetrahydro-β-carboline moiety, a key structural feature of many indole alkaloids.

  • Dieckmann Condensation: This intramolecular cyclization is often employed to construct one of the carbocyclic rings within the pentacyclic system.

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are instrumental in the later stages of the synthesis for forging key carbon-carbon or carbon-heteroatom bonds to complete the core structure or to introduce functional groups.

A general retrosynthetic analysis of the this compound core is depicted below, highlighting key bond disconnections that guide the synthetic design.

G This compound Core This compound Core Pentacyclic Intermediate Pentacyclic Intermediate This compound Core->Pentacyclic Intermediate Late-stage functionalization Tetracyclic Precursor Tetracyclic Precursor Pentacyclic Intermediate->Tetracyclic Precursor Intramolecular Cyclization (e.g., Dieckmann) Indole Derivative Indole Derivative Tetracyclic Precursor->Indole Derivative Pictet-Spengler Reaction Chiral Aldehyde Chiral Aldehyde Tetracyclic Precursor->Chiral Aldehyde G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A Core Synthesis B Analog Synthesis A->B Diversification C Chromatography B->C D Spectroscopy (NMR, MS) C->D E In vitro Assays D->E F In vivo Studies E->F

Application Notes and Protocols for the Chiral Separation of Gelsempervine A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chiral Separation of Gelsempervine A

This compound is a complex indole (B1671886) alkaloid belonging to the Gelsemium class of natural products. These compounds are known for their intricate molecular architecture and significant biological activities. Due to the presence of multiple stereocenters, this compound exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Therefore, the ability to separate and characterize individual enantiomers is of paramount importance in drug discovery and development to identify the more active and less toxic isomer.

General Strategy for Chiral Method Development

The development of a successful chiral separation method typically involves a screening phase to identify a suitable chiral stationary phase and mobile phase system, followed by an optimization phase to achieve the desired resolution and peak shape. For alkaloids like this compound, polysaccharide-based CSPs are often a good starting point.

Initial Screening Conditions

A systematic screening of different CSPs and mobile phases is the most efficient way to identify promising conditions for the separation of this compound enantiomers. The following table summarizes typical starting conditions for screening.

ParameterCondition 1Condition 2Condition 3Condition 4
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (B145695) (90:10, v/v)Methanol (100%)Acetonitrile (100%)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nmUV at 254 nm

Experimental Protocols

The following protocols provide a step-by-step guide for the chiral separation of this compound isomers, from initial screening to method optimization.

Sample and Mobile Phase Preparation
  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or methanol).

    • Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Prepare the mobile phases as described in the screening table.

    • For the additive, add 1 mL of Diethylamine to 1 L of the mobile phase for a 0.1% concentration.

    • Degas all mobile phases by sonication or vacuum filtration before use.

Chiral HPLC Screening Protocol
  • Equilibrate the first chiral column with the initial mobile phase (Condition 1) until a stable baseline is achieved.

  • Inject 10 µL of the prepared this compound sample.

  • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Evaluate the chromatogram for any signs of separation (e.g., peak broadening, shoulder, or partial separation).

  • If no separation is observed, proceed to the next screening condition.

  • Repeat steps 1-5 for all screening conditions listed in the table.

  • Identify the condition(s) that show the best initial separation for method optimization.

Method Optimization Protocol

Once a promising screening condition is identified, the following parameters can be adjusted to improve the resolution and peak shape:

  • Mobile Phase Composition:

    • Systematically vary the ratio of the organic modifiers (e.g., for n-Hexane/Isopropanol, try ratios of 95:5, 85:15, 80:20). A lower percentage of the alcohol modifier generally increases retention and may improve resolution.

  • Additive Concentration:

    • Adjust the concentration of the basic additive (e.g., try 0.05% or 0.2% DEA). This can significantly affect peak shape and retention time.

  • Flow Rate:

    • Lower the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to increase the interaction time with the stationary phase, which can improve resolution.

  • Temperature:

    • Vary the column temperature (e.g., 15 °C, 25 °C, 40 °C). Temperature can influence the thermodynamics of the chiral recognition process and affect selectivity.

Final Analysis Protocol (Example)

The following is a hypothetical optimized protocol. The actual optimal conditions will be determined from the screening and optimization experiments.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) that showed the best initial separation.

  • Mobile Phase: n-Hexane / Isopropanol (85:15, v/v) with 0.1% Diethylamine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peaks for both enantiomers to determine their retention times, peak areas, and the resolution factor.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_screen Screening Phase cluster_opt Optimization Phase cluster_analysis Final Analysis prep_sample Sample Preparation (Racemic this compound) screen_cols Screen Multiple CSPs (e.g., Polysaccharide-based) prep_sample->screen_cols prep_mobile Mobile Phase Preparation (with additives) screen_mobiles Screen Different Mobile Phases (Normal, Polar Organic) prep_mobile->screen_mobiles opt_mobile Optimize Mobile Phase Ratio screen_mobiles->opt_mobile opt_additive Optimize Additive Concentration opt_mobile->opt_additive opt_temp Optimize Temperature opt_additive->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow final_method Validated Chiral Method opt_flow->final_method quant Quantification of Enantiomers final_method->quant

Caption: Workflow for Chiral HPLC Method Development.

Logical Relationship in Chiral Separation

G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Separation cluster_3 Elution racemate Racemic this compound (+)-Enantiomer (-)-Enantiomer csp Chiral Selector racemate->csp Interaction complexes Transient Diastereomeric Complexes (+)-Enantiomer-CSP Complex (-)-Enantiomer-CSP Complex csp->complexes Forms elution Separated Enantiomers (-)-Enantiomer (elutes first) (+)-Enantiomer (elutes second) complexes->elution Differential Elution

Caption: Principle of Chiral Separation on a CSP.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gelsempervine A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and optimizing bioassays for Gelsempervine A. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability between replicate wells in our cell viability assay with this compound. What are the potential causes and solutions?

High variability in cell-based assays is a common issue that can arise from several factors.[1][2][3] Key areas to investigate include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a primary source of variability.[3] Movement of the plate from the cell culture hood to the incubator can cause cells to accumulate at the edges of the well, an issue known as the "edge effect".[3][4]

    • Solution: After seeding, allow the plate to sit at room temperature in the hood for 15-20 minutes to allow for initial cell adherence before transferring to the incubator.[5] Avoid stacking plates in the incubator to ensure even temperature distribution.[6]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or this compound dilutions will lead to significant well-to-well differences.[2][6]

    • Solution: Ensure pipettes are properly calibrated.[6] Use reverse pipetting for viscous solutions and ensure consistent technique for all dispensing steps.

  • Cell Health and Passage Number: Cells that are unhealthy, have a high passage number, or are in a non-logarithmic growth phase can respond inconsistently to treatment.[3][4]

    • Solution: Use cells with a consistent and low passage number for all experiments.[3] Regularly monitor cell morphology and ensure cells are in the exponential growth phase at the time of the assay.[5]

Q2: Our assay is showing a low signal-to-noise ratio, making it difficult to discern the effect of this compound. How can we improve this?

A low signal-to-noise ratio can be attributed to either a weak signal from the biological activity or high background noise.

  • To Increase Signal:

    • Optimize Cell Number: The number of cells per well can significantly impact the assay signal.[7]

    • Optimize Incubation Times: The duration of this compound treatment and the incubation time with the detection reagent may need adjustment to achieve a maximal signal.[7]

  • To Decrease Background:

    • Plate Selection: The type of microplate used can influence background signals. For fluorescence assays, black plates are recommended to reduce background fluorescence and prevent crosstalk between wells. For luminescence assays, white plates are ideal.[8]

    • Blocking Buffers: For antibody-based assays, insufficient blocking can lead to high background.[4] Experiment with different blocking agents and incubation times.[4]

Troubleshooting Guides

Problem: Poor Dose-Response Curve

You are not observing a clear sigmoidal dose-response curve with increasing concentrations of this compound.

Potential Cause Troubleshooting Step
Incorrect Concentration Range Perform a broad-range dose-finding study (e.g., from nanomolar to millimolar) to identify the active concentration range of this compound.
Compound Solubility Issues Visually inspect the highest concentrations of this compound in media for any precipitation.[3] If solubility is an issue, consider using a different solvent or a lower top concentration. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
Assay Incubation Time The chosen incubation time may be too short or too long to observe the desired effect. Perform a time-course experiment at a fixed concentration of this compound to determine the optimal endpoint.[2]
Cell Confluency Cells that are too sparse or overly confluent may not respond optimally. Determine the ideal cell seeding density where cells are in a logarithmic growth phase throughout the experiment.
Problem: Inconsistent Results Between Experiments

You are struggling with the reproducibility of your this compound bioassay.[3]

Potential Cause Troubleshooting Step
Reagent Variability Use single lots of reagents (e.g., serum, media, assay kits) for a set of related experiments. If a new lot must be used, perform a bridging experiment to ensure consistency.
Cell Passage Number Maintain a consistent cell passage number for all experiments, as cellular responses can change over time in culture.[2]
Environmental Factors Ensure consistent incubator conditions (temperature, CO2, humidity).[4] Allow all reagents and plates to equilibrate to the appropriate temperature before use.[6]
Mycoplasma Contamination This common and often undetected contamination can significantly alter cellular responses.[2] Regularly test cell cultures for mycoplasma.[2]

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

This protocol aims to determine the optimal number of cells to seed per well for a 96-well plate viability assay.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.

  • Serial Dilution: Prepare a series of cell dilutions in culture medium to achieve densities ranging from 1,000 to 40,000 cells per 100 µL.

  • Cell Seeding: Pipette 100 µL of each cell dilution into at least 8 replicate wells of a 96-well plate. Also, include wells with medium only to serve as a blank control.

  • Incubation: Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours).

  • Assay Performance: At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Subtract the average blank reading from all wells. Plot the assay signal versus the number of cells seeded. The optimal seeding density will be within the linear range of this curve, representing logarithmic growth.

Table 1: Example Data for Seeding Density Optimization

Cells per WellAverage Signal (Absorbance at 570 nm)Standard Deviation
1,0000.150.02
2,5000.380.03
5,0000.750.05
10,0001.350.09
20,0001.600.11
40,0001.620.10

In this example, the linear range is between 2,500 and 10,000 cells. Seeding 5,000 cells per well would be a suitable starting point for the bioassay.

Protocol 2: Determining Optimal this compound Incubation Time

This protocol helps to identify the ideal treatment duration for observing the effect of this compound.

  • Cell Seeding: Seed the optimal number of cells (determined from Protocol 1) in a sufficient number of 96-well plates for each time point. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration of this compound known to elicit a response (e.g., the approximate IC50) and a vehicle control.

  • Time-Course Incubation: Incubate the plates and perform the viability assay at various time points (e.g., 6, 12, 24, 48, 72 hours).

  • Data Analysis: For each time point, normalize the data to the vehicle control. Plot the normalized response versus time to identify the point of maximal effect.

Table 2: Example Data for Incubation Time Optimization

Incubation Time (hours)% Viability (Normalized to Vehicle)Standard Deviation
695.24.1
1280.55.3
2462.14.8
4851.73.9
7253.54.2

Based on this data, a 48-hour incubation period appears optimal, as the maximum effect is observed and does not significantly change at 72 hours.

Signaling Pathway and Workflow Diagrams

Since the specific molecular target of this compound may be under investigation, a common pathway modulated by natural products is the G-protein coupled receptor (GPCR) pathway.[9][10][11] The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation G_alpha Gα-GTP G_Protein->G_alpha 3. Dissociation G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Ligand This compound (Ligand) Ligand->GPCR 1. Binding G_alpha->Effector 4. Modulation PKA Protein Kinase A Second_Messenger->PKA 6. Activation Cell_Response Cellular Response (e.g., Viability Change) PKA->Cell_Response 7. Phosphorylation & Response

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

The following workflow diagram outlines the key steps for optimizing a cell-based assay.

Assay_Optimization_Workflow start Start Optimization step1 1. Optimize Cell Seeding Density (Protocol 1) start->step1 step2 2. Determine Optimal Incubation Time (Protocol 2) step1->step2 step3 3. Titrate this compound Concentration (Dose-Response Curve) step2->step3 step4 4. Validate Assay Performance (Z'-factor, S/N ratio) step3->step4 end Final Assay Protocol step4->end

Caption: Workflow for optimizing a cell-based bioassay.

References

Technical Support Center: Addressing Gelsempervine A Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Gelsempervine A.

Introduction to this compound

This compound is a complex indole (B1671886) alkaloid with the molecular formula C₂₂H₂₆N₂O₄. Its intricate structure contributes to its potential biological activities, but also presents challenges in terms of its solubility in aqueous solutions, a critical factor for successful in vitro and in vivo studies. This guide offers practical solutions and detailed protocols to address these solubility issues.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to developing effective solubilization strategies. The following table summarizes key properties, including predicted values for pKa and logP, which are crucial for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄-
Molecular Weight 382.45 g/mol -
CAS Number 865187-17-3[1]
Predicted pKa (most basic) 6.85Chemicalize
Predicted logP 2.58SwissADME

Note: Predicted values are estimates and should be used as a guide for initial experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or PBS?

A1: this compound is predicted to be a weakly basic and lipophilic compound, as indicated by its predicted pKa and logP values. Its limited solubility in neutral aqueous solutions like water or phosphate-buffered saline (PBS) is expected. At neutral pH, the molecule is largely in its non-ionized form, which is less soluble in water.

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. To mitigate this, you can try the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤ 0.5%).

  • Use a co-solvent in the final buffer: Incorporating a water-miscible co-solvent can help maintain solubility.

  • pH adjustment: If your assay permits, adjusting the pH of the final buffer to be more acidic can increase the solubility of the basic this compound.

Q3: Can I heat the solution to dissolve this compound?

A3: Gentle warming can sometimes aid in dissolving compounds. However, prolonged or excessive heating should be avoided as it may lead to degradation of this compound. It is recommended to use a water bath set to a temperature no higher than 37-40°C and to monitor for any signs of degradation.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility problems with this compound.

Issue 1: Difficulty Preparing a Stock Solution

  • Question: I am unable to dissolve this compound in my chosen solvent to make a concentrated stock solution.

  • Answer:

    • Solvent Selection: For a primary stock solution, organic solvents are recommended. Start with dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.

    • Sonication: Use a sonicator to aid in the dissolution process. Brief periods of sonication can break up solid aggregates and enhance solvation.

    • Gentle Warming: As mentioned in the FAQs, gentle warming can be applied cautiously.

Issue 2: Precipitation in Cell Culture Media

  • Question: My this compound precipitates when added to my cell culture medium for in vitro experiments.

  • Answer:

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent from your stock solution is non-toxic to your cells and as low as possible (e.g., <0.1% for many cell lines).

    • Pre-mixing: Before adding to the full volume of media, try pre-mixing the aliquot of your stock solution with a small volume of serum-free media first, and then add this mixture to the final volume of complete media. The proteins in serum can sometimes interact with compounds and affect their solubility.

    • Formulation with Cyclodextrins: Consider using cyclodextrins to prepare your stock solution. Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

  • Objective: To prepare a working solution of this compound for in vitro assays.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • To prepare a 1 mg/mL working solution, create a co-solvent vehicle by mixing DMSO and PEG400 in a 1:1 ratio.

    • Dissolve the appropriate amount of this compound in the DMSO:PEG400 co-solvent vehicle.

    • For administration or use in aqueous-based assays, this solution can be further diluted with saline. It is crucial to perform dilutions stepwise and with constant vortexing to avoid precipitation.

Protocol 2: Solubilization of this compound by pH Adjustment

  • Objective: To increase the aqueous solubility of this compound by preparing a solution in an acidic buffer.

  • Materials:

    • This compound

    • Citrate (B86180) buffer (pH 3.0)

    • 0.1 M Hydrochloric acid (HCl)

    • pH meter

  • Procedure:

    • Weigh the desired amount of this compound.

    • Add a small amount of citrate buffer (pH 3.0) to the solid.

    • Stir the suspension and monitor the pH. If the solid does not dissolve, slowly add drops of 0.1 M HCl while stirring and monitoring the pH.

    • Continue to add acid until the this compound is fully dissolved. The final pH should be in the acidic range where the compound is protonated and more soluble.

    • Note: Ensure that the final acidic pH is compatible with your experimental system.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate key concepts and workflows for addressing this compound solubility.

Troubleshooting_Workflow start Start: Solubility Issue with This compound prep_stock Prepare High-Concentration Stock Solution start->prep_stock choose_solvent Choose Organic Solvent (e.g., DMSO, Ethanol) prep_stock->choose_solvent dissolve Attempt Dissolution (Vortex, Sonicate) choose_solvent->dissolve dissolved_stock Stock Solution Prepared? dissolve->dissolved_stock dilute Dilute into Aqueous Buffer dissolved_stock->dilute Yes troubleshoot_stock Troubleshoot Stock (Try different solvent, Gentle heat) dissolved_stock->troubleshoot_stock No precipitation Precipitation Occurs? dilute->precipitation success Success: Solution Ready for Use precipitation->success No troubleshoot_dilution Troubleshoot Dilution precipitation->troubleshoot_dilution Yes troubleshoot_stock->dissolve lower_dmso Lower Final Solvent % troubleshoot_dilution->lower_dmso ph_adjust Adjust Buffer pH (to acidic) troubleshoot_dilution->ph_adjust use_cosolvent Use Co-solvents (e.g., PEG400) troubleshoot_dilution->use_cosolvent use_cyclodextrin Use Cyclodextrins troubleshoot_dilution->use_cyclodextrin lower_dmso->dilute ph_adjust->dilute use_cosolvent->dilute use_cyclodextrin->dilute

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Solubilization_Strategies main This compound (Poorly Water-Soluble) strategy Solubilization Strategies main->strategy ph pH Adjustment (Acidic pH increases solubility of basic form) strategy->ph cosolvents Co-solvents (e.g., DMSO, PEG400) (Increases solvent polarity) strategy->cosolvents cyclodextrins Cyclodextrins (Encapsulation of hydrophobic molecule) strategy->cyclodextrins nanoparticles Nanoparticle Formulation (Increases surface area) strategy->nanoparticles result Enhanced Aqueous Solubility & Bioavailability ph->result cosolvents->result cyclodextrins->result nanoparticles->result

Caption: Overview of strategies to enhance the solubility of this compound.

References

Technical Support Center: Purification of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Gelsempervine A from Gelsemium elegans.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound presents several challenges inherent to the isolation of minor alkaloids from a complex plant matrix. Key difficulties include:

  • Low Abundance: this compound is typically present in low concentrations in Gelsemium elegans compared to other major alkaloids like gelsemine (B155926) and koumine.

  • Co-eluting Impurities: The crude extract contains a multitude of structurally similar alkaloids, leading to difficulties in achieving high purity due to co-elution during chromatographic separation.

  • Chemical Instability: Indole alkaloids can be sensitive to pH, light, and temperature, potentially leading to degradation during extraction and purification.

  • Solvent System Selection: Identifying an optimal solvent system for techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (prep-HPLC) that provides adequate resolution of this compound from other alkaloids can be time-consuming.

Q2: What is the general workflow for the purification of this compound?

A typical workflow for the isolation and purification of this compound involves several stages, starting from the crude plant material to the final pure compound.

This compound Purification Workflow Start Gelsemium elegans plant material Extraction Extraction with organic solvent (e.g., Ethanol) Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Preliminary Separation (e.g., Silica Gel Column) Crude_Extract->Column_Chromatography Fractionation Fraction containing This compound Column_Chromatography->Fractionation HSCCC High-Speed Counter-Current Chromatography (HSCCC) Fractionation->HSCCC Prep_HPLC Preparative HPLC HSCCC->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Prep_HPLC->Purity_Analysis Pure_Compound Pure this compound Purity_Analysis->Pure_Compound

Caption: General experimental workflow for this compound purification.

Q3: Which analytical techniques are crucial for monitoring the purification process?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is essential for monitoring the presence and purity of this compound in different fractions throughout the purification process. Thin-Layer Chromatography (TLC) can also be a quick and useful tool for preliminary screening of fractions.

Troubleshooting Guides

Issue 1: Low Yield of Crude Alkaloid Extract
Potential Cause Troubleshooting Step Expected Outcome
Incomplete extraction from plant material.Increase extraction time or perform multiple extraction cycles. Consider using a different solvent or a solvent mixture (e.g., ethanol-water).Increased yield of the crude alkaloid extract.
Degradation of alkaloids during extraction.Perform extraction at a lower temperature. Protect the extraction mixture from light.Preservation of alkaloid integrity and improved yield.
Inefficient solvent removal.Use a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C) to prevent thermal degradation.Concentrated crude extract without significant loss of target compounds.
Issue 2: Poor Separation of this compound in HSCCC
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal two-phase solvent system.Systematically screen different solvent systems. A common starting point for Gelsemium alkaloids is a hexane-ethyl acetate-methanol-water or chloroform-methanol-acidic water system. Adjust the ratios to optimize the partition coefficient (K) of this compound.Improved resolution and separation of this compound from other alkaloids.
Emulsion formation.Adjust the pH of the aqueous phase. Decrease the flow rate or the rotational speed of the centrifuge.Stable two-phase system leading to efficient separation.
Sample overload.Reduce the amount of crude extract loaded onto the HSCCC column.Sharper peaks and better separation.
Issue 3: Co-elution of Impurities with this compound in Preparative HPLC
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate stationary phase.Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl).Enhanced selectivity for this compound.
Isocratic elution is not providing enough resolution.Develop a gradient elution method. Start with a shallow gradient and optimize the slope to separate closely eluting peaks.Improved separation of this compound from structurally similar impurities.
Poor peak shape (tailing or fronting).Adjust the pH of the mobile phase to ensure the alkaloid is in a single ionic form. Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing.Symmetrical peak shape and better resolution.

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Gelsemium elegans
  • Milling: Air-dry the plant material (e.g., stems and leaves) of Gelsemium elegans and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 2% hydrochloric acid.

    • Filter the acidic solution and wash the residue with 2% HCl.

    • Adjust the pH of the filtrate to 9-10 with ammonia (B1221849) water.

    • Extract the alkaline solution with chloroform (B151607) three times.

    • Combine the chloroform layers and concentrate to dryness to yield the crude total alkaloids.

Extraction_Protocol Start Powdered G. elegans Maceration Macerate with 95% Ethanol (3x) Start->Maceration Concentration1 Concentrate Ethanol Extract Maceration->Concentration1 Dissolution Dissolve in 2% HCl Concentration1->Dissolution Filtration Filter Dissolution->Filtration Basification Adjust pH to 9-10 with NH3·H2O Filtration->Basification LiquidExtraction Extract with Chloroform (3x) Basification->LiquidExtraction Concentration2 Concentrate Chloroform Extract LiquidExtraction->Concentration2 End Crude Total Alkaloids Concentration2->End

Caption: Workflow for the extraction of total alkaloids.
Protocol 2: General HSCCC Separation of Gelsemium Alkaloids

  • Solvent System Preparation: Prepare a two-phase solvent system. A common system for Gelsemium alkaloids is n-hexane-ethyl acetate-methanol-water (e.g., in a 3:5:3:4 ratio). Equilibrate the mixture in a separatory funnel and separate the two phases.

  • HSCCC Column Preparation: Fill the multilayer coil column entirely with the stationary phase (typically the upper phase).

  • Equilibration: Pump the mobile phase (typically the lower phase) into the head of the column at a suitable flow rate while the apparatus is rotating at a specific speed (e.g., 850 rpm). Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.

  • Sample Injection: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases and inject it into the column.

  • Elution and Fraction Collection: Continue to pump the mobile phase. Collect the effluent at the outlet in fractions of a specific volume.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.

Data Presentation

Table 1: Comparison of HSCCC Solvent Systems for Separation of Gelsemium Alkaloids
Solvent System (v/v/v/v)Stationary PhaseMobile PhaseTarget Alkaloids SeparatedPurity (%)Reference
n-Hexane-EtOAc-MeOH-H₂O (3:5:3:4)Upper PhaseLower PhaseKoumine, Gelsemine, Humantenine, Gelsevirine93.5 - 97.8Hypothetical Data
CHCl₃-MeOH-0.1M HCl (4:4:2)Upper PhaseLower PhaseGelsenicine, Gelsevirine95.4 - 98.6[1]
MTBE-ACN-H₂O (3:1.5:4) with TEA and HClUpper PhaseLower PhaseGelsemine, Koumine, Gelsevirine94.8 - 96.7Hypothetical Data

Note: Data for this compound is not explicitly available and the table presents data for other major alkaloids from Gelsemium elegans to provide a comparative context for methodology development.

Table 2: Preparative HPLC Parameters for Alkaloid Purification
Parameter Condition 1 Condition 2
Column C18 (e.g., 250 x 10 mm, 5 µm)Phenyl-Hexyl (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: 10 mM Ammonium Acetate (pH 9.0)B: Methanol
Gradient 10-40% B over 30 min20-60% B over 40 min
Flow Rate 4 mL/min3.5 mL/min
Detection 254 nm254 nm
Injection Volume 500 µL500 µL

Note: These are example starting conditions and require optimization for the specific separation of this compound.

References

Technical Support Center: Gelsempervine A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Gelsempervine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is a complex indole (B1671886) alkaloid derived from the plant Gelsemium sempervirens. While its full pharmacological profile is still under investigation, current research suggests it primarily acts as a modulator of inhibitory neurotransmitter receptors, particularly glycine (B1666218) receptors (GlyR) and potentially GABA-A receptors.[1][2][3][4] It is crucial to consider these targets when designing experiments and interpreting results.

Q2: Are there known stability issues with this compound in experimental solutions?

While specific degradation pathways for this compound are not extensively documented in the provided results, as a complex organic molecule, it may be susceptible to degradation under certain conditions such as exposure to strong acids, bases, or prolonged light exposure. It is recommended to prepare fresh solutions for each experiment and store stock solutions in the dark at -20°C or below.

Q3: How can I confirm the purity and concentration of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules like this compound.[5][6][7][8][9] A pure sample should yield a single major peak. The concentration of a stock solution can be accurately determined using a calibrated analytical standard and a validated HPLC method or by using UV-Vis spectrophotometry if the molar absorptivity is known.

Troubleshooting Guides

Analytical & Purification Issues (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound. Below are common issues and their solutions.

Table 1: HPLC Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peak Tailing - Interaction with active silanols on the column. - Insufficient buffering of the mobile phase. - Column overload.- Use a high-purity silica-based column. - Add a mobile phase modifier (e.g., triethylamine). - Ensure adequate buffer concentration (typically 10-25 mM).[8] - Reduce the amount of sample injected.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Whenever possible, dissolve the sample in the mobile phase.
Split Peaks - Partially clogged column inlet frit. - Void in the column packing. - Injector issue.- Replace the column inlet frit. - Replace the column. - Clean the injector and ensure the needle is not bent.
Shifting Retention Times - Change in mobile phase composition. - Fluctuations in column temperature. - Inconsistent flow rate.- Prepare fresh mobile phase daily. - Use a column oven to maintain a constant temperature.[5][7] - Check the pump for leaks and ensure proper function.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or detector flow cell. - Weak detector lamp.- Degas the mobile phase. - Flush the system and clean the flow cell. - Replace the detector lamp.[9]
Cell-Based Assay Artifacts

Cell viability and functional assays are critical for determining the biological activity of this compound. However, the nature of the compound and the assay chemistry can lead to artifacts.

Table 2: Troubleshooting Common Artifacts in Cell-Based Assays

Artifact/Issue Potential Cause Suggested Action & Rationale
False Positive in Viability Assays (e.g., MTT, MTS, XTT) This compound may interfere with cellular metabolism or directly reduce the tetrazolium dye.[10][11]- Use an orthogonal assay: Confirm results with a non-metabolic viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protease-based viability assay.[11][12] - Run a compound-only control: Incubate this compound with the assay reagent in cell-free media to check for direct chemical reduction.
Unexpected Cytotoxicity The observed cell death may be an intended consequence of the compound's mechanism (e.g., excitotoxicity if it blocks inhibitory receptors) rather than non-specific toxicity.- Use a relevant cell line: Ensure the cell line expresses the target receptor (e.g., glycine or GABA receptors). - Perform mechanism-based rescue experiments: Co-administer with a known agonist of the target receptor to see if the cytotoxic effect is mitigated.
High Well-to-Well Variability - Inconsistent cell seeding. - Edge effects in the plate. - Compound precipitation at higher concentrations.- Ensure a homogenous cell suspension before seeding. - Do not use the outer wells of the plate for experimental conditions. - Check the solubility of this compound in your culture medium and consider using a lower concentration range or a different solvent.

Experimental Protocols

Glycine Receptor (GlyR) Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the glycine receptor.

Materials:

  • Membrane preparation from cells stably expressing the human α1 glycine receptor.

  • [³H]-Strychnine (radioligand).

  • Binding Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Non-specific binding control: 1 mM Glycine.

  • This compound stock solution (e.g., in DMSO).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare dilutions: Create a serial dilution of this compound in the binding buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 0.1%.

  • Set up the assay plate: In a 96-well plate, add in triplicate:

    • Total Binding: Binding buffer, [³H]-Strychnine (at a final concentration near its Kd, e.g., 2-5 nM), and membrane preparation.

    • Non-specific Binding: Binding buffer with 1 mM Glycine, [³H]-Strychnine, and membrane preparation.

    • Competitive Binding: Binding buffer with the desired concentration of this compound, [³H]-Strychnine, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-Strychnine binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[13]

Visualizations

Signaling Pathways & Workflows

G_protein_signaling Gelsempervine_A This compound GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Gelsempervine_A->GlyR Modulates Membrane Neuronal Membrane Cl_ion Cl- influx GlyR->Cl_ion Opens Channel Strychnine Strychnine Strychnine->GlyR Antagonizes Glycine Glycine Glycine->GlyR Activates Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Hypothetical modulation of the Glycine Receptor signaling pathway by this compound.

experimental_workflow start Start: Pure this compound purity 1. Purity & Concentration Check (HPLC, qNMR) start->purity binding 2. Primary Screen: Receptor Binding Assay purity->binding functional 3. Secondary Screen: Functional Cell-Based Assay (e.g., Electrophysiology, Ca2+ flux) binding->functional viability 4. Counter Screen: Cell Viability/Cytotoxicity Assay functional->viability decision Hit Compound? viability->decision end End: Characterized Compound decision->end Yes discard Discard or Re-evaluate decision->discard No

Caption: A typical experimental workflow for characterizing a natural product like this compound.

troubleshooting_logic problem Unexpected Result in Cell-Based Assay check_compound Is the compound pure and stable? problem->check_compound check_assay Is the assay chemistry compatible? problem->check_assay check_biology Is this a true biological effect? problem->check_biology hplc Run HPLC analysis check_compound->hplc Verify orthogonal Use orthogonal assay (e.g., ATP vs. MTT) check_assay->orthogonal Verify controls Run mechanism-based controls (e.g., receptor antagonists) check_biology->controls Verify solution Identify Source of Artifact hplc->solution orthogonal->solution controls->solution

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Stereoselective Synthesis of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Gelsempervine A. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Intramolecular Heck Reaction to Form the Spirooxindole Core.

Question: Our intramolecular Heck reaction to form the C7 spirooxindole quaternary center of the this compound core is resulting in a low diastereomeric ratio (d.r.). How can we improve the selectivity for the desired diastereomer?

Answer: Achieving high diastereoselectivity in the intramolecular Heck reaction for the construction of the sterically congested spirooxindole core is a common challenge in the synthesis of Gelsemium alkaloids. The facial selectivity of the migratory insertion step is influenced by several factors. Here is a systematic approach to troubleshoot and optimize this key transformation:

Experimental Protocol for a Representative Intramolecular Heck Reaction:

A solution of the α,β-unsaturated 2-iodoanilide precursor in a suitable solvent (e.g., DMA) is degassed. The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand) and any additives (e.g., Ag₃PO₄) are added. The reaction mixture is heated to a high temperature (e.g., 150 °C) and monitored by TLC or LC-MS until the starting material is consumed. After cooling, the reaction is worked up and the product mixture is purified by column chromatography to separate the diastereomers. The d.r. is determined by ¹H NMR analysis of the crude reaction mixture.[1][2]

Troubleshooting Strategies:

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. Sterically hindered ligands can significantly influence the diastereoselectivity.

    • Start with a common catalyst like Pd(PPh₃)₄.

    • If selectivity is low, screen other palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with various phosphine ligands (e.g., P(o-tol)₃, Xantphos). The use of Pd₂(dba)₃ without a phosphine ligand has been reported to result in no reaction, highlighting the importance of the ligand.[1]

  • Reaction Temperature: This is a critical parameter. While higher temperatures are often necessary to drive the reaction to completion, they can sometimes erode diastereoselectivity.

    • If the reaction proceeds at a lower temperature, attempt to run it at the lowest effective temperature.

    • Conversely, for some hindered substrates, forcing conditions (e.g., 150 °C) are required to induce cyclization, even if it results in a mixture of stereoisomers that need to be separated.[1]

  • Additives: The addition of silver salts, such as silver phosphate (B84403) (Ag₃PO₄), can act as a halide scavenger and influence the catalytic cycle, sometimes improving selectivity and yield.[2]

  • Substituent Effects: The steric and electronic nature of substituents on the tricycle and the anilide can influence the preferred transition state geometry. While not easily changed in a late-stage synthesis, this is a key consideration during the design of the synthetic route.

Data on Diastereoselectivity in a Related Gelsemine Synthesis:

CatalystTemperature (°C)Diastereomeric Ratio (desired:undesired)Combined Yield (%)
Pd(PPh₃)₄1501:269

This table illustrates that even in a closely related system, achieving high diastereoselectivity can be challenging, and optimization may be required.[1]

Problem 2: Low Enantioselectivity in the Initial Asymmetric Reaction.

Question: We are employing an asymmetric catalytic reaction to set the initial stereocenter(s) in our synthesis of this compound, but the enantiomeric excess (e.e.) is suboptimal. What strategies can we use to improve the enantioselectivity?

Answer: Establishing the initial stereochemistry with high enantiopurity is crucial for an efficient total synthesis. For Gelsemium alkaloids, asymmetric catalytic methods like the Diels-Alder reaction or gold-catalyzed cycloisomerizations have been successfully employed.

Experimental Protocol for an Asymmetric Gold-Catalyzed Cycloisomerization (in a related Gelsenicine synthesis):

To a solution of the diene-diyne precursor in a suitable solvent (e.g., toluene) at a specific temperature is added the gold catalyst, which is pre-formed or generated in situ from a gold source (e.g., JohnPhosAu(MeCN)SbF₆) and a chiral ligand. The reaction is stirred until completion and then quenched. After workup and purification, the enantiomeric excess of the product is determined by chiral HPLC analysis.

Troubleshooting Strategies:

  • Ligand Selection: The chiral ligand is the most critical factor for achieving high enantioselectivity.

    • For gold-catalyzed reactions, screen a variety of chiral bisphosphine or phosphoramidite (B1245037) ligands. Ligands with bulky and electron-rich aryl substituents on the phosphorus atoms have been shown to be effective.

    • For organocatalytic reactions, such as a Diels-Alder, screen different chiral amines or Brønsted acids.

  • Catalyst System: The combination of the metal precursor and the ligand can impact the catalytic activity and selectivity. Experiment with different metal-to-ligand ratios and different counter-ions.

  • Solvent and Temperature: These parameters can have a significant effect on the enantioselectivity by influencing the conformation of the catalyst-substrate complex.

    • Screen a range of solvents with varying polarities.

    • Investigate the effect of temperature; often, lower temperatures lead to higher enantioselectivity.

  • Substrate Modification: Minor modifications to the substrate, such as changing a protecting group, can sometimes lead to improved interactions with the chiral catalyst and higher enantioselectivity.

Data on Enantioselectivity in a Gelsenicine Synthesis via Gold-Catalyzed Cycloisomerization:

Catalyst SystemEnantiomeric Excess (e.e.) (%)
Bisphosphine-gold complexHigh

While specific quantitative data for this compound is not provided in the initial search, the successful application in the synthesis of the closely related gelsenicine suggests this is a promising strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in this compound that require careful control during synthesis? A1: The key stereocenters in this compound that present significant synthetic challenges are the C7 spirooxindole quaternary center, and the multiple contiguous stereocenters within the rigid cage-like structure. The relative and absolute stereochemistry of these centers dictates the overall three-dimensional shape of the molecule and is crucial for its biological activity.

Q2: Are there any established logical workflows for selecting the right catalyst for improving stereoselectivity in our synthesis? A2: Yes, a logical workflow can be systematically followed. The diagram below illustrates a decision-making process for catalyst selection in an asymmetric reaction.

Catalyst_Selection_Workflow start Low Stereoselectivity Observed check_reaction_type Identify Key Reaction Type (e.g., Heck, Diels-Alder) start->check_reaction_type heck Intramolecular Heck Reaction check_reaction_type->heck Heck diels_alder Asymmetric Diels-Alder check_reaction_type->diels_alder Diels-Alder other Other Asymmetric Reaction check_reaction_type->other Other screen_pd_ligands Screen Pd Catalysts and Phosphine Ligands heck->screen_pd_ligands screen_organocatalysts Screen Chiral Organocatalysts (e.g., MacMillan's) diels_alder->screen_organocatalysts screen_metal_ligands Screen Chiral Metal-Ligand Complexes (e.g., Au, Rh) other->screen_metal_ligands optimize_heck_conditions Optimize Temperature and Additives (e.g., Ag salts) screen_pd_ligands->optimize_heck_conditions evaluate_selectivity Evaluate d.r. or e.e. optimize_heck_conditions->evaluate_selectivity optimize_da_conditions Optimize Solvent and Temperature screen_organocatalysts->optimize_da_conditions optimize_da_conditions->evaluate_selectivity optimize_other_conditions Optimize Reaction Parameters screen_metal_ligands->optimize_other_conditions optimize_other_conditions->evaluate_selectivity evaluate_selectivity->start Unsuccessful end Achieved Desired Stereoselectivity evaluate_selectivity->end Successful

Caption: A decision workflow for catalyst and condition optimization.

Q3: How can signaling pathways be visualized to understand the factors influencing diastereoselectivity in the intramolecular Heck reaction? A3: The diastereoselectivity of the intramolecular Heck reaction is determined by the relative energies of the competing transition states leading to the different diastereomers. We can represent the factors influencing this selectivity as a logical pathway diagram.

Heck_Diastereoselectivity_Pathway substrate Heck Precursor pd_insertion Oxidative Addition of Pd(0) substrate->pd_insertion migratory_insertion Migratory Insertion pd_insertion->migratory_insertion ts_a Transition State A (alpha-face insertion) migratory_insertion->ts_a Lower Energy ts_b Transition State B (beta-face insertion) migratory_insertion->ts_b Higher Energy product_a Desired Diastereomer ts_a->product_a product_b Undesired Diastereomer ts_b->product_b steric_hindrance Steric Hindrance steric_hindrance->ts_a steric_hindrance->ts_b ligand_bulk Ligand Bulk ligand_bulk->ts_a ligand_bulk->ts_b temp Temperature temp->migratory_insertion

Caption: Factors influencing the diastereoselectivity of the intramolecular Heck reaction.

References

Technical Support Center: Synthesis of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Gelsempervine A. The information is compiled from published total synthesis literature and aims to address specific challenges related to side product formation.

Frequently Asked Questions (FAQs)

Q1: During the construction of the spiro-oxindole moiety via an intramolecular Heck cyclization, a significant amount of an undesired diastereomer is formed. How can this be addressed?

A1: The formation of the undesired diastereomer is a known challenge in the synthesis of the Gelsemium alkaloid core. Overman's synthesis of (±)-gelsemine, which shares a similar spiro-oxindole core with this compound, reported the undesired diastereomer as the major product during the intramolecular Heck cyclization.

Troubleshooting:

  • Retro-Aldol/Aldol Epimerization: The undesired diastereomer can often be converted to the desired product through a retro-aldol/aldol reaction sequence. In the case of a related synthesis, treating the undesired secondary alcohol diastereomer with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can induce epimerization at the C7 position to furnish the desired spirocycle.

  • Reaction Condition Optimization: While not explicitly detailed for this compound, systematic optimization of the Heck cyclization conditions (catalyst, ligand, solvent, temperature) may improve the diastereoselectivity.

Q2: The condensation reaction to form the initial framework often leads to a mixture of stereoisomers. How can the formation of the correct stereoisomer be favored?

A2: The initial condensation steps in the synthesis of complex alkaloids like those in the Gelsemium family can indeed produce multiple stereoisomers. For instance, the condensation of an advanced intermediate with oxindole (B195798) can theoretically result in four stereoisomers.

Troubleshooting:

  • Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor the thermodynamically more stable product. In some syntheses, it has been noted that while four stereoisomers may form, an equilibrium can be established (e.g., through elimination and Michael addition). The desired product is then formed from the reactive isomers through an irreversible downstream reaction, effectively shifting the equilibrium.[1]

  • Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries or catalysts in the early stages of the synthesis can set the stereochemistry and reduce the number of possible downstream stereoisomers.

Q3: Low yields are observed during the pyrrolidine (B122466) ring formation. What are the potential side reactions?

A3: The formation of the pyrrolidine ring is a critical step and can be subject to side reactions depending on the chosen synthetic strategy. Common methods include intramolecular Michael additions or N-acyliminium ion cyclizations.

Troubleshooting:

  • Intramolecular Michael Addition: Incomplete cyclization or competing intermolecular reactions can lower the yield. Ensure the use of a suitable base to generate the enolate for the Michael addition and optimize the reaction concentration to favor the intramolecular pathway.

  • N-Acyliminium Ion Cyclization: The stability of the N-acyliminium ion is crucial. Side reactions can include elimination or reaction with other nucleophiles present in the reaction mixture. Careful control of the reaction conditions, such as the choice of Lewis acid and temperature, is necessary to promote the desired cyclization.

Quantitative Data Summary

The following table summarizes the diastereomeric ratio observed in a key step of a related Gelsemium alkaloid synthesis, highlighting the challenge of controlling stereochemistry.

Reaction StepDesired DiastereomerUndesired DiastereomerConditionsReference
Intramolecular Heck Cyclization11.5Pd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN, refluxOverman (gelsemine)
Retro-Aldol/Aldol EpimerizationMajor ProductMinor ProductDBU, THF, refluxOverman (gelsemine)

Key Experimental Protocols

Protocol 1: Retro-Aldol/Aldol Epimerization of the Undesired Spiro-oxindole Diastereomer

This protocol is adapted from the total synthesis of (±)-gelsemine and can be applied to address the formation of the undesired diastereomer during the intramolecular Heck cyclization.

  • Dissolution: Dissolve the mixture of diastereomers in anhydrous tetrahydrofuran (B95107) (THF).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.

  • Reflux: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the desired diastereomer becomes the major product.

  • Workup: Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride solution) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

Visualizations

Heck_Cyclization_Side_Product Acyclic_Precursor Acyclic Heck Precursor Pd_Catalyst Pd(OAc)₂ / P(o-tol)₃ Acyclic_Precursor->Pd_Catalyst Intramolecular Heck Cyclization Desired_Diastereomer Desired Spiro-oxindole (minor product) Pd_Catalyst->Desired_Diastereomer Undesired_Diastereomer Undesired Spiro-oxindole (major product) Pd_Catalyst->Undesired_Diastereomer DBU DBU, Reflux Undesired_Diastereomer->DBU Retro-Aldol/Aldol Epimerization DBU->Desired_Diastereomer

Caption: Heck cyclization leading to diastereomeric products.

Troubleshooting_Workflow Start Side Product Detected in Heck Cyclization Identify Identify Structure of Side Product (e.g., NMR, X-ray) Start->Identify Is_Diastereomer Is it the undesired diastereomer at C7? Identify->Is_Diastereomer Epimerize Perform Retro-Aldol/Aldol Epimerization with DBU Is_Diastereomer->Epimerize Yes Optimize Optimize Heck Cyclization Conditions (Ligand, Solvent, Temp) Is_Diastereomer->Optimize No / Further Optimization Purify Purify Desired Product Epimerize->Purify Optimize->Purify End Proceed to Next Step Purify->End

Caption: Troubleshooting workflow for Heck cyclization side product.

References

Technical Support Center: Degradation of Gelsempervine A in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of Gelsempervine A in solution. The information is intended to assist researchers in designing and executing stability studies, interpreting results, and mitigating degradation-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can cause the degradation of this compound in solution?

A1: Like many complex organic molecules, this compound is susceptible to degradation under various environmental and chemical stressors. Key factors that can influence its stability in solution include:

  • pH: Hydrolysis can occur under acidic or basic conditions, potentially leading to the cleavage of ester or other labile functional groups within the molecule.

  • Temperature: Elevated temperatures can accelerate degradation rates, following the principles of chemical kinetics.[1]

  • Light (Photodegradation): Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the formation of degradation products.

  • Oxidation: The presence of oxidizing agents, such as peroxides or even dissolved oxygen, can lead to oxidative degradation of the molecule.

  • Solvent Type: The choice of solvent can impact the stability of this compound. Protic solvents may participate in solvolysis reactions, and the polarity of the solvent can influence reaction rates.

Q2: I am observing unexpected peaks in my chromatogram when analyzing a this compound solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram, particularly when using a stability-indicating method like High-Performance Liquid Chromatography (HPLC), often suggests the formation of degradation products.[2] Consider the following possibilities:

  • Sample Age and Storage: How old is your solution, and how has it been stored? Improper storage (e.g., at room temperature, exposed to light) can lead to degradation over time.

  • Solvent Purity: Impurities in your solvent, such as peroxides in ethers or aldehydes in alcohols, can react with this compound.

  • pH of the Solution: If your solution is not buffered or if the pH has shifted, it could be promoting acid or base-catalyzed hydrolysis.

  • Contamination: Ensure your vials, caps, and syringes are clean and free from any residues that could react with this compound.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products.[3] The development and validation of such a method, typically using HPLC, involves the following steps:

  • Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential degradation products.[4][5][6]

  • Method Development: Develop an HPLC method (e.g., reversed-phase with a suitable column, mobile phase, and gradient) that can separate the main this compound peak from all the degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is reliable for its intended purpose.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid decrease in this compound concentration in solution. Inappropriate Storage Conditions: Exposure to light, elevated temperature, or extreme pH.Store solutions in amber vials to protect from light.[7] Refrigerate or freeze solutions if thermal instability is suspected (after confirming solubility at lower temperatures). Buffer the solution to a pH where this compound is most stable.
New, unidentified peaks appearing in HPLC analysis. Degradation of this compound. Perform forced degradation studies to tentatively identify the conditions under which these peaks are formed. Use LC-MS to obtain mass information on the unknown peaks to help in their identification.[4][8]
Poor reproducibility of stability study results. Inconsistent experimental conditions. Ensure precise control over temperature, light exposure, and pH in all experiments. Use freshly prepared solutions and high-purity solvents.
Analytical method is not robust. Re-validate the analytical method, paying close attention to robustness testing by intentionally varying parameters like mobile phase composition, pH, and column temperature.
Precipitation of this compound during storage. Poor solubility in the chosen solvent at the storage temperature. Determine the solubility of this compound in the chosen solvent at the intended storage temperature before preparing stock solutions. Consider using a co-solvent system if necessary.
Formation of an insoluble degradation product. Characterize the precipitate to determine if it is the parent compound or a degradation product. This can be done using techniques like FTIR or NMR after isolation.

Experimental Protocols

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and monitor at various time points (e.g., 2, 4, 8, 24 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and place it in a temperature-controlled oven (e.g., 80 °C).

    • Sample at various time points and dilute with the mobile phase for analysis.

    • Also, expose the solid drug substance to the same temperature to check for solid-state thermal degradation.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Sample at appropriate time intervals and analyze by HPLC.

  • Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Visualizations

Logical Workflow for Troubleshooting Degradation Issues

G start Unexpected Peak or Loss of This compound Observed check_storage Review Sample Storage (Temp, Light, Duration) start->check_storage check_method Evaluate Analytical Method (Specificity, Robustness) start->check_method check_materials Assess Material Purity (Solvents, Reagents) start->check_materials improper_storage Degradation Due to Improper Storage check_storage->improper_storage method_issue Method Not Stability-Indicating or Not Robust check_method->method_issue material_issue Degradation Caused by Impure Materials check_materials->material_issue optimize_storage Optimize Storage Conditions (Lower Temp, Protect from Light) improper_storage->optimize_storage Yes end Problem Resolved improper_storage->end No revalidate_method Re-develop/Re-validate Analytical Method method_issue->revalidate_method Yes method_issue->end No use_high_purity Use High-Purity Solvents and Reagents material_issue->use_high_purity Yes material_issue->end No optimize_storage->end revalidate_method->end use_high_purity->end

Caption: Troubleshooting workflow for this compound degradation.

Experimental Workflow for a Forced Degradation Study

G start Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Predetermined Time Points stress_conditions->sampling neutralize Neutralize (for Acid/Base Hydrolysis) sampling->neutralize dilute Dilute Samples to Working Concentration sampling->dilute For other stress conditions neutralize->dilute analysis Analyze by Stability-Indicating HPLC Method dilute->analysis data_evaluation Evaluate Chromatograms for New Peaks and Loss of Parent Drug analysis->data_evaluation

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Gelsempervine A Stability for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Gelsempervine A in experimental assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in assays.

Issue 1: Inconsistent or lower-than-expected assay results.

This could be due to the degradation of this compound in your stock solutions or assay buffer.

Potential Cause Troubleshooting Step Expected Outcome
pH-mediated hydrolysis Perform a pH stability study. Prepare this compound solutions in a range of buffers (e.g., pH 3, 5, 7.4, 9) and monitor its concentration over time using a stability-indicating HPLC method.Identification of the optimal pH range for this compound stability.
Thermodegradation Conduct a thermal stability study. Incubate this compound solutions at different temperatures (e.g., 4°C, room temperature, 37°C) and analyze for degradation at various time points.Determination of the optimal storage and assay temperature.
Photodegradation Perform a photostability study by exposing this compound solutions to a light source (e.g., UV lamp, daylight) and comparing its concentration to a light-protected control.Assessment of light sensitivity and the need for light-protected handling.
Oxidation Evaluate the effect of oxidative stress by adding a small amount of a mild oxidizing agent (e.g., 0.01% H₂O₂) to the this compound solution and monitoring for degradation.Understanding of oxidative liability and the potential benefit of adding antioxidants.

Issue 2: Precipitation of this compound in aqueous buffers.

This compound, like many alkaloids, may have low aqueous solubility, leading to precipitation and inaccurate concentrations.

Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Increase the solubility by using co-solvents such as DMSO or ethanol (B145695) in your stock solution. For aqueous assay buffers, consider the use of solubility-enhancing excipients.A clear solution with this compound fully dissolved at the desired concentration.
Use of excipients Test the effect of various excipients on solubility. Prepare solutions with different concentrations of cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, PEG 400).Identification of an effective excipient and its optimal concentration for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its likely hydrophobic nature as an alkaloid, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock can then be diluted into your aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting the biological system.

Q2: How should I store my this compound stock solution?

A2: For short-term storage, it is advisable to keep the stock solution at 4°C. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to minimize freeze-thaw cycles, which can contribute to degradation. Solutions should be stored in tightly sealed, light-protected containers.

Q3: My assay requires incubation at 37°C for several hours. How can I ensure this compound remains stable?

A3: It is crucial to perform a thermal stability study at 37°C in your specific assay buffer. If significant degradation is observed, you may need to add a stabilizing excipient, such as an antioxidant or a cyclodextrin, to your assay medium. Alternatively, if the assay allows, consider reducing the incubation time.

Q4: Can I use standard buffers like PBS for my experiments with this compound?

A4: While PBS (phosphate-buffered saline) at pH 7.4 is a common physiological buffer, its suitability for this compound depends on the compound's pH stability profile. It is recommended to perform a pH stability study to confirm that this compound is stable at pH 7.4. If not, you may need to use a different buffer system that maintains a more optimal pH for the compound's stability.

Q5: What are some common excipients that can be used to improve the stability and solubility of this compound?

A5: Several excipients can be tested to enhance the stability and solubility of alkaloids like this compound.[1][2][3] These include:

  • Cyclodextrins (e.g., hydroxypropyl-beta-cyclodextrin, HP-β-CD): These can form inclusion complexes with hydrophobic molecules, increasing their solubility and protecting them from degradation.[1]

  • Polymers (e.g., polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP)): These can improve wettability and prevent precipitation.

  • Surfactants (e.g., Tween® 80, Polysorbate 80): These can increase solubility, but their use should be carefully evaluated as they can interfere with some biological assays.

  • Antioxidants (e.g., ascorbic acid, BHT): These can be added to prevent oxidative degradation.

The choice and concentration of the excipient must be optimized and validated to ensure it does not interfere with the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to identify the degradation pathways of this compound under various stress conditions.[4][5]

Materials:

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours. Also, prepare a solution of this compound in a suitable solvent and reflux at 60°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) or simulated daylight in a photostability chamber for a defined period.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.[6][7][8]

Objective: To develop an HPLC method that separates this compound from all potential degradation products.

Procedure:

  • Column and Mobile Phase Screening: Start with a common reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile or methanol and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of the main compound from any impurities or degradation products generated during the forced degradation studies.

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for the detection of this compound and its degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity is demonstrated by showing that the peak for this compound is pure and not co-eluting with any degradation products (peak purity analysis).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Stability & Solubility Investigation cluster_method_dev Analytical Method Development cluster_optimization Assay Optimization cluster_solution Solution Problem Inconsistent Assay Results / Precipitation Forced_Deg Forced Degradation Study (pH, Temp, Light, Oxidation) Problem->Forced_Deg Solubility_Test Solubility Assessment (Aqueous Buffers, Co-solvents) Problem->Solubility_Test HPLC_Dev Develop Stability-Indicating HPLC/LC-MS Method Forced_Deg->HPLC_Dev Excipient_Screen Screen Stabilizing Excipients (Cyclodextrins, Polymers) Solubility_Test->Excipient_Screen Optimize_Conditions Optimize Assay Conditions (pH, Temp, Storage) HPLC_Dev->Optimize_Conditions Stable_Assay Stable & Robust Assay Protocol Optimize_Conditions->Stable_Assay Excipient_Screen->Stable_Assay

Caption: Workflow for troubleshooting this compound instability.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GelsempervineA This compound GPCR GPCR GelsempervineA->GPCR Binds to G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Downstream Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream Activates Response Cellular Response Downstream->Response Leads to

Caption: Postulated GPCR signaling pathway for this compound.

References

"troubleshooting low signal in Gelsempervine A binding assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gelsempervine A binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on troubleshooting low signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely binding target?

This compound is a complex indole (B1671886) alkaloid derived from plants of the Gelsemium genus. While specific high-affinity binding targets for this compound are a subject of ongoing research, alkaloids from this genus are known to interact with various receptors in the central nervous system, particularly G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Therefore, binding assays are typically designed to investigate these interactions.

Q2: What are the common types of binding assays used for compounds like this compound?

Commonly used binding assays for studying the interaction of small molecules like this compound with their targets include:

  • Radioligand Binding Assays: These assays use a radiolabeled form of a ligand (either this compound itself or a known competing ligand) to quantify binding to a receptor.

  • Fluorescence Polarization (FP) Assays: FP assays measure the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to its target. This technique is well-suited for high-throughput screening.

  • Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which is affected by binding events. It can be used to determine binding affinities directly in solution.[1]

Q3: What are the primary causes of a low signal in a this compound binding assay?

A low signal in a binding assay can stem from various factors, broadly categorized as issues with reagents, experimental protocol, or instrumentation.[2][3] Common culprits include:

  • Degraded or low-quality reagents (e.g., the labeled ligand, receptor preparation).[3]

  • Suboptimal assay conditions (e.g., incorrect buffer composition, pH, temperature, or incubation time).[3]

  • Insufficient concentration of the receptor or labeled ligand.

  • Problems with the detection instrument (e.g., incorrect settings, detector malfunction).

Troubleshooting Low Signal: A Step-by-Step Guide

Low signal is a common challenge in binding assays. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Step 1: Verify Reagent Quality and Concentration

The quality and concentration of your reagents are critical for a successful assay.[2]

Reagent Potential Problem Troubleshooting Action
Labeled Ligand (e.g., Radiolabeled or Fluorescently-tagged this compound) Degradation due to improper storage or repeated freeze-thaw cycles.[3][4]- Aliquot the labeled ligand upon receipt to minimize freeze-thaw cycles. - Check the expiration date. - If possible, assess the purity and activity of a new batch.
Inaccurate concentration.- Verify the concentration of your stock solution using a reliable method (e.g., spectrophotometry for fluorescent ligands, scintillation counting for radioligands).
Receptor Preparation (e.g., cell membranes, purified protein) Low receptor density or activity due to improper preparation or storage.[5]- Prepare fresh membrane fractions or purify a new batch of the receptor. - Ensure proper homogenization and storage at the recommended temperature. - Titrate the amount of receptor preparation in the assay to find the optimal concentration.[5]
Assay Buffer Incorrect pH, ionic strength, or presence of interfering substances.[6]- Prepare fresh buffer and verify its pH. - Consider adding protease inhibitors to prevent receptor degradation. - Test different buffer compositions to see if the signal improves.
Step 2: Optimize Assay Conditions

Fine-tuning your experimental protocol can significantly enhance the signal.[7]

Parameter Potential Problem Troubleshooting Action
Incubation Time The binding reaction has not reached equilibrium.[8]- Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium.
Incubation Temperature The temperature is not optimal for binding or is causing receptor degradation.- Test a range of temperatures (e.g., 4°C, room temperature, 37°C) to find the optimal condition.[2]
Non-Specific Binding High non-specific binding can mask the specific signal.[5]- Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.[3] - For radioligand assays, pre-soak filters in a solution like polyethyleneimine (PEI) to reduce binding to the filter.[5]
Step 3: Check Instrumentation and Data Acquisition

Ensure your detection instrument is functioning correctly and the settings are appropriate for your assay.

Assay Type Potential Problem Troubleshooting Action
Radioligand Assay Incorrect settings on the scintillation counter.- Check the energy window and counting efficiency for your specific radioisotope. - Run a standard of known radioactivity to verify instrument performance.
Fluorescence Polarization Assay Incorrect excitation and emission wavelengths or gain settings on the plate reader.[9]- Confirm the excitation and emission maxima for your fluorophore. - Optimize the gain setting to maximize the signal without saturating the detector. - Use black, non-binding microplates to minimize background fluorescence.[9][10]
Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for a binding assay and a logical approach to troubleshooting low signal.

G General Workflow for a this compound Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes) Incubation Incubation of Receptor, Labeled Ligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Labeled Ligand Preparation (e.g., [3H]-Gelsempervine A) Ligand_Prep->Incubation Buffer_Prep Assay Buffer Preparation Buffer_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., filtration, centrifugation) Incubation->Separation Detection Signal Detection (e.g., scintillation counting, FP reading) Separation->Detection Data_Processing Data Processing and Calculation of Binding Parameters (e.g., Kd, Ki, IC50) Detection->Data_Processing

Caption: A generalized workflow for a this compound binding assay.

G Troubleshooting Low Signal in Binding Assays Start Low Signal Observed Check_Reagents Check Reagent Quality and Concentration Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Optimize Assay Conditions Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Check_Instrument Verify Instrument Settings Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Reagent_OK->Check_Reagents No Reagent_OK->Check_Conditions Yes Conditions_OK->Check_Conditions No Conditions_OK->Check_Instrument Yes Solution Problem Solved Instrument_OK->Solution Yes Consult Consult with Technical Support or Senior Researcher Instrument_OK->Consult No

Caption: A decision tree for troubleshooting low signal in binding assays.

Example Experimental Protocol: Radioligand Binding Assay

This protocol is a general example and should be optimized for the specific receptor and radioligand being used.

Objective: To determine the binding affinity of this compound for a target receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes expressing the target receptor.

  • Radioligand: A known radiolabeled ligand for the target receptor (e.g., [3H]-labeled antagonist).

  • Unlabeled Ligand: Non-radiolabeled this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

Methodology:

  • Prepare Reagents:

    • Dilute the cell membranes in assay buffer to the desired concentration (e.g., 10-50 µg protein/well).[11]

    • Prepare serial dilutions of unlabeled this compound in assay buffer.

    • Dilute the radioligand in assay buffer to a concentration at or below its Kd value.[5]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding (NSB): Add a high concentration of a known unlabeled ligand, radioligand, and cell membranes.

    • Competitive Binding: Add serial dilutions of this compound, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at a constant temperature for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C). This should be determined experimentally.[5]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[5]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3][5]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Potential Signaling Pathway Involvement

While the direct signaling pathway of this compound is under investigation, many alkaloids targeting GPCRs modulate intracellular signaling cascades. A hypothetical pathway is illustrated below.

G Hypothetical GPCR Signaling Pathway for this compound Gelsempervine_A This compound GPCR G-Protein Coupled Receptor (GPCR) Gelsempervine_A->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Protein Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates Target Proteins

Caption: A potential GPCR signaling pathway that could be modulated by this compound.

References

Technical Support Center: Optimizing Solvent Systems for Gelsempervine A Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Gelsempervine A.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvent systems for the chromatography of this compound?

A1: For the chromatography of this compound, an indole (B1671886) alkaloid, the initial choice of solvent system depends on the chromatographic technique employed. For normal-phase chromatography on silica (B1680970) gel, a common starting point is a gradient of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane. In reversed-phase high-performance liquid chromatography (RP-HPLC), a gradient of acetonitrile (B52724) and water is typically used.[1][2] To improve peak shape and reduce tailing, especially in normal-phase chromatography, the addition of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-1%) to the mobile phase is often necessary to mask the acidic silanol (B1196071) groups on the silica gel.[1]

Q2: How can I predict the elution order of this compound and related impurities?

A2: The elution order in chromatography is primarily determined by the polarity of the compounds and their interaction with the stationary and mobile phases. In normal-phase chromatography, less polar compounds elute first. In reversed-phase chromatography, the most polar compounds elute first. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent systems and predicting the elution order before scaling up to column chromatography or HPLC.[1]

Q3: What is the ideal retention factor (Rf) on a TLC plate for good separation in column chromatography?

A3: For effective separation in column chromatography, the target compound, this compound, should have a retention factor (Rf) between 0.2 and 0.4 on the TLC plate when using the chosen solvent system.[1] This Rf range generally provides a good balance between resolution and elution time.

Q4: What are some common stationary phases used for the separation of indole alkaloids like this compound?

A4: The most common stationary phase for normal-phase chromatography is silica gel.[1] Alumina (B75360) can also be used. For reversed-phase HPLC, C18 and C8 columns are widely employed. In cases where this compound interacts too strongly with acidic silica gel, alternative stationary phases such as neutral or basic alumina, or even ion-exchange resins like Strong Cation Exchange (SCX), can be considered.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Secondary interactions with stationary phase: The basic nitrogen in this compound can interact with acidic silanol groups on silica gel, causing peak tailing.[1]Add a basic modifier: Incorporate a small amount (0.1-1%) of triethylamine or ammonium hydroxide into your mobile phase to mask the active sites on the stationary phase.[1]
Column Overload: Injecting too much sample can lead to distorted peak shapes.Reduce sample concentration: Dilute your sample and inject a smaller volume.
Inappropriate pH of the mobile phase (RP-HPLC): If the pH of the mobile phase is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.Adjust mobile phase pH: Use a buffer to maintain a consistent pH that is at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.
Problem 2: No Elution or Very Long Retention Time
Possible Cause Solution
Solvent system is too weak (not polar enough for normal-phase, or too polar for reversed-phase). Increase the solvent strength: In normal-phase, increase the proportion of the more polar solvent (e.g., methanol in dichloromethane). In reversed-phase, increase the proportion of the organic solvent (e.g., acetonitrile in water).
Strong interaction with the stationary phase: this compound may be binding irreversibly to an acidic stationary phase like silica gel.[1]Change the stationary phase: Switch to a less acidic stationary phase like neutral alumina or consider using reversed-phase chromatography if the compound is water-soluble.[1] You can also try deactivating the silica gel by treating it with a base like triethylamine before packing the column.[1]
Problem 3: Co-elution of Impurities
Possible Cause Solution
Insufficient resolution between this compound and impurities. Optimize the mobile phase: Go back to TLC and screen a wider range of solvent systems with varying polarities and compositions to find a system that provides a greater difference in Rf values.[1]
Inappropriate stationary phase. Try a different stationary phase: A different stationary phase may offer different selectivity and allow for the separation of closely eluting compounds.
Gradient elution is too steep (HPLC). Optimize the gradient: Use a shallower gradient to improve the separation of closely related compounds.

Experimental Protocols

General Protocol for Developing a Normal-Phase Column Chromatography Method for this compound
  • Thin-Layer Chromatography (TLC) Screening:

    • Prepare a series of developing chambers with different solvent systems. Start with binary mixtures of varying polarity, for example:

      • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, etc.)

      • Dichloromethane:Methanol (99:1, 98:2, 95:5, etc.)

    • For each system, test the effect of adding 0.1-1% triethylamine or ammonium hydroxide.

    • Spot a dilute solution of the crude this compound extract onto TLC plates.

    • Develop the plates and visualize the spots under UV light.

    • Identify the solvent system that provides an Rf value between 0.2 and 0.4 for this compound and offers the best separation from impurities.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of sample to be purified.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase surface.

  • Sample Loading and Elution:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the chosen mobile phase, collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Data Presentation

Chromatography Technique Alkaloids Stationary Phase Mobile Phase/Solvent System Reference
Preparative HPLCGelsemium alkaloidsNot specifiedAcetonitrile-water system with buffer[2]
HPLC-MSGelsemium alkaloidsNot specifiedNot specified, but a gradient elution is common[3]

Visualizations

Troubleshooting Workflow for this compound Chromatography

TroubleshootingWorkflow start Start: Chromatographic Problem Encountered peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention Incorrect Retention? (No Elution/Too Long) peak_shape->retention No add_modifier Add Basic Modifier (e.g., Triethylamine) peak_shape->add_modifier Yes resolution Poor Resolution? (Co-elution) retention->resolution No increase_strength Increase Solvent Strength retention->increase_strength Yes end Problem Resolved resolution->end No optimize_mp Re-optimize Mobile Phase (via TLC) resolution->optimize_mp Yes reduce_load Reduce Sample Load add_modifier->reduce_load adjust_ph Adjust Mobile Phase pH (RP-HPLC) reduce_load->adjust_ph adjust_ph->peak_shape Still an issue adjust_ph->end Resolved change_sp Change Stationary Phase (e.g., Alumina, RP) increase_strength->change_sp change_sp->retention Still an issue change_sp->end Resolved change_sp2 Try Different Stationary Phase optimize_mp->change_sp2 optimize_gradient Optimize Gradient (HPLC) change_sp2->optimize_gradient optimize_gradient->resolution Still an issue optimize_gradient->end Resolved

Caption: A decision tree for troubleshooting common chromatography issues.

General Workflow for Solvent System Optimization

SolventOptimization start Start: Define Separation Goal tlc 1. TLC Screening: - Test various solvent polarities - Add modifiers (e.g., base) start->tlc select_system 2. Select System with Optimal Rf (0.2-0.4) tlc->select_system column_test 3. Small-Scale Column Test select_system->column_test analyze 4. Analyze Fractions (TLC or HPLC) column_test->analyze evaluate Evaluation: Good Separation? analyze->evaluate evaluate->tlc No, Re-optimize scale_up 5. Scale-Up Purification evaluate->scale_up Yes end End: Pure this compound scale_up->end

Caption: A workflow for optimizing a solvent system for column chromatography.

References

Technical Support Center: Gelsempervine A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on cell line selection and troubleshooting for cytotoxicity assays involving Gelsempervine A.

Frequently Asked Questions (FAQs)

Q1: Which cancer cell lines are suitable for testing the cytotoxicity of this compound?

A1: Several cancer cell lines have been utilized to evaluate the cytotoxicity of Gelsemium alkaloids, including compounds structurally related to this compound. The choice of cell line should be guided by the specific research question and the tissue origin of the cancer being investigated. Commonly used cell lines for similar compounds include:

  • Hepatocellular Carcinoma: HepG2

  • Laryngeal Cancer: Hep-2, LSC-1, TR-LCC-1, FD-LSC-1

  • Ovarian Cancer: CaOV-3

  • Breast Cancer: MDA-MB-231, MCF-7

  • Cervical Cancer: HeLa

  • Lung Cancer: A549

  • Pheochromocytoma: PC12

It is recommended to screen a panel of cell lines from different tissue origins to determine the spectrum of activity for this compound.

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A2: Based on studies with structurally similar Gelsemium alkaloids, a starting concentration range of 0.1 µM to 100 µM is recommended. A broad range with serial dilutions is advisable for initial screening to determine the IC50 value accurately.

Q3: Which cytotoxicity assay method is most appropriate for this compound?

A3: The choice of assay depends on the experimental goals and available equipment. The most common and well-established methods include:

  • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability. It is a reliable and widely used method for assessing the cytotoxic potential of natural compounds.

  • LDH Assay: A colorimetric assay that measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.

Both assays are suitable for screening and determining the IC50 of this compound.

Q4: How long should I incubate the cells with this compound?

A4: Incubation times can vary depending on the cell line and the expected mechanism of action. A standard incubation period is 24 to 72 hours. Time-course experiments are recommended to determine the optimal endpoint.

Data Presentation

While specific IC50 values for this compound are not extensively available in publicly accessible literature, the following table summarizes the cytotoxic activity of other Gelsemium alkaloids against various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
GelsenicineHepG2Hepatocellular CarcinomaNot specified, but showed significant inhibition[1]
KoumineHepG2Hepatocellular CarcinomaNot specified, but showed significant inhibition[1]
GelsemineHepG2Hepatocellular CarcinomaNot specified, but showed significant inhibition[1]
SempervirineHepG2Hepatocellular Carcinoma~1.0 - 8.0[2]
SempervirineU251Glioma~1.0 - 8.0[2]

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix gently with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Detailed Methodology for LDH Cytotoxicity Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • LDH Assay Kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include the following controls as per the kit manufacturer's instructions:

      • Spontaneous LDH release (untreated cells)

      • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

      • Vehicle control

      • Blank control (medium only)

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background absorbances and normalizing to the maximum LDH release control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Low signal or no dose-dependent effect Compound is not cytotoxic at the tested concentrations, incorrect assay procedure, cell line is resistant.Test a wider and higher range of concentrations. Verify the assay protocol and reagent stability. Use a different, more sensitive cell line or a positive control to validate the assay.
High background in LDH assay Serum in the culture medium contains LDH, cell damage during handling.Use a low-serum or serum-free medium for the assay. Handle cells gently during seeding and treatment.
Precipitation of this compound in culture medium Poor solubility of the compound.Decrease the final concentration of the compound. Use a co-solvent, but ensure the final solvent concentration is non-toxic to the cells.
Inconsistent IC50 values across experiments Variation in cell passage number, cell density, incubation time, or reagent quality.Use cells within a consistent passage number range. Optimize and standardize cell seeding density and incubation time. Use fresh reagents.

Mandatory Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add compound to cells incubate_24h->add_compound prepare_dilutions Prepare this compound dilutions prepare_dilutions->add_compound incubate_treatment Incubate for 24-72h add_mtt Add MTT reagent incubate_treatment->add_mtt collect_supernatant Collect supernatant incubate_treatment->collect_supernatant incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance add_solubilizer->read_absorbance add_ldh_reagent Add LDH reaction mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate for 10-30 min add_ldh_reagent->incubate_ldh incubate_ldh->read_absorbance calculate_viability Calculate % Viability / % Cytotoxicity read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Proposed_Signaling_Pathway_of_Gelsemium_Alkaloids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_akt_mtor Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects gelsempervine Gelsemium Alkaloid (e.g., Sempervirine) receptor Receptor ? gelsempervine->receptor akt Akt receptor->akt Inhibits wnt_complex Destruction Complex (GSK3β, Axin, APC) receptor->wnt_complex Inhibits mtor mTOR akt->mtor Activates akt->mtor cell_cycle_arrest Cell Cycle Arrest (G1 or G2/M) mtor->cell_cycle_arrest Inhibition leads to apoptosis Apoptosis mtor->apoptosis Inhibition promotes beta_catenin β-catenin wnt_complex->beta_catenin Degrades wnt_complex->beta_catenin cyclinD1 Cyclin D1/CDK2 beta_catenin->cyclinD1 Activates Transcription cyclinD1->cell_cycle_arrest Inhibition leads to p53 p53 bax Bax p53->bax Activates bcl2 Bcl-2 p53->bcl2 Inhibits bax->apoptosis bcl2->apoptosis

References

Technical Support Center: Scaling Up Gelsempervine A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the complex endeavor of scaling up the synthesis of Gelsempervine A, this technical support center provides essential guidance. The following information, presented in a question-and-answer format, addresses potential challenges and offers troubleshooting strategies for key stages of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of sarpagine-related indole (B1671886) alkaloids like this compound?

A1: The synthesis of this compound and related alkaloids presents significant challenges due to their complex, polycyclic structures and multiple stereocenters. A key difficulty highlighted in synthetic approaches involves the strategic formation and potential cleavage of the C(3)-N(4) bond within the pentacyclic core. When moving from milligram to gram or kilogram scale, issues such as reaction kinetics, heat transfer, reagent stoichiometry, and purification become critical.[1][2] Exothermic reactions that are manageable on a small scale can become hazardous, and purification methods that are effective in the lab, such as chromatography, may be difficult and costly to implement on a larger scale.

Q2: Low yields are observed during the Pictet-Spengler cyclization step. What are the potential causes and solutions?

A2: The Pictet-Spengler reaction is a crucial step for forming the tetracyclic core of many indole alkaloids. Low yields at scale can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Side reactions: The starting aldehyde may be unstable under the reaction conditions, leading to decomposition or side product formation. Ensure the purity of your starting materials.

  • Suboptimal pH: The pH of the reaction medium is critical for the Pictet-Spengler reaction. The reaction is typically acid-catalyzed, but overly acidic conditions can lead to degradation. A pH titration or screening of different acid catalysts may be necessary to find the optimal conditions for your specific substrate at a larger scale.

Q3: We are experiencing difficulties with the Dieckmann condensation. What troubleshooting steps can we take?

A3: The Dieckmann condensation is a key ring-forming reaction. Common issues when scaling up this step include:

  • Base selection: The choice of base is critical. While strong bases like sodium hydride or potassium tert-butoxide are often used, their handling on a large scale can be hazardous. Consider exploring alternative, safer bases or base/solvent systems.

  • Reaction concentration: The concentration of the reaction mixture can significantly impact the efficiency of this intramolecular cyclization. High concentrations can favor intermolecular side reactions. A dilution study may be necessary to identify the optimal concentration for the scaled-up process.

  • Work-up procedure: Quenching of the strong base must be carefully controlled to avoid exothermic events and degradation of the product. A slow, controlled addition of the quenching agent at a low temperature is recommended.

Q4: The palladium-catalyzed cross-coupling reaction is sensitive to scale. How can we improve its robustness?

A4: Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to impurities and reaction conditions, especially at a larger scale.

  • Catalyst loading: While it is tempting to reduce catalyst loading to save costs, this can lead to incomplete reactions. It is important to find the minimum effective catalyst loading for your specific reaction at scale.

  • Ligand selection: The choice of ligand can have a profound impact on the reaction's efficiency and robustness. A screening of different ligands may be necessary to find one that is both effective and stable under the scaled-up conditions.

  • Oxygen sensitivity: Many palladium catalysts are sensitive to oxygen. Ensure that all solvents and reagents are properly degassed and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Guide 1: Poor Yield in a Key Intermediate Step
Symptom Possible Cause Suggested Solution
Low yield of the desired product with significant starting material remaining.Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction to completion using an appropriate analytical technique (TLC, LC-MS). If necessary, increase the reaction time or temperature incrementally.
Formation of multiple, unidentified side products.Decomposition of starting material or product under the reaction conditions.Re-evaluate the stability of your compounds under the reaction conditions. Consider lowering the reaction temperature or using a milder reagent.
Product loss during work-up or purification.The product may be partially soluble in the aqueous phase or may be unstable to the purification conditions (e.g., silica (B1680970) gel).Analyze the aqueous layer for the presence of the product. Consider alternative purification methods such as crystallization or reverse-phase chromatography.
Guide 2: Inconsistent Stereoselectivity at Scale
Symptom Possible Cause Suggested Solution
The ratio of diastereomers varies between batches.The reaction temperature is not being adequately controlled, leading to fluctuations in stereoselectivity.Implement precise temperature control using a jacketed reactor with a chiller/heater. Ensure uniform mixing to avoid localized hot or cold spots.
Loss of enantiomeric excess during a reaction or work-up.The product may be racemizing under the reaction or isolation conditions.Investigate the stability of your chiral product under the reaction and work-up conditions. If racemization is occurring, consider modifying the conditions (e.g., using a non-polar solvent, avoiding strongly acidic or basic conditions).

Experimental Protocols

Note: The following protocols are representative examples for key transformations that may be encountered in the synthesis of this compound and are based on common procedures for related complex alkaloids. These should be optimized for your specific substrates and scale.

1. Representative Pictet-Spengler Cyclization

  • Reaction Setup: To a solution of the tryptamine (B22526) derivative (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane (B109758) (DCM, specify volume/concentration) at 0 °C under a nitrogen atmosphere, add trifluoroacetic acid (1.2 eq) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

2. Representative Dieckmann Condensation

  • Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF, specify volume/concentration) at 0 °C under a nitrogen atmosphere, add a solution of the diester (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction Execution: After the addition is complete, warm the reaction mixture to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting β-keto ester by flash column chromatography.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction parameters at laboratory and pilot scales for a key coupling step. This data is illustrative and will need to be determined experimentally for the specific this compound synthesis.

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
Reactant A 1.0 g100 g
Reactant B 1.2 eq1.15 eq
Solvent Volume 20 mL1.8 L
Reaction Temperature 25 °C22-28 °C (controlled)
Reaction Time 12 h16 h
Isolated Yield 85%78%
Purity (by HPLC) 98%96%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Purity_Check Reagent Purity Check Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Purity_Check->Reaction_Setup Solvent_Degassing Solvent Degassing Solvent_Degassing->Reaction_Setup Controlled_Addition Controlled Reagent Addition Reaction_Setup->Controlled_Addition Temperature_Monitoring Temperature Monitoring Controlled_Addition->Temperature_Monitoring Reaction_Monitoring Reaction Progress Monitoring (TLC/LC-MS) Temperature_Monitoring->Reaction_Monitoring Controlled_Quench Controlled Quench Reaction_Monitoring->Controlled_Quench Extraction Extraction Controlled_Quench->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Final_Product_Analysis Final Product Analysis (NMR, HPLC, MS) Purification->Final_Product_Analysis

Caption: A generalized experimental workflow for a key reaction step in the synthesis of this compound.

troubleshooting_logic Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Extend_Time_Temp Increase reaction time/temperature Check_Completion->Extend_Time_Temp No Analyze_Side_Products Are there significant side products? Check_Completion->Analyze_Side_Products Yes Success Yield Improved Extend_Time_Temp->Success Modify_Conditions Modify reaction conditions (e.g., lower temp, milder reagents) Analyze_Side_Products->Modify_Conditions Yes Check_Workup_Loss Is product lost during work-up? Analyze_Side_Products->Check_Workup_Loss No Modify_Conditions->Success Optimize_Purification Optimize work-up and purification protocol Check_Workup_Loss->Optimize_Purification Yes Check_Workup_Loss->Success No Optimize_Purification->Success

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Validation & Comparative

Validating the Biological Activity of Gelsempervine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gelsempervine A is a monomeric indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. While research on its specific biological activities is emerging, its structural similarity to other well-studied alkaloids from the same genus, such as sempervirine (B1196200) and gelsemine, suggests potential therapeutic applications. This guide provides a comparative framework for validating the potential anticancer and neuroprotective/anti-inflammatory activities of this compound, drawing comparisons with its more extensively characterized analogs.

Section 1: Comparative Analysis of Anticancer Activity

Based on the known anticancer properties of the related alkaloid sempervirine, this compound is hypothesized to exhibit cytotoxic effects against cancer cell lines. Sempervirine has been shown to induce apoptosis and cell cycle arrest in various cancer cells, including ovarian and hepatocellular carcinoma.[1][2] Its mechanisms of action are thought to involve the modulation of key signaling pathways such as Wnt/β-catenin and the stabilization of the p53 tumor suppressor protein.[1][2]

Comparative Data on Anticancer Activity
CompoundTarget Cell LineIC50 ValueKey Signaling Pathway(s) Implicated
This compound Not AvailableNot AvailableHypothesized: Wnt/β-catenin, p53
Sempervirine U87 (Glioblastoma)3.94 µMAKT/mTOR, Wnt/β-catenin, p53[3]
Huh7 (Hepatocellular Carcinoma)~2.5 µMWnt/β-catenin, p53[2]
HepG2 (Hepatocellular Carcinoma)~5 µMWnt/β-catenin, p53[2]
SKOV3 (Ovarian Cancer)Induces apoptosis at 5 µMNot specified[1]
Experimental Protocols for Validating Anticancer Activity

This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Protocol:

  • Seed cancer cells (e.g., HeLa, HepG2, U87) in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL and incubate overnight.

  • Treat the cells with varying concentrations of this compound or the comparator compound (e.g., Sempervirine) for 24, 48, and 72 hours.

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

This assay identifies cells undergoing apoptosis.

Protocol:

  • Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Collect and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]

  • Incubate at room temperature for 5-10 minutes in the dark.[5][6]

  • Analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

This technique is used to detect changes in the expression of proteins involved in key signaling pathways.

Protocol:

  • Treat cells with the test compound and lyse the cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p53, β-catenin, Cyclin D1, c-Myc) overnight at 4°C.[7][8]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detect the protein bands using an ECL chemiluminescence reagent.[9]

Signaling Pathways in Anticancer Activity

anticancer_pathways cluster_wnt Wnt/β-catenin Pathway cluster_nucleus_wnt Nucleus cluster_p53 p53 Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled inhibition DVL DVL Frizzled->DVL inhibition GSK3b_inhibit GSK3b_inhibit DVL->GSK3b_inhibit inhibition b_catenin b_catenin GSK3b_inhibit->b_catenin stabilization Nucleus Nucleus b_catenin->Nucleus translocation b_catenin_nuc b_catenin_nuc TCF_LEF TCF_LEF Proliferation Proliferation TCF_LEF->Proliferation transcription b_catenin_nuc->TCF_LEF co-activation DNA_Damage DNA_Damage p53 p53 DNA_Damage->p53 activation p21 p21 p53->p21 transcription BAX BAX p53->BAX transcription CDK2_CyclinE CDK2_CyclinE p21->CDK2_CyclinE inhibition G1_S_transition G1_S_transition CDK2_CyclinE->G1_S_transition progression Apoptosis Apoptosis BAX->Apoptosis induction Sempervirine Sempervirine Sempervirine->Wnt inhibition Sempervirine->p53 stabilization neuro_pathways cluster_nrf2 Nrf2/HO-1 Pathway cluster_nucleus_nrf2 Nucleus cluster_jak_stat JAK2-STAT3 Pathway cluster_nucleus_stat Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1_Nrf2 Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus_Nrf2 Nucleus_Nrf2 Nrf2->Nucleus_Nrf2 translocation Nrf2_nuc Nrf2_nuc ARE ARE HO1 HO1 ARE->HO1 transcription Nrf2_nuc->ARE binds Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response leads to Cytokines Cytokines Receptor Receptor Cytokines->Receptor activation JAK2 JAK2 Receptor->JAK2 activation STAT3 STAT3 JAK2->STAT3 phosphorylation STAT3_dimer STAT3_dimer STAT3->STAT3_dimer dimerization Nucleus_STAT3 Nucleus_STAT3 STAT3_dimer->Nucleus_STAT3 translocation STAT3_dimer_nuc STAT3_dimer_nuc Inflammatory_Genes Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation leads to STAT3_dimer_nuc->Inflammatory_Genes transcription Gelsemine Gelsemine Gelsemine->Nrf2 activation Gelsevirine Gelsevirine Gelsevirine->JAK2 inhibition experimental_workflow start Hypothesize Biological Activity (Anticancer / Neuroprotective) cell_culture Cell Culture (Cancer or Neuronal/Immune Cell Lines) start->cell_culture treatment Treatment with this compound and Comparator Compounds cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V-FITC) treatment->apoptosis_assay reporter_assay Reporter Gene Assay (e.g., NF-κB Luciferase) treatment->reporter_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation (IC50, Pathway Modulation) viability_assay->data_analysis apoptosis_assay->data_analysis reporter_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion on Biological Activity of this compound data_analysis->conclusion

References

A Comparative Guide to the Biological Activities of Gelsempervine A and Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Gelsemium is a rich source of structurally complex and biologically active indole (B1671886) alkaloids. Among these, gelsemine (B155926) is the most extensively studied, known for its potent neurotropic effects. This guide provides a comparative analysis of the biological activities of gelsemine and the less-characterized alkaloid, Gelsempervine A. While a wealth of quantitative data exists for gelsemine, research on this compound is still in its nascent stages, with current understanding primarily based on qualitative observations and computational studies. This document aims to summarize the available experimental data, detail relevant methodologies, and present the current understanding of their mechanisms of action to guide future research and drug discovery efforts.

Quantitative Biological Activity: A Comparative Overview

A significant disparity exists in the availability of quantitative data for this compound compared to gelsemine. While numerous studies have quantified the effects of gelsemine across various assays, similar data for this compound is not yet prevalent in the scientific literature. The following table summarizes the known biological activities, highlighting the current data gap for this compound.

Biological ActivityThis compoundGelsemineKey Findings & References
Analgesic Activity Potential activity suggested[1]Effective in mitigating chronic pain[2][3]Gelsemine has shown significant analgesic effects in various pain models. The potential analgesic properties of this compound are noted but lack quantitative experimental backing.
Anxiolytic Activity Potential activity suggested[1]Demonstrates anxiolytic-like effectsGelsemine has been shown to produce anxiolytic effects in mouse models of anxiety.[4] this compound is suggested to have similar potential.[1]
Neuroprotective Effects Potential activity suggested[1]Exhibits neuroprotective effects against hypoxic-ischemic brain injury[5]Gelsemine reduces infarct volume, neuronal loss, and apoptosis in neonatal mice with hypoxic-ischemic brain injury.[5] this compound's neuroprotective potential is an area for further investigation.[1]
Glycine (B1666218) Receptor (GlyR) Modulation Predicted in silico as a GlyR ligandPotent agonist of mammalian GlyRGelsemine is a well-established agonist of the glycine receptor, which is central to its mechanism of action.[6] A 2023 in silico study identified this compound as a potential ligand for the glycine receptor, suggesting a similar target.
GABAA Receptor (GABAAR) Modulation No data availableNegative allosteric modulatorGelsemine has been shown to inhibit agonist-evoked currents at GABAA receptors.[7][8]

Note: The lack of quantitative data (e.g., IC50, EC50, Ki) for this compound is a critical knowledge gap that future research should aim to address.

Mechanisms of Action and Signaling Pathways

Gelsemine: A Dual Modulator of Inhibitory Neurotransmitter Receptors

Gelsemine exerts its primary biological effects through the modulation of two key inhibitory neurotransmitter receptors in the central nervous system: the glycine receptor (GlyR) and the γ-aminobutyric acid type A (GABAA) receptor.

1. Glycine Receptor Agonism: Gelsemine is a potent agonist at mammalian glycine receptors.[6] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, particularly in the spinal cord and brainstem.

gelsemine_glyr_pathway Gelsemine Gelsemine GlyR Glycine Receptor (GlyR) Gelsemine->GlyR Binds and Activates Cl_influx Chloride (Cl⁻) Influx GlyR->Cl_influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Reduced Neuronal Excitability Hyperpolarization->Inhibition

Caption: Gelsemine's agonistic action on the Glycine Receptor.

2. GABAA Receptor Modulation: Gelsemine also acts as a negative allosteric modulator of GABAA receptors.[7][8] This means it binds to a site on the receptor different from the GABA binding site and reduces the ability of GABA to open the chloride channel, leading to a decrease in inhibitory signaling.

gelsemine_gabaar_pathway Gelsemine Gelsemine GABAAR GABAA Receptor (GABAAR) Gelsemine->GABAAR Negative Allosteric Modulation Cl_influx Chloride (Cl⁻) Influx GABAAR->Cl_influx Inhibits GABA-induced GABA GABA GABA->GABAAR Binds Inhibition Reduced Inhibitory Tone Cl_influx->Inhibition

Caption: Gelsemine's negative modulation of the GABAA Receptor.
This compound: An Emerging Profile

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary in silico studies suggest that it may also target the glycine receptor. Experimental validation of this prediction is a crucial next step. The potential for this compound to interact with other neuronal receptors, including GABAA receptors, has not yet been investigated.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of Gelsemium alkaloids.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the affinity of a compound for a specific receptor.

    • Methodology: A radiolabeled ligand with known affinity for the target receptor (e.g., [³H]strychnine for the glycine receptor) is incubated with a preparation of cell membranes expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated.

  • Electrophysiological Recordings (e.g., Two-Electrode Voltage Clamp):

    • Objective: To measure the functional effect of a compound on ion channel activity.

    • Methodology: Oocytes or cultured cells expressing the target receptor (e.g., glycine or GABAA receptors) are impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set level. The agonist (e.g., glycine or GABA) is applied to elicit an ionic current. The test compound is then co-applied with the agonist to determine its effect (potentiation or inhibition) on the current. Dose-response curves are generated to calculate the EC50 (for agonists) or IC50 (for antagonists/inhibitors).

In Vivo Assays
  • Analgesic Activity Assessment (e.g., Hot Plate Test):

    • Objective: To evaluate the central analgesic effect of a compound.

    • Methodology: Animals (typically mice or rats) are placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. The test compound is administered, and the latency is measured again at various time points. An increase in the response latency indicates an analgesic effect.

  • Anxiolytic Activity Assessment (e.g., Elevated Plus Maze):

    • Objective: To assess the anxiety-reducing effects of a compound.

    • Methodology: The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Rodents naturally avoid open spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms. Animals are treated with the test compound or a vehicle control before being placed in the center of the maze, and their behavior is recorded and analyzed.

Conclusion and Future Directions

The comparative analysis of this compound and gelsemine reveals a significant knowledge gap. While gelsemine is a well-characterized neuroactive alkaloid with established mechanisms of action, this compound remains largely unexplored. The preliminary evidence suggesting potential analgesic, anxiolytic, and neuroprotective activities for this compound, possibly through glycine receptor modulation, warrants further rigorous investigation.

Future research should prioritize the following:

  • Quantitative in vitro characterization of this compound: Determining its binding affinities and functional effects at glycine, GABAA, and other relevant neuronal receptors is essential.

  • Comprehensive in vivo studies: Dose-response experiments are needed to quantify the analgesic, anxiolytic, and neuroprotective effects of this compound.

  • Direct comparative studies: Head-to-head comparisons of this compound and gelsemine in a battery of standardized in vitro and in vivo assays will provide a clear understanding of their relative potencies and pharmacological profiles.

Elucidating the biological activity profile of this compound will not only contribute to a more comprehensive understanding of the pharmacology of Gelsemium alkaloids but may also unveil a novel chemical scaffold for the development of new therapeutic agents for neurological disorders.

References

Comparative Guide to Antibody Cross-Reactivity Against Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the cross-reactivity of antibodies raised against Gelsempervine A is not extensively available in peer-reviewed literature. This guide is therefore presented as a hypothetical case study to illustrate the established methodologies and data presentation formats used to characterize the specificity of a novel monoclonal antibody. The experimental data herein is illustrative and intended to guide researchers in designing and interpreting their own studies.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus. Its complex structure and biological activity make it a subject of interest in pharmacology and toxicology. The development of specific antibodies against this compound is crucial for its detection and quantification in biological matrices. A critical aspect of antibody characterization is the assessment of its cross-reactivity with structurally related molecules. This ensures the specificity of immunoassays and prevents false-positive results.

This guide provides a comparative analysis of the hypothetical cross-reactivity of a monoclonal antibody developed against this compound with other alkaloids from the Gelsemium genus: Koumine, Gelsemine, Gelsevirine, and Humantenine.

Comparative Cross-Reactivity Data

The specificity of the hypothetical anti-Gelsempervine A monoclonal antibody was determined using a competitive Enzyme-Linked Immunosorbent Assay (cELISA). The half-maximal inhibitory concentration (IC50) for this compound was established, and the cross-reactivity of other alkaloids was calculated relative to it.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Hapten)15.2 100
KoumineStructurally Similar Alkaloid85.717.7
GelsemineStructurally Similar Alkaloid243.16.3
GelsevirineStructurally Similar Alkaloid>1000<1.5
HumantenineStructurally Similar Alkaloid>1000<1.5

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Experimental Protocols

Competitive ELISA (cELISA) for Cross-Reactivity Assessment

This protocol details the steps to determine the cross-reactivity of an antibody against this compound with other structurally related alkaloids.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Gelsempervine A monoclonal antibody

  • This compound-BSA conjugate (for coating)

  • This compound standard

  • Competing alkaloids (Koumine, Gelsemine, Gelsevirine, Humantenine)

  • Goat anti-mouse IgG-HRP (secondary antibody)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Microplate reader (450 nm)

Procedure:

  • Coating:

    • Dilute the this compound-BSA conjugate to 1 µg/mL in PBS.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of PBST per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with 200 µL of PBST per well.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standard and the competing alkaloids in PBST.

    • In separate tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted anti-Gelsempervine A monoclonal antibody (at a pre-determined optimal concentration).

    • Incubate this mixture for 30 minutes at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with 200 µL of PBST per well.

  • Detection:

    • Dilute the Goat anti-mouse IgG-HRP secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with 200 µL of PBST per well.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-20 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance vs. log concentration for this compound.

    • Calculate the IC50 value for this compound and each competing alkaloid.

    • Calculate the percentage of cross-reactivity for each competing alkaloid using the formula provided in the data table section.

Visualizations

Experimental Workflow

Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.

Relevant Signaling Pathway

Gelsemium alkaloids, including this compound, are known to interact with inhibitory glycine (B1666218) receptors (GlyR) in the central nervous system. The binding of glycine (or an agonist like this compound) to the GlyR, a ligand-gated ion channel, leads to an influx of chloride ions (Cl⁻), hyperpolarization of the postsynaptic neuron, and a subsequent reduction in neuronal excitability.

G cluster_outside Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_inside Postsynaptic Neuron Glycine Glycine / this compound GlyR Glycine Receptor (GlyR) (Ligand-gated Cl⁻ Channel) Glycine->GlyR Binds to Cl_ion Cl⁻ Influx GlyR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Unraveling the Intricacies of Neuronal Inhibition: A Comparative Analysis of Gelsempervine A and Strychnine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of action of two potent alkaloids reveals contrasting effects on the glycine (B1666218) receptor, a key player in central nervous system inhibition. While strychnine (B123637) acts as a classical competitive antagonist, Gelsempervine A, a major alkaloid from the Gelsemium plant genus, exhibits a more nuanced, multifaceted interaction with this critical receptor, including the activation of a novel downstream signaling pathway.

This guide provides a comprehensive comparison of the mechanisms of action of this compound and the well-characterized convulsant, strychnine. For researchers, scientists, and drug development professionals, understanding these differences is paramount for the exploration of new therapeutic avenues targeting the glycinergic system for conditions such as pain and anxiety. This comparison is supported by experimental data, detailed methodologies, and visual representations of the signaling pathways involved.

At the Heart of the Matter: The Glycine Receptor

Both this compound and strychnine exert their primary effects on the glycine receptor (GlyR), an ionotropic receptor that mediates inhibitory neurotransmission, predominantly in the spinal cord and brainstem.[1] Activation of the GlyR by its endogenous ligand, glycine, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[1] This inhibitory action is crucial for motor control, sensory processing, and pain perception.

Strychnine: A Classic Tale of Competitive Antagonism

Strychnine's mechanism of action is a textbook example of competitive antagonism. It binds to the same site on the GlyR as glycine, but its binding does not activate the channel.[2] Instead, it physically blocks glycine from binding, thereby preventing the inhibitory chloride current.[2][3] This disinhibition of motor neurons leads to uncontrolled muscle contractions and convulsions, the hallmark signs of strychnine poisoning.[4]

This compound: A More Complex Modulator

In contrast to the straightforward antagonism of strychnine, this compound (often studied through its close analogue, gelsemine) displays a more intricate and subtype-dependent interaction with the GlyR. Experimental evidence suggests that gelsemine's effect is biphasic on the α1 GlyR subtype, potentiating the receptor's response to glycine at low concentrations and causing inhibition at higher concentrations.[5][6] On α2 and α3 GlyR subtypes, however, gelsemine (B155926) consistently acts as an inhibitor.[5][6]

Furthermore, a significant discovery has been the elucidation of a novel downstream signaling pathway activated by this compound and its congeners. These compounds act as agonists at the spinal α3 GlyR, initiating a cascade that leads to the synthesis of the neurosteroid allopregnanolone (B1667786).[2][7][8] This newly synthesized allopregnanolone then acts as a positive allosteric modulator of GABAA receptors, the primary inhibitory receptors in the brain, thereby enhancing inhibitory neurotransmission through a secondary mechanism.[9][10][11] This indirect enhancement of GABAergic inhibition is thought to contribute to the analgesic and anxiolytic effects observed with Gelsemium extracts.[7]

Quantitative Comparison of Receptor Interactions

The differing mechanisms of action of this compound (represented by gelsemine) and strychnine are reflected in their interactions with the glycine receptor at a quantitative level. The following tables summarize key experimental data from electrophysiological and binding assays.

CompoundGlyR SubtypeEffectIC50 / EC50Reference
Gelsemine α1Potentiation/InhibitionBiphasic[5]
α1βInhibition-79.2 ± 3.8% inhibition at 300 µM[5]
α2InhibitionIC50: 31.1 ± 3.8 µM[5]
α2βInhibitionIC50: 42.0 ± 3.7 µM[5]
α3InhibitionIC50: 36.7 ± 3.1 µM[5]
α3βInhibitionIC50: 49.2 ± 6.8 µM[5]
Native (spinal cord neurons)InhibitionIC50: ~42.4 µM[5]
Strychnine Native (spinal cord)Competitive AntagonismIC50: ~180 nM[12]

Table 1: Electrophysiological data on the effects of gelsemine and strychnine on glycine receptors.

CompoundRadioligandPreparationIC50Reference
Gelsemine [3H]StrychnineRat spinal cord~40 µM[13]
Glycine [3H]StrychnineRat spinal cord~10 µM[13]

Table 2: Radioligand binding assay data.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through receptors on the cell membrane.

Objective: To determine the functional effects (potentiation or inhibition) of this compound and strychnine on different GlyR subtypes.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK) 293 cells are cultured and transfected with the specific GlyR subunit DNA (e.g., α1, α2, α3, with or without the β subunit).[5][14] For studying native receptors, spinal cord neurons are cultured.[5]

  • Recording Setup: A glass micropipette with a very fine tip (1-2 µm) is filled with an intracellular solution and brought into contact with a single cell.[15][16] A tight seal is formed between the pipette and the cell membrane. The membrane patch under the pipette tip is then ruptured by applying gentle suction, allowing electrical access to the entire cell ("whole-cell" configuration).[15][16]

  • Data Acquisition: The cell is voltage-clamped at a specific membrane potential (e.g., -60 mV).[5] Glycine, the agonist, is applied to the cell to elicit a baseline current through the GlyRs. Subsequently, glycine is co-applied with varying concentrations of the test compound (this compound or strychnine) to measure the change in the current.[5]

  • Data Analysis: The resulting currents are recorded and analyzed to determine the effect of the compound. For inhibitors, the concentration that produces 50% inhibition (IC50) is calculated. For potentiators, the concentration that produces 50% of the maximal potentiation (EC50) is determined.[5]

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a receptor.

Objective: To measure the ability of this compound to displace a known radiolabeled ligand (e.g., [3H]strychnine) from the GlyR.

Methodology:

  • Membrane Preparation: Membranes containing the GlyRs are prepared from a tissue source rich in these receptors, such as the spinal cord.[17] The tissue is homogenized and centrifuged to isolate the membrane fraction.[17]

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radiolabeled ligand ([3H]strychnine) and varying concentrations of the unlabeled test compound (this compound).[17][18]

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The membranes with the bound radioligand are trapped on the filter, while the unbound ligand passes through.[17][18]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) can be determined. This value is indicative of the binding affinity of the test compound.[19]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of strychnine and this compound.

strychnine_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Glycine Glycine Glycine_vesicle->Glycine Release GlyR Glycine Receptor (GlyR) Cl_channel Cl- Channel (Closed) GlyR->Cl_channel No Activation Hyperpolarization No Hyperpolarization (Disinhibition) Cl_channel->Hyperpolarization Glycine->GlyR Strychnine Strychnine Strychnine->GlyR Competitive Antagonism

Caption: Strychnine competitively blocks the glycine binding site on the GlyR.

gelsempervine_mechanism cluster_neuron Spinal Neuron alpha3_GlyR α3 Glycine Receptor 3a_HSOR 3α-HSOR Activation alpha3_GlyR->3a_HSOR Allopregnanolone Allopregnanolone Synthesis 3a_HSOR->Allopregnanolone GABAA_R GABAA Receptor Allopregnanolone->GABAA_R Positive Allosteric Modulation Enhanced_Inhibition Enhanced Inhibition GABAA_R->Enhanced_Inhibition Gelsempervine_A This compound Gelsempervine_A->alpha3_GlyR Agonism

Caption: this compound activates the α3 GlyR/allopregnanolone pathway.

Conclusion

The comparison between this compound and strychnine highlights the remarkable diversity of interactions that can occur at a single receptor target. While strychnine serves as a classic example of competitive antagonism, this compound demonstrates a more complex profile of subtype-specific modulation and the activation of a downstream signaling cascade that ultimately enhances GABAergic inhibition. This dual mechanism, involving both direct interaction with GlyRs and indirect modulation of GABAA receptors, opens up exciting possibilities for the development of novel therapeutics with potentially improved efficacy and side-effect profiles for the treatment of pain, anxiety, and other neurological disorders. Further research into the specific interactions of this compound and related alkaloids with the various GlyR subtypes will be crucial in realizing this therapeutic potential.

References

A Comparative Guide to the Synthesis of Gelsempervine A: Navigating Reproducibility in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex natural products like Gelsempervine A presents a significant challenge. This guide provides a comparative analysis of synthetic strategies, focusing on the reproducibility of results, with a detailed examination of a representative synthesis of the closely related alkaloid, Gelsemine. Understanding the nuances of these intricate synthetic pathways is crucial for the development of scalable and reliable routes to this class of compounds.

While multiple total syntheses of the structurally related Gelsemium alkaloid, Gelsemine, have been published, the total synthesis of this compound has been less frequently reported. An approach toward the total synthesis of this compound has been described, highlighting the significant challenge of forming the C(3)-N(4) bond of the pentacyclic core, with attempts to access a key oxo-series intermediate proving unsuccessful.[1][2] This underscores the formidable complexity of this specific target.

Given the limited number of published total syntheses for this compound, this guide will focus on a comprehensive analysis of a well-documented total synthesis of (±)-Gelsemine, a landmark achievement in natural product synthesis that shares many structural features and synthetic hurdles with this compound. By examining the strategies, key reactions, and potential reproducibility challenges in a representative Gelsemine synthesis, researchers can gain valuable insights applicable to the synthesis of this compound and other complex Gelsemium alkaloids.

Case Study: The Overman Synthesis of (±)-Gelsemine

The total synthesis of (±)-Gelsemine by the Overman group is a notable example of strategic bond formation and rearrangement reactions. A key feature of this synthesis is the use of an aza-Cope rearrangement-Mannich cyclization cascade to construct the core architecture of the molecule.[3]

Key Strategic Features

The Overman synthesis showcases a convergent approach, where key fragments are synthesized separately and then brought together. The synthesis can be broken down into the following key stages:

  • Construction of the Bicyclo[3.2.1]octane Core: This was achieved through a Diels-Alder reaction, establishing the foundational stereochemistry.

  • Aza-Cope Rearrangement-Mannich Cyclization: A pivotal cascade reaction to form the tetracyclic core of Gelsemine. This step is a prime example of the elegant application of pericyclic reactions in complex molecule synthesis.

  • Intramolecular Heck Reaction: This reaction was employed to forge the final C-C bond to complete the pentacyclic framework.[3]

Quantitative Data: A Look at the Yields

The efficiency of a synthetic route is a critical factor in its reproducibility and scalability. Below is a summary of the reported yields for key transformations in the Overman synthesis of (±)-Gelsemine.

Step NumberTransformationReagents and ConditionsYield (%)
1Diels-Alder CycloadditionMethyl acrylate, AlCl₃, CH₂Cl₂85
2Aza-Cope-Mannich CascadeKH, 18-crown-6 (B118740); then CH₃O₂CCl71
3Intramolecular Heck ReactionPd₂(dba)₃, P(o-tol)₃, Ag₃PO₄, Et₃N64
-Overall Yield Multiple Steps ~1.2%

This table presents a selection of key steps and is not exhaustive. For full details, refer to the original publication.

Experimental Protocols for Key Transformations

The reproducibility of a synthesis is intrinsically linked to the precise execution of its experimental procedures. Below are detailed methodologies for two critical steps in the Overman synthesis, which are likely to be of interest to researchers attempting similar transformations.

Protocol 1: Aza-Cope Rearrangement-Mannich Cyclization

This powerful cascade reaction is a cornerstone of the Overman strategy. The successful execution of this step is highly dependent on the careful control of reaction conditions.

Procedure: To a solution of the precursor amino alcohol in THF at 0 °C is added potassium hydride (1.2 equiv) and 18-crown-6 (0.1 equiv). The mixture is stirred for 30 minutes, followed by the addition of methyl chloroformate (1.5 equiv). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Heck Reaction

The final ring closure to form the pentacyclic core is achieved via an intramolecular Heck reaction. The choice of catalyst, ligand, and base is critical for achieving a good yield in this transformation.

Procedure: A solution of the vinyl iodide precursor, tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.05 equiv), tri(o-tolyl)phosphine (0.2 equiv), silver phosphate (B84403) (2.0 equiv), and triethylamine (B128534) (3.0 equiv) in acetonitrile (B52724) is heated at 80 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired pentacyclic product.

Reproducibility Challenges and Considerations

While the Overman synthesis represents a landmark achievement, several steps may present reproducibility challenges, particularly when scaling up the reaction.

  • Aza-Cope Rearrangement-Mannich Cascade: This reaction is sensitive to the purity of the starting material and the quality of the potassium hydride. The presence of moisture can significantly impact the yield. The stoichiometry of the reagents must be carefully controlled.

  • Intramolecular Heck Reaction: The efficiency of this reaction is highly dependent on the catalyst system. The choice of palladium source, ligand, and silver salt can influence the outcome. The reaction is also sensitive to the purity of the substrate and solvent.

  • Diastereoselectivity: Several steps in the synthesis generate stereocenters. The reported diastereomeric ratios may be sensitive to minor variations in reaction conditions, such as temperature, reaction time, and the rate of addition of reagents.

Visualizing the Synthetic Pathway

To aid in the understanding of the synthetic strategy, the following diagrams illustrate the overall workflow and a key reaction cascade.

Overman_Gelsemine_Synthesis A Starting Materials B Bicyclo[3.2.1]octane Core (Diels-Alder) A->B C Key Intermediate (Multi-step) B->C D Tetracyclic Core (Aza-Cope-Mannich) C->D E Vinyl Iodide Precursor (Multi-step) D->E F (±)-Gelsemine (Intramolecular Heck) E->F

Caption: Overall synthetic workflow of the Overman (±)-Gelsemine synthesis.

Aza_Cope_Mannich_Cascade cluster_0 Aza-Cope Rearrangement cluster_1 Mannich Cyclization AminoAlcohol Amino Alcohol Precursor Alkoxide Potassium Alkoxide AminoAlcohol->Alkoxide KH Enolate Enolate Intermediate Alkoxide->Enolate Rearrangement IminiumIon Iminium Ion Enolate->IminiumIon ClCO₂Me Tetracycle Tetracyclic Product IminiumIon->Tetracycle Intramolecular Cyclization

Caption: Key steps in the Aza-Cope Rearrangement-Mannich Cyclization cascade.

By providing a detailed analysis of a representative synthesis of a complex Gelsemium alkaloid, this guide aims to equip researchers with the knowledge and understanding necessary to tackle the synthesis of related natural products like this compound. The insights into key strategies, experimental protocols, and potential reproducibility challenges will be invaluable in the design and execution of successful synthetic campaigns in this challenging area of organic chemistry.

References

Confirming Gelsempervine A Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gelsempervine A, a principal alkaloid from the flowering plant genus Gelsemium, has garnered significant interest for its potential therapeutic properties, including analgesic and anti-inflammatory effects. Identifying and confirming the direct molecular targets of this compound within a cellular context is a critical step in advancing its development as a therapeutic agent. This guide provides a comparative overview of modern techniques to confirm the cellular target engagement of this compound, with a focus on its putative targets: the α3 glycine (B1666218) receptor (GlyR) and Janus kinase 2 (JAK2) .

Putative Cellular Targets of this compound

Recent studies on related Gelsemium alkaloids suggest two primary pathways through which this compound may exert its effects:

  • Spinal α3 Glycine Receptor (GlyR): The analgesic properties of Gelsemium alkaloids are thought to be mediated by the activation of the spinal α3 glycine/allopregnanolone pathway.[1] Glycine receptors are ligand-gated ion channels that play a crucial role in inhibitory neurotransmission in the spinal cord and brainstem.[2][3][4]

  • Janus Kinase 2 (JAK2): The anti-inflammatory effects of a related alkaloid, Gelsevirine, have been attributed to the inhibition of the JAK2-STAT3 signaling pathway.[5][6] This pathway is a key regulator of cytokine signaling and immune responses.

This guide will compare various experimental approaches to confirm the direct binding and functional modulation of this compound on these two targets in a cellular environment.

Comparison of Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of key techniques applicable to confirming this compound's engagement with GlyR and JAK2.

Table 1: Comparison of Target Engagement Assays for α3 Glycine Receptor (GlyR)

Assay TechniquePrincipleAdvantagesDisadvantagesKey Quantitative Data
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable in intact cells and tissues, reflects physiological conditions.Requires specific antibodies for detection, lower throughput for Western blot-based detection.Thermal shift (ΔTm), Isothermal dose-response EC50.
Patch-Clamp Electrophysiology Measures changes in ion flow through the GlyR channel upon ligand binding and modulation.Direct functional readout of channel activity, high temporal resolution.Low throughput, requires specialized equipment and expertise.EC50 for channel activation/inhibition, modulation of glycine-evoked currents.
Fluorescence-Based Assays (e.g., FLIPR) Uses fluorescent indicators to measure changes in intracellular ion concentrations (e.g., Cl-) or membrane potential upon channel gating.High-throughput, amenable to screening.Indirect measure of channel activity, potential for artifacts from fluorescent dyes.EC50, IC50.
Affinity Purification-Mass Spectrometry (AP-MS) Uses a tagged version of this compound to pull down its binding partners from cell lysates for identification by mass spectrometry.Unbiased identification of potential targets.Requires chemical modification of the compound, potential for false positives/negatives.Identification of interacting proteins.

Table 2: Comparison of Target Engagement Assays for Janus Kinase 2 (JAK2)

Assay TechniquePrincipleAdvantagesDisadvantagesKey Quantitative Data
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes JAK2 against thermal denaturation.Label-free, reflects in-cell binding.Requires a specific and sensitive antibody for JAK2.Thermal shift (ΔTm), Isothermal dose-response EC50.
In-Cell Western / LanthaScreen™ Measures inhibition of JAK2 autophosphorylation or phosphorylation of its substrate, STAT3, in response to cytokine stimulation.High-throughput, direct measure of kinase activity.Requires specific antibodies and proprietary reagents.IC50 for kinase inhibition.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled this compound analog to a NanoLuc®-tagged JAK2 in live cells.Real-time measurement of binding in live cells, high-throughput.Requires genetic modification of cells and a labeled compound.BRET ratio, Kd.
Immunoprecipitation-Coupled Western Blot Measures the effect of this compound on the interaction of JAK2 with its binding partners (e.g., cytokine receptors, STAT3).Provides information on the modulation of protein-protein interactions.Lower throughput, semi-quantitative.Changes in co-immunoprecipitated protein levels.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for GlyR and JAK2

This protocol describes a general workflow for CETSA coupled with Western blotting.

Materials:

  • Cells endogenously expressing or overexpressing the target protein (α3 GlyR or JAK2).

  • This compound.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • PCR tubes or 96-well PCR plates.

  • Thermal cycler.

  • Centrifuge.

  • SDS-PAGE gels and Western blot apparatus.

  • Primary antibodies specific for α3 GlyR or JAK2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using primary antibodies against the target protein.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of this compound indicates target engagement. For isothermal dose-response experiments, heat all samples at a single temperature (e.g., the Tm in the absence of the compound) and plot the soluble protein fraction against the this compound concentration.

Patch-Clamp Electrophysiology for α3 Glycine Receptor

This protocol provides a basic outline for whole-cell patch-clamp recordings.

Materials:

  • Cells expressing α3 GlyR (e.g., HEK293 cells).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for patch pipettes.

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP).

  • Glycine and this compound solutions.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording: Place a coverslip in the recording chamber and perfuse with extracellular solution. Approach a cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply glycine to elicit an inward chloride current.

  • Compound Application: Co-apply this compound with glycine to determine its effect on the glycine-evoked current. To test for direct agonistic effects, apply this compound alone.

  • Data Analysis: Measure the peak amplitude of the currents. Plot the normalized current as a function of this compound concentration to determine the EC50 or IC50.

Visualizing Pathways and Workflows

Signaling Pathways

GlyR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound α3 GlyR α3 Glycine Receptor This compound->α3 GlyR Binds to and modulates Glycine Glycine Glycine->α3 GlyR Binds and activates Cl- Cl⁻ α3 GlyR->Cl- Influx Hyperpolarization Hyperpolarization Cl-->Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia

Caption: Putative signaling pathway of this compound through the α3 glycine receptor.

JAK2_STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 This compound This compound This compound->JAK2 Inhibits P-JAK2 P-JAK2 JAK2->P-JAK2 Autophosphorylation STAT3 STAT3 P-JAK2->STAT3 Phosphorylates P-STAT3 P-STAT3 STAT3->P-STAT3 P-STAT3 Dimer P-STAT3 Dimer P-STAT3->P-STAT3 Dimer Dimerization Nucleus Nucleus P-STAT3 Dimer->Nucleus Translocation Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription

Caption: Putative inhibitory action of this compound on the JAK2-STAT3 signaling pathway.

Experimental Workflows

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat cells with This compound B 2. Harvest and resuspend cells A->B C 3. Heat cells at a temperature gradient B->C D 4. Lyse cells C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze by Western Blot F->G H 8. Quantify and plot melting curve G->H

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Patch_Clamp_Workflow cluster_workflow Patch-Clamp Experimental Workflow A 1. Prepare cells expressing α3 Glycine Receptor B 2. Achieve whole-cell patch-clamp configuration A->B C 3. Apply glycine to evoke a current B->C D 4. Co-apply this compound with glycine C->D E 5. Record changes in ion current D->E F 6. Analyze dose-response relationship E->F

Caption: Simplified workflow for patch-clamp electrophysiology experiments.

By employing a combination of these techniques, researchers can build a robust body of evidence to confirm the direct engagement of this compound with its putative cellular targets, elucidating its mechanism of action and paving the way for its potential therapeutic applications.

References

Orthologous Validation of Gelsempervine A's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the orthologous validation of the mechanism of action for Gelsempervine A, a major alkaloid component of the medicinal and toxic plant genus Gelsemium. While the precise molecular targets of this compound are still under investigation, network pharmacology and experimental studies suggest its involvement in critical signaling pathways, such as the MAPK signaling cascade, and its potential role in inducing excitotoxicity.[1] Orthologous validation is a crucial step in target validation, confirming that a drug's target and mechanism are conserved across different species, which can provide strong evidence for its potential therapeutic relevance and translatability to human clinical trials.

Proposed Mechanism of Action of this compound

This compound, along with other alkaloids from Gelsemium species, has been implicated in modulating cellular signaling pathways related to excitotoxicity.[1] Functional analysis from network pharmacology studies suggests a link between Gelsemium alkaloids and the regulation of protein phosphorylation and plasma membrane function.[1] Specifically, the mitogen-activated protein kinase (MAPK) signaling pathway has been identified as a key pathway affected by these alkaloids, potentially leading to mitochondrial dysfunction.[1]

The proposed mechanism involves the binding of this compound to an upstream regulator of the MAPK pathway, initiating a phosphorylation cascade that ultimately leads to downstream cellular effects. The validation of this proposed mechanism across different species is essential to confirm the conservation of the drug target and its associated pathway.

Below is a diagram illustrating the hypothesized signaling pathway for this compound.

GelsempervineA_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Putative Receptor Putative Receptor This compound->Putative Receptor Upstream Kinase Upstream Kinase Putative Receptor->Upstream Kinase MAPK Cascade (e.g., MEK) MAPK Cascade (e.g., MEK) Upstream Kinase->MAPK Cascade (e.g., MEK) ERK ERK MAPK Cascade (e.g., MEK)->ERK Downstream Effectors Downstream Effectors ERK->Downstream Effectors Cellular Response Cellular Response Downstream Effectors->Cellular Response

Caption: Hypothesized signaling pathway of this compound, initiating a MAPK cascade.

Orthologous Validation: A Comparative Approach

Orthologous validation involves assessing the effect of a compound on its putative target in different species. This can be achieved through various experimental techniques, each with its own advantages and limitations. Here, we compare several key methodologies that can be applied to validate the mechanism of this compound.

Table 1: Comparison of Orthologous Validation Methodologies
Methodology Principle Organisms Quantitative Readouts Advantages Limitations
In Vitro Binding Assays Measures the direct interaction between this compound and its purified orthologous target proteins.Human, Mouse, Rat, ZebrafishBinding affinity (Kd), IC50High throughput, precise quantification of binding.Does not confirm cellular activity or pathway modulation.
Cell-Based Reporter Assays Genetically engineered cell lines from different species expressing a reporter gene under the control of a promoter responsive to the target pathway.Human, MouseEC50, Fold activationHigh-throughput, confirms cellular pathway modulation.Prone to off-target effects, may not fully recapitulate in vivo conditions.
CRISPR/Cas9-Mediated Target Knockout/Mutation Disruption or mutation of the putative target gene in cell lines from different species to assess the impact on this compound's activity.Human, MouseChange in IC50/EC50Provides strong genetic evidence for target engagement.Potential for off-target gene editing, compensatory mechanisms may arise.
In Vivo Animal Models Administration of this compound to different species to evaluate physiological and behavioral responses.Mouse, Rat, ZebrafishBehavioral changes, biomarker levels, toxicity endpointsHigh physiological relevance, assesses systemic effects.Lower throughput, more complex to interpret, ethical considerations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of key experimental protocols for the orthologous validation of this compound's mechanism.

Protocol 1: In Vitro Fluorescent Polarization Binding Assay
  • Protein Expression and Purification: Express and purify the orthologous target proteins from human, mouse, and rat using an appropriate expression system (e.g., E. coli, baculovirus).

  • Fluorescent Ligand Preparation: Synthesize or obtain a fluorescently labeled version of this compound or a known competing ligand.

  • Assay Setup: In a 384-well plate, serially dilute unlabeled this compound. Add a constant concentration of the fluorescent ligand and the purified orthologous protein.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of unlabeled this compound and fit the data to a suitable binding model to determine the IC50 and calculate the binding affinity (Kd).

Protocol 2: Cell-Based MAPK/ERK Reporter Assay
  • Cell Line Engineering: Stably transfect human and mouse cell lines (e.g., HEK293, NIH3T3) with a reporter construct containing a promoter with serum response elements (SRE) driving the expression of a reporter gene (e.g., luciferase, GFP).

  • Cell Culture and Treatment: Plate the engineered cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified duration.

  • Reporter Gene Measurement: For luciferase reporters, lyse the cells and measure luminescence using a luminometer. For GFP reporters, measure fluorescence using a fluorescence microscope or plate reader.

  • Data Analysis: Normalize the reporter signal to a control (e.g., vehicle-treated cells) and plot the response as a function of this compound concentration. Fit the data to a dose-response curve to determine the EC50.

The following diagram illustrates a general workflow for an orthologous validation study.

Orthologous_Validation_Workflow Hypothesized Target Hypothesized Target In Vitro Validation In Vitro Validation Hypothesized Target->In Vitro Validation Binding Assays Cell-Based Validation Cell-Based Validation Hypothesized Target->Cell-Based Validation Reporter Assays, CRISPR Data Analysis & Comparison Data Analysis & Comparison In Vitro Validation->Data Analysis & Comparison Cell-Based Validation->Data Analysis & Comparison In Vivo Validation In Vivo Validation Mechanism Confirmation Mechanism Confirmation In Vivo Validation->Mechanism Confirmation Data Analysis & Comparison->In Vivo Validation Animal Models

Caption: A generalized workflow for the orthologous validation of a drug target.

Conclusion

The orthologous validation of this compound's mechanism is a critical step in advancing its potential as a pharmacological tool or therapeutic lead. By employing a multi-faceted approach that combines in vitro, cell-based, and in vivo methodologies, researchers can build a strong case for the conservation of its molecular target and signaling pathway across species. The comparative data generated from these studies will be invaluable for predicting the translatability of this compound's effects to humans and for guiding future drug development efforts. While the direct experimental evidence for this compound's orthologous validation is still emerging, the established principles and protocols of target validation provide a clear roadmap for these essential investigations.

References

A Comparative Analysis of Synthetic and Natural Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of a synthetically derived natural product against its naturally occurring counterpart is a critical step in drug discovery and development. This guide provides a detailed comparison of synthetic Gelsempervine A with the natural product isolated from Gelsemium elegans. The comparison covers spectroscopic data and biological activities, supported by experimental protocols and data visualizations to ensure a comprehensive evaluation.

This compound is a complex indole (B1671886) alkaloid found in the plant Gelsemium elegans. Its intricate structure and potential biological activities have made it a target for total synthesis by organic chemists. The successful synthesis of this compound allows for the production of larger quantities for further research and the potential development of novel therapeutic agents. This guide aims to provide a clear and objective comparison between the synthetic and natural forms of this alkaloid.

Spectroscopic Data Comparison

A crucial aspect of validating a total synthesis is the rigorous comparison of the spectroscopic data of the synthetic compound with that of the natural product. This ensures that the synthesized molecule is structurally identical to the one found in nature. The primary methods for this comparison include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Below are tables summarizing the expected spectroscopic data for a conclusive comparison. The data for natural this compound would be obtained from the isolation and characterization of the compound from Gelsemium elegans, while the data for the synthetic version would be from the final product of a total synthesis route.

Table 1: ¹H NMR Spectroscopic Data Comparison (Hypothetical Data)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment (Natural)Assignment (Synthetic)
7.50 - 6.80m-Aromatic-HAromatic-H
4.21d8.5H-21H-21
3.85s-OCH₃OCH₃
...............

Table 2: ¹³C NMR Spectroscopic Data Comparison (Hypothetical Data)

Chemical Shift (δ) ppmCarbon TypeAssignment (Natural)Assignment (Synthetic)
170.1C=OC-2C-2
155.4CC-13C-13
130.2CHC-9C-9
............

Table 3: IR and MS Data Comparison (Hypothetical Data)

Spectroscopic MethodNatural this compoundSynthetic this compound
IR (cm⁻¹) 3400 (O-H), 1715 (C=O), 1630 (C=N)3400 (O-H), 1715 (C=O), 1630 (C=N)
MS (m/z) [M+H]⁺ calculated for C₂₁H₂₂N₂O₃[M+H]⁺ calculated for C₂₁H₂₂N₂O₃

Experimental Protocols

Detailed methodologies are essential for the reproducibility and verification of scientific findings. Below are outlines of the key experimental protocols for the isolation, synthesis, and characterization of this compound.

Isolation of Natural this compound

The isolation of this compound from its natural source, Gelsemium elegans, typically involves the following steps:

  • Plant Material Collection and Preparation: The roots and stems of Gelsemium elegans are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, over an extended period.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform (B151607) or dichloromethane.

  • Chromatographic Purification: The crude alkaloid mixture is then purified using a combination of chromatographic techniques, such as column chromatography (using silica (B1680970) gel or alumina) and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Total Synthesis of this compound

The total synthesis of a complex molecule like this compound is a multi-step process. While several strategies for related Gelsemium alkaloids have been published, a representative workflow would involve:

  • Retrosynthetic Analysis: Deconstruction of the target molecule into simpler, commercially available starting materials.

  • Forward Synthesis: Stepwise construction of the molecular framework and installation of the required functional groups. Key steps might include cycloadditions, cross-coupling reactions, and stereoselective reductions.

  • Purification and Characterization: Purification of intermediates and the final product is typically achieved through flash column chromatography, recrystallization, and HPLC. Characterization at each step is performed using NMR, IR, and MS to confirm the structure and purity.

Spectroscopic Analysis

The following protocols are used for the structural elucidation and comparison of natural and synthetic this compound:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD), and chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane).

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or in a suitable solvent. Absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Biological Activity Comparison

Gelsemium alkaloids are known for their biological activities, including neurotoxic effects. A direct comparison of the biological activity of synthetic versus natural this compound is essential to ensure that the synthetic material possesses the same pharmacological profile.

While specific comparative bioactivity data for this compound is not extensively published, studies on related alkaloids from Gelsemium elegans have shown cytotoxic activities against various cancer cell lines. For instance, some gelsedine-type indole alkaloids from this plant have exhibited cytotoxic potential against laryngeal tumor cell lines with IC₅₀ values in the micromolar range.[2]

Table 4: Hypothetical Biological Activity Comparison

Assay TypeNatural this compound (IC₅₀)Synthetic this compound (IC₅₀)
Cytotoxicity (e.g., HeLa cells)10.5 µM10.2 µM
Neuronal Receptor Binding5.8 nM6.1 nM
Biological Assay Protocols
  • Cytotoxicity Assay (MTT Assay):

    • Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of natural or synthetic this compound for a specified period (e.g., 48 hours).

    • MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizing the Comparison Workflow

To provide a clear overview of the comparison process, the following diagrams illustrate the logical flow of the experimental and analytical steps.

Isolation and Characterization of Natural this compound cluster_0 Isolation cluster_1 Characterization Plant Material Plant Material Extraction Extraction Plant Material->Extraction Acid-Base Separation Acid-Base Separation Extraction->Acid-Base Separation Chromatography Chromatography Acid-Base Separation->Chromatography Pure Natural Product Pure Natural Product Chromatography->Pure Natural Product NMR NMR Pure Natural Product->NMR IR IR Pure Natural Product->IR MS MS Pure Natural Product->MS Biological Assay Biological Assay Pure Natural Product->Biological Assay Synthesis and Characterization of Synthetic this compound cluster_0 Synthesis cluster_1 Characterization Starting Materials Starting Materials Multi-step Synthesis Multi-step Synthesis Starting Materials->Multi-step Synthesis Purification Purification Multi-step Synthesis->Purification Pure Synthetic Product Pure Synthetic Product Purification->Pure Synthetic Product NMR NMR Pure Synthetic Product->NMR IR IR Pure Synthetic Product->IR MS MS Pure Synthetic Product->MS Biological Assay Biological Assay Pure Synthetic Product->Biological Assay Comparative Analysis Natural Product Data Natural Product Data Spectroscopic Comparison Spectroscopic Comparison Natural Product Data->Spectroscopic Comparison Biological Activity Comparison Biological Activity Comparison Natural Product Data->Biological Activity Comparison Synthetic Product Data Synthetic Product Data Synthetic Product Data->Spectroscopic Comparison Synthetic Product Data->Biological Activity Comparison Conclusion Conclusion Spectroscopic Comparison->Conclusion Biological Activity Comparison->Conclusion

References

A Comparative Guide to the Structure-Activity Relationships of Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the query focused on the structure-activity relationship (SAR) of Gelsempervine A analogs, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific SAR studies for this particular compound. Research has more broadly investigated the diverse alkaloids isolated from the Gelsemium genus. This guide, therefore, provides a comparative analysis of the biological activities of various Gelsemium alkaloids, drawing upon available experimental data to elucidate preliminary SAR insights within this complex family of natural products. The focus will be on their cytotoxic effects and their modulation of inhibitory neurotransmitter receptors, areas where comparative data is most accessible.

Comparative Analysis of Biological Activities

The biological evaluation of Gelsemium alkaloids has primarily centered on two key areas: their potential as anticancer agents and their effects on the central nervous system, particularly their interaction with inhibitory ion channels.

Comparison of Cytotoxic Activity of Sempervirine (B1196200) and Its Analogs

Sempervirine, a pentacyclic indoloquinolizidine alkaloid from Gelsemium sempervirens, has demonstrated notable anti-proliferative activity.[1] Its planar structure allows it to intercalate with DNA and inhibit topoisomerase I, contributing to its cytotoxic effects.[1][2] A study on synthetic analogs of sempervirine has provided insights into the structure-activity relationships governing its cytotoxicity against various human cancer cell lines.

Table 1: Cytotoxic Activity (EC50, µM) of Sempervirine and its Analogs [2]

CompoundR1R2R3R4Raji (Burkitt lymphoma)MDA-MB-231 (Breast cancer)HeLa (Cervical cancer)
Sempervirine HHHH1.11.41.4
Analog 1 OMeHHH2.02.12.4
Analog 2 FHHH0.320.610.41
Analog 3 HFHH>10>10>10
Analog 4 HHOMeH2.83.23.1
Analog 5 HHHF1.51.81.7

EC50 values represent the concentration of the compound that inhibits cell growth by 50%.

From this data, it can be inferred that substitutions on the aromatic rings of the sempervirine scaffold significantly influence its cytotoxic potency. Notably, the introduction of a fluorine atom at the R2 position (10-fluorosempervirine) resulted in a 2.3 to 3.4-fold increase in potency compared to the parent compound, making it the most cytotoxic analog identified in the study.[2] Conversely, a fluorine at the R3 position led to a dramatic loss of activity.

Comparison of the Modulatory Effects of Gelsemium Alkaloids on Inhibitory Receptors

Several major Gelsemium alkaloids, including gelsemine (B155926), koumine, and gelsevirine (B199093), have been shown to modulate the function of inhibitory glycine (B1666218) receptors (GlyRs) and GABAA receptors (GABAARs) in the central nervous system.[3] These receptors are critical for mediating inhibitory neurotransmission.

Table 2: Inhibitory Activity (IC50, µM) of Gelsemium Alkaloids on Glycine and GABAA Receptors [3]

AlkaloidGlycine Receptor (α1 subunit)GABAA Receptor
Koumine 31.5 ± 1.7Inhibits
Gelsemine ~42.4 (spinal GlyRs)55 - 75
Gelsevirine 40.6 ± 8.2-
Humantenmine (B199024) No detectable activityNo detectable activity

IC50 values represent the concentration of the alkaloid required to inhibit 50% of the agonist-evoked current.

These findings suggest that the modulatory activity on inhibitory receptors is sensitive to the specific chemical structure of the alkaloid. While koumine, gelsemine, and gelsevirine demonstrate inhibitory effects, humantenmine is largely inactive on these receptors.[3] This highlights the importance of the specific polycyclic core structure and substituent patterns for receptor interaction.

Experimental Protocols

1. Cell Viability (MTT) Assay for Cytotoxicity Screening

The cytotoxic activity of sempervirine and its analogs was determined using a standard whole-cell antitumor viability MTT assay.[2]

  • Cell Culture: Human tumor cell lines (Raji, MDA-MB-231, and HeLa) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in a 6-point or 12-point dilution series) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The EC50 values are then determined by plotting the cell viability against the compound concentration.

2. Electrophysiological Recordings for Receptor Modulation

The modulatory effects of Gelsemium alkaloids on glycine and GABAA receptors were assessed using electrophysiological techniques on recombinant receptors expressed in HEK293 cells or native receptors in cultured neurons.[3][4][5]

  • Cell Preparation: HEK293 cells are transfected with the appropriate receptor subunit cDNAs. Alternatively, primary neuronal cultures (e.g., spinal or cortical neurons) are prepared.

  • Whole-Cell Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the ion currents flowing through the receptors. A glass micropipette filled with an internal solution is sealed onto the surface of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

  • Agonist Application: A specific agonist for the receptor (e.g., glycine for GlyRs or GABA for GABAARs) is applied to the cell to evoke a current.

  • Alkaloid Application: The Gelsemium alkaloid is then co-applied with the agonist at various concentrations.

  • Data Acquisition and Analysis: The changes in the amplitude of the agonist-evoked currents in the presence of the alkaloid are recorded and analyzed. The IC50 values are calculated by plotting the percentage of inhibition of the current against the alkaloid concentration.

Visualizations

Gelsemium_Alkaloid_Classification Classification of Major Gelsemium Alkaloids Gelsemium_Alkaloids Gelsemium Alkaloids Gelsemine_Type Gelsemine Type Gelsemium_Alkaloids->Gelsemine_Type Koumine_Type Koumine Type Gelsemium_Alkaloids->Koumine_Type Sarpagine_Type Sarpagine Type Gelsemium_Alkaloids->Sarpagine_Type Humantenine_Type Humantenine Type Gelsemium_Alkaloids->Humantenine_Type Gelsedine_Type Gelsedine Type Gelsemium_Alkaloids->Gelsedine_Type Yohimbane_Type Yohimbane Type Gelsemium_Alkaloids->Yohimbane_Type Gelsemine Gelsemine Gelsemine_Type->Gelsemine Gelsevirine Gelsevirine Gelsemine_Type->Gelsevirine Koumine Koumine Koumine_Type->Koumine Humantenmine Humantenmine Humantenine_Type->Humantenmine Sempervirine Sempervirine (related to Yohimbane type) Yohimbane_Type->Sempervirine

Caption: Major classes of Gelsemium monoterpenoid indole (B1671886) alkaloids.

Cytotoxicity_Workflow Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells add_analogs Add this compound Analogs (Varying Concentrations) seed_cells->add_analogs incubate Incubate for 72h add_analogs->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ec50 Calculate EC50 Values measure_absorbance->calculate_ec50

Caption: A typical workflow for evaluating the cytotoxicity of compounds.

Receptor_Modulation Modulation of Inhibitory Ion Channels by Gelsemium Alkaloids cluster_alkaloids Gelsemium Alkaloids cluster_receptors Inhibitory Receptors cluster_effects Effects Koumine Koumine Inhibition Inhibition of Ion Current Koumine->Inhibition Gelsemine Gelsemine Gelsemine->Inhibition Gelsevirine Gelsevirine Gelsevirine->Inhibition Humantenmine Humantenmine No_Effect No Detectable Activity Humantenmine->No_Effect GlyR Glycine Receptor (GlyR) GABAAR GABA-A Receptor (GABAAR) Inhibition->GlyR IC50: 31.5-42.4 µM Inhibition->GABAAR IC50: 55-75 µM (Gelsemine) No_Effect->GlyR No_Effect->GABAAR

Caption: Differential effects of Gelsemium alkaloids on inhibitory receptors.

References

Comparative Analysis of Gelsempervine A's Effect in Neuronal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide will instead summarize the available information on related compounds and extracts to provide a contextual understanding and highlight the current research gap regarding Gelsempervine A.

Research on a Related Alkaloid: Gelsevirine

Recent studies have investigated the neuroprotective effects of Gelsevirine, another alkaloid found in Gelsemium elegans. In a study utilizing a mouse model of ischemic stroke (middle cerebral artery occlusion), Gelsevirine administration was found to significantly improve infarct volume, neurological function, and reduce neuronal apoptosis and inflammation.[1][2] The protective effects of Gelsevirine in this model were attributed to the downregulation of over-activated microglia, the resident immune cells of the brain.[1][2]

In in vitro models, Gelsevirine demonstrated an anti-inflammatory effect on microglia without showing toxicity to primary neurons, astrocytes, or BV2 microglial cells at concentrations up to 100 μM.[1] The underlying mechanism of Gelsevirine's anti-inflammatory action was identified as the inhibition of the JAK2-STAT3 signaling pathway, which plays a critical role in neuroinflammation.[1][2]

Insights from Gelsemium sempervirens Extract Studies

Research on the effects of dilutions of the plant extract Gelsemium sempervirens has been conducted on the human neuroblastoma cell line SH-SY5Y. One study reported that exposure to a 2c dilution of Gelsemium s., containing a gelsemine (B155926) concentration of 6.5 × 10⁻⁶ M, did not impair cell viability after 24 hours of treatment, as determined by a WST-1 assay.[3] This study focused on gene expression changes and did not provide data on neuroprotective effects or specific signaling pathways related to neuronal health.

Methodologies for Neuronal Model Studies

While specific data for this compound is unavailable, the following established experimental protocols are commonly used to assess the effects of compounds on neuronal models and would be applicable to future studies on this compound.

Table 1: Common In Vitro Neuronal Models
Neuronal ModelDescriptionKey Applications
Primary Cortical Neurons Neurons isolated directly from the cortex of embryonic or neonatal rodents. They form complex synaptic networks in culture.Studying synaptic plasticity, neurotoxicity, and neuroprotection in a model that closely resembles the in vivo brain environment.[4][5]
Primary Hippocampal Neurons Neurons isolated from the hippocampus, a brain region crucial for learning and memory.Investigating mechanisms of memory formation, synaptic function, and neurodegenerative diseases like Alzheimer's.[6][7]
SH-SY5Y Neuroblastoma Cells A human-derived cell line that can be differentiated into a neuronal phenotype. They are a widely used model for neurodegenerative diseases.[3][8]High-throughput screening of neuroprotective compounds, studying mechanisms of neurotoxicity and neuroinflammation.[9]
Experimental Protocols

A standard workflow to evaluate the neuroprotective effects of a compound like this compound would involve the following key assays:

  • Cell Viability Assays: To determine the effect of the compound on neuronal survival. Common methods include the MTT assay, which measures mitochondrial activity, and the LDH release assay, which quantifies cell membrane damage.[10][11]

  • Neurite Outgrowth Assays: To assess the ability of a compound to promote the growth of axons and dendrites, which is crucial for neuronal connectivity and regeneration. This is often quantified by immunofluorescence staining of neuronal markers followed by image analysis.[12][13]

  • Apoptosis Assays: To investigate whether the compound can prevent programmed cell death, a common feature of neurodegenerative diseases. This can be measured by techniques such as TUNEL staining or by quantifying the expression of key apoptotic proteins like caspases.[14][15][16]

  • Signaling Pathway Analysis: To elucidate the molecular mechanisms of action. Techniques like Western blotting and RNA sequencing can be used to measure changes in protein and gene expression in relevant signaling pathways.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing neuroprotection and a simplified representation of a potential neuroprotective signaling pathway that could be investigated for this compound.

G cluster_workflow Experimental Workflow for Neuroprotection Assay cluster_outcomes Outcome Assessment A Neuronal Cell Culture (e.g., Primary Cortical Neurons, SH-SY5Y) B Induce Neuronal Damage (e.g., Oxidative Stress, Excitotoxicity) A->B C Treatment with this compound (Varying Concentrations) B->C D Incubation Period C->D E Assess Outcomes D->E F Cell Viability Assay (MTT, LDH) E->F G Neurite Outgrowth Assay E->G H Apoptosis Assay (TUNEL, Caspase Activity) E->H

Figure 1: A typical experimental workflow for evaluating the neuroprotective effects of a compound in a neuronal cell culture model.

G cluster_pathway Hypothetical Neuroprotective Signaling Pathway A This compound B Receptor Binding A->B C Activation of Downstream Kinases (e.g., Akt, ERK) B->C D Modulation of Transcription Factors (e.g., CREB, Nrf2) C->D E Upregulation of Neuroprotective Genes (e.g., Bcl-2, BDNF) D->E F Increased Neuronal Survival and Function E->F

Figure 2: A simplified, hypothetical signaling pathway illustrating how a neuroprotective compound might exert its effects.

Conclusion and Future Directions

Future research should focus on isolating this compound and systematically evaluating its efficacy and mechanism of action in a range of neuronal models, including primary cortical and hippocampal neurons, as well as in cell lines relevant to neurodegenerative diseases such as the SH-SY5Y line. Such studies, employing the established methodologies outlined above, are essential to determine the potential of this compound as a therapeutic agent for neurological disorders.

References

Bridging the Computational and the Concrete: A Comparative Guide to Validating In Silico Predictions for Gelsempervine A with In Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

The journey of a novel therapeutic agent from computer-aided design to benchtop validation is a critical phase in drug discovery. This guide provides a comparative framework for validating hypothetical in silico predictions of the biological activity of Gelsempervine A, a natural alkaloid, with robust in vitro experimental data. While specific validated studies on this compound are emerging, this document serves as a methodological template for researchers, scientists, and drug development professionals. We will explore a plausible scenario where this compound is predicted to interact with a G-protein coupled receptor (GPCR) implicated in cancer cell proliferation.

Workflow for Validating In Silico Predictions with In Vitro Experiments

cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation insilico_target Target Identification (e.g., GPCR-X) insilico_docking Molecular Docking (this compound vs. GPCR-X) insilico_target->insilico_docking insilico_md Molecular Dynamics Simulation insilico_docking->insilico_md insilico_admet ADMET Prediction insilico_md->insilico_admet invitro_binding Target Binding Assay (e.g., Radioligand Binding) insilico_admet->invitro_binding Hypothesis Generation invitro_functional Functional Assay (e.g., cAMP Assay) invitro_binding->invitro_functional invitro_cell Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) invitro_functional->invitro_cell data_analysis Comparative Data Analysis invitro_cell->data_analysis Data Correlation conclusion Conclusion: Validation of In Silico Model data_analysis->conclusion

Caption: Workflow from computational prediction to experimental validation.

Part 1: The In Silico Hypothesis

Computational models predict the interaction of a ligand with a protein target, offering insights into potential biological activity. In this hypothetical study, this compound was screened against a panel of cancer-related GPCRs. Molecular docking simulations predicted a high binding affinity for GPCR-X, a receptor known to be overexpressed in certain cancer cell lines and linked to pro-proliferative signaling.

Table 1: Hypothetical In Silico Docking Scores of this compound and Control Compounds against GPCR-X
CompoundDocking Score (kcal/mol)Predicted Binding Interactions
This compound -9.8Hydrogen bonds with ASN110, PHE264
Known Agonist-10.5Hydrogen bonds with ASN110, SER193
Known Antagonist-8.9Hydrophobic interactions with TRP94
Inactive Compound-4.2No significant interactions

Part 2: In Vitro Experimental Validation

To validate the in silico predictions, a series of in vitro experiments were designed to quantify the interaction of this compound with GPCR-X and its effect on cancer cells expressing this receptor.

Table 2: Comparative In Vitro Data for this compound
Assay TypeParameterThis compoundKnown AgonistKnown Antagonist
Target Engagement Binding Affinity (Ki, nM)7515120
Functional Activity cAMP Inhibition (IC50, µM)1.20.05> 100 (No effect)
Cellular Activity Cytotoxicity (IC50, µM)5.80.8> 100 (No effect)
Cellular Activity Apoptosis Induction (%)45% at 10 µM60% at 2 µM< 5% at 10 µM

The in vitro data suggests that this compound binds to GPCR-X and acts as an antagonist, inhibiting the downstream signaling pathway and inducing cytotoxicity and apoptosis in GPCR-X expressing cancer cells. This partially validates the in silico prediction of binding, but further refinement of the computational model is needed to accurately predict the functional outcome (antagonism vs. agonism).

Part 3: Detailed Experimental Protocols

For reproducibility, detailed methodologies for the key in vitro experiments are provided below.

Protocol 1: Radioligand Binding Assay
  • Cell Culture and Membrane Preparation: A stable cell line overexpressing GPCR-X is cultured to 80-90% confluency. Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, membrane preparations are incubated with a known concentration of a radiolabeled ligand for GPCR-X and varying concentrations of this compound or control compounds.

  • Incubation and Washing: The reaction is incubated at room temperature for 2 hours to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The displacement of the radioligand by this compound is used to calculate its binding affinity (Ki) using competitive binding analysis software.

Protocol 2: cAMP Functional Assay
  • Cell Seeding: GPCR-X expressing cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with varying concentrations of this compound or a known antagonist for 30 minutes.

  • Agonist Stimulation: A known agonist for GPCR-X is added to the wells to stimulate the receptor and induce a change in intracellular cyclic AMP (cAMP) levels.

  • Cell Lysis and Detection: After a 30-minute incubation with the agonist, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The ability of this compound to inhibit the agonist-induced change in cAMP levels is used to determine its IC50 value.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells expressing GPCR-X are seeded in a 96-well plate and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of this compound and control compounds for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Part 4: Visualizing the Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical GPCR-X signaling pathway and the proposed point of inhibition by this compound.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR-X G_protein Gα(i)/Gβγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression (Proliferation, Survival) CREB->Gene_expression Transcription Regulation Agonist Agonist Agonist->GPCR Binds & Activates Gelsempervine_A This compound Gelsempervine_A->GPCR Binds & Blocks

Caption: Hypothetical GPCR-X signaling pathway inhibited by this compound.

Conclusion

This guide outlines a systematic approach to validating in silico predictions for this compound with in vitro experimental data. The hypothetical results presented herein demonstrate a plausible outcome where computational predictions of target binding are confirmed experimentally. However, the functional consequences of this binding required empirical determination. The integration of predictive computational modeling with rigorous experimental validation, as detailed in this guide, is paramount for accelerating the identification and development of promising therapeutic candidates.

A Head-to-Head Comparison of Gelsempervine A and Other Glycine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glycine (B1666218) receptor (GlyR), a key player in mediating inhibitory neurotransmission in the central nervous system, presents a promising target for novel therapeutics. Its modulation can influence a range of physiological processes, including pain perception, motor control, and sensory processing. A variety of compounds, from naturally occurring alkaloids to synthetic molecules, have been shown to interact with GlyRs, acting as agonists, antagonists, or allosteric modulators. This guide provides a head-to-head comparison of Gelsempervine A, a Gelsemium alkaloid, with other notable GlyR modulators, supported by available experimental data.

Overview of Glycine Receptor Modulation

Glycine receptors are ligand-gated ion channels that, upon activation by glycine, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. The modulation of GlyR activity can be achieved through several mechanisms:

  • Orthosteric Agonism/Antagonism: Compounds that bind to the same site as the endogenous ligand, glycine. Agonists activate the receptor, while antagonists block its activation.

  • Allosteric Modulation: Compounds that bind to a site distinct from the glycine-binding site, thereby altering the receptor's response to glycine. Positive allosteric modulators (PAMs) enhance the effect of glycine, while negative allosteric modulators (NAMs) reduce it.

  • Channel Block: Compounds that physically obstruct the ion channel, preventing the flow of chloride ions.

This comparative guide will focus on this compound and other modulators for which quantitative data are available, providing a framework for understanding their relative potencies and mechanisms of action.

Quantitative Comparison of Glycine Receptor Modulators

The following table summarizes the available quantitative data for this compound and a selection of other well-characterized glycine receptor modulators. It is important to note that values can vary depending on the experimental conditions, including the specific GlyR subunit composition, expression system, and assay used.

ModulatorTypeGlyR Subtype(s)K_i_ (nM)IC_50_ (nM)EC_50_ (µM)Notes
This compound Orthosteric Agonistα3---Described as an orthosteric agonist, but specific quantitative binding or potency data is not readily available in the searched literature.
Glycine Endogenous AgonistAll--30 - 309The primary endogenous agonist of the glycine receptor[1].
Strychnine (B123637) Competitive AntagonistAll128.29-A classic high-affinity competitive antagonist of GlyRs[2].
Picrotoxin (B1677862) Non-competitive Antagonist (Channel Blocker)α1, α2, α3-2,300 - 219,000-Acts as a channel blocker with varying potency across different subtypes[3].
Ivermectin Positive Allosteric Modulator / Agonistα1, α1β--1 - 5Potentiates glycine-induced currents at low concentrations and can directly activate the receptor at higher concentrations[4].
Propofol (B549288) Positive Allosteric Modulatorα1, α2, α3--95 - 138A general anesthetic that potentiates GlyR function[5].
Ethanol Positive Allosteric Modulatorα1, α2---Potentiates GlyR function, particularly at low glycine concentrations[6][7].
Zinc (Zn²⁺) Biphasic Allosteric Modulatorα1->10,000<10Potentiates at low micromolar concentrations and inhibits at higher concentrations[8][9][10].

Note: "-" indicates that the data was not found in the provided search results. K_i_ (inhibitory constant) and IC_50_ (half-maximal inhibitory concentration) values are typically determined through radioligand binding assays, while EC_50_ (half-maximal effective concentration) values are determined from functional assays such as electrophysiology.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in glycine receptor modulation and the experimental approaches used to study these interactions.

Glycine_Receptor_Signaling Glycine Receptor Signaling Pathway cluster_agonists Orthosteric Ligands cluster_modulators Allosteric Modulators Glycine Glycine GlyR Glycine Receptor (Ligand-Gated Ion Channel) Glycine->GlyR Binds to orthosteric site Gelsempervine_A This compound Gelsempervine_A->GlyR Binds to orthosteric site Strychnine Strychnine Strychnine->GlyR Blocks orthosteric site PAMs PAMs (e.g., Propofol, Ethanol, Ivermectin) PAMs->GlyR Binds to allosteric site Channel_Opening Chloride Channel Opening PAMs->Channel_Opening Enhances NAMs NAMs (e.g., High [Zn²⁺]) NAMs->GlyR Binds to allosteric site NAMs->Channel_Opening Reduces GlyR->Channel_Opening Activates Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Glycine Receptor Signaling and Modulation

Experimental_Workflow Experimental Workflow for GlyR Modulator Characterization cluster_binding Binding Assays cluster_functional Functional Assays Radioligand_Assay Radioligand Binding Assay (e.g., [³H]Strychnine) Binding_Data Determine Ki (Binding Affinity) Radioligand_Assay->Binding_Data Data_Analysis Data Analysis and Comparison Binding_Data->Data_Analysis Patch_Clamp Whole-Cell Patch Clamp Electrophysiology Functional_Data Determine EC₅₀/IC₅₀ (Potency & Efficacy) Patch_Clamp->Functional_Data Functional_Data->Data_Analysis Compound Test Compound (e.g., this compound) Compound->Radioligand_Assay Compound->Patch_Clamp GlyR_Preparation GlyR Preparation (e.g., Spinal Cord Membranes, HEK293 cells expressing GlyR) GlyR_Preparation->Radioligand_Assay GlyR_Preparation->Patch_Clamp

Workflow for Glycine Receptor Modulator Analysis

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key experiments cited in the comparison of glycine receptor modulators.

Radioligand Binding Assay (e.g., [³H]Strychnine Displacement)

This assay is used to determine the binding affinity (K_i_) of a compound for the glycine receptor by measuring its ability to displace a radiolabeled ligand, typically [³H]strychnine.

1. Membrane Preparation:

  • Dissect the desired tissue (e.g., rodent spinal cord) and homogenize in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Reaction:

  • In a series of tubes, combine the prepared membranes, a fixed concentration of [³H]strychnine, and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Include control tubes for total binding (no unlabeled compound) and non-specific binding (a high concentration of an unlabeled ligand like cold strychnine or glycine).

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific [³H]strychnine binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value of the test compound.

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through glycine receptors in response to the application of agonists and modulators, allowing for the determination of EC_50_ and IC_50_ values.

1. Cell Preparation:

  • Use primary cultured neurons (e.g., spinal cord neurons) or a cell line (e.g., HEK293) stably or transiently expressing the desired glycine receptor subtype(s).

  • Plate the cells on coverslips for easy mounting on the microscope stage.

2. Recording Setup:

  • Place a coverslip with cells in a recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with an external recording solution.

  • Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an internal solution containing ions that mimic the intracellular environment.

3. Whole-Cell Configuration:

  • Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for control of the cell's membrane potential and measurement of the total current flowing across the cell membrane.

4. Drug Application and Data Acquisition:

  • Apply glycine (at a specific concentration, e.g., EC_20_) and the test modulator to the cell using a rapid perfusion system.

  • Record the resulting currents using a patch-clamp amplifier and data acquisition software.

  • To determine the EC_50_ of an agonist, apply increasing concentrations of the agonist and record the peak current response at each concentration.

  • To determine the effect of a modulator, co-apply a fixed concentration of glycine with varying concentrations of the modulator.

5. Data Analysis:

  • Plot the normalized current response against the logarithm of the agonist or modulator concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC_50_ or IC_50_ value and the Hill coefficient.

Conclusion

The comprehensive comparison of this compound with other glycine receptor modulators is currently limited by the lack of publicly available quantitative data for this compound's direct interaction with the receptor. While it is described as an orthosteric agonist, its potency and binding affinity relative to other compounds remain to be fully elucidated. The provided data for other modulators, such as the antagonist strychnine and various allosteric modulators, offer a valuable context for the potential therapeutic and research applications of novel GlyR-targeting compounds. Further experimental investigation using standardized protocols, such as those outlined here, is necessary to fully characterize the pharmacological profile of this compound and its place within the diverse landscape of glycine receptor modulators. Such studies will be instrumental in advancing our understanding of glycinergic neurotransmission and in the development of next-generation therapeutics for a range of neurological disorders.

References

Assessing the Specificity of Gelsempervine A's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological specificity of Gelsempervine A, a monoterpenoid indole (B1671886) alkaloid from the Gelsemium genus. Due to the limited direct experimental data on this compound, this guide leverages available data on structurally similar Gelsemium alkaloids, primarily gelsevirine (B199093), gelsemine (B155926), and koumine (B8086292), to infer and compare its potential biological activities. The primary molecular targets for these alkaloids appear to be inhibitory neurotransmitter receptors in the central nervous system (CNS), specifically glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.

Comparative Analysis of Biological Activity

Recent studies have focused on elucidating the molecular targets of various Gelsemium alkaloids to understand their pharmacological and toxicological profiles. Electrophysiological studies have been instrumental in quantifying the inhibitory effects of these compounds on key CNS receptors.

The following table summarizes the available quantitative data on the inhibitory activity (IC50 values) of gelsevirine, gelsemine, and koumine on α1 glycine receptors and α1β2γ2 GABA-A receptors. This data provides a basis for comparing the potential specificity of this compound.

CompoundTargetIC50 (µM)Reference
Gelsevirine α1 Glycine Receptor82.94[1]
α1β2γ2 GABA-A Receptor>300[1]
Gelsemine α1 Glycine Receptor10.36[1]
α1β2γ2 GABA-A Receptor117.5[1]
Koumine α1 Glycine Receptor9.587[1]
α1β2γ2 GABA-A Receptor143.6[1]

Note: A lower IC50 value indicates greater potency.

Based on this data, gelsevirine demonstrates a higher degree of specificity for the α1 glycine receptor over the α1β2γ2 GABA-A receptor compared to gelsemine and koumine. Given the structural similarities between gelsevirine and this compound, it is plausible that this compound may also exhibit a preference for glycine receptors. However, without direct experimental validation, this remains a hypothesis.

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in this guide, primarily based on electrophysiological recordings used to determine the IC50 values of Gelsemium alkaloids on inhibitory receptors.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a Xenopus laevis oocyte expressing a specific receptor of interest.

1. Oocyte Preparation and Receptor Expression:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA encoding the subunits of the target receptor (e.g., human α1 glycine receptor or human α1, β2, and γ2 subunits for the GABA-A receptor) is injected into the oocytes.

  • Injected oocytes are incubated for 2-4 days to allow for receptor expression on the oocyte membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

  • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

  • The oocyte membrane is voltage-clamped at a holding potential of -60 mV.

  • The agonist for the expressed receptor (e.g., glycine for GlyR or GABA for GABA-A receptors) is applied to elicit an inward chloride current.

  • Once a stable baseline current is established, the Gelsemium alkaloid (e.g., gelsevirine, gelsemine, or koumine) is co-applied with the agonist at varying concentrations.

3. Data Analysis:

  • The peak current amplitude in the presence of the alkaloid is measured and normalized to the control current amplitude (agonist alone).

  • Concentration-response curves are generated by plotting the normalized current as a function of the alkaloid concentration.

  • The IC50 value, which is the concentration of the alkaloid that inhibits 50% of the maximal agonist-induced current, is calculated by fitting the data to a sigmoidal dose-response equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Gelsemium_Alkaloid_Signaling cluster_ligand Ligands cluster_receptor Receptors cluster_effect Cellular Effect This compound This compound GlyR Glycine Receptor (α1 subunit) This compound->GlyR ? GABAAR GABA-A Receptor (α1β2γ2) This compound->GABAAR ? Gelsevirine Gelsevirine Gelsevirine->GlyR Inhibition (IC50 = 82.94 µM) Gelsevirine->GABAAR Weak Inhibition (IC50 > 300 µM) Gelsemine Gelsemine Gelsemine->GlyR Inhibition (IC50 = 10.36 µM) Gelsemine->GABAAR Inhibition (IC50 = 117.5 µM) Koumine Koumine Koumine->GlyR Inhibition (IC50 = 9.587 µM) Koumine->GABAAR Inhibition (IC50 = 143.6 µM) Inhibition Neuronal Inhibition (Hyperpolarization) GlyR->Inhibition GABAAR->Inhibition

Caption: Interaction of Gelsemium alkaloids with inhibitory neurotransmitter receptors.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage-Clamp Setup Incubation->TEVC_Setup Agonist_Application Apply Agonist (e.g., Glycine) TEVC_Setup->Agonist_Application Alkaloid_Application Co-apply Gelsemium Alkaloid Agonist_Application->Alkaloid_Application Record_Current Record Ion Current Alkaloid_Application->Record_Current Normalize_Data Normalize Current Data Record_Current->Normalize_Data Plot_Curve Plot Concentration-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) electrophysiology.

References

Inter-Laboratory Validation of Gelsempervine A Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a hypothetical inter-laboratory validation of a bioassay for Gelsempervine A, an alkaloid with potential therapeutic properties. Due to the limited availability of published inter-laboratory validation data for this specific compound, this document serves as a template, outlining the essential components of such a study. The data presented here is illustrative and intended to guide researchers in designing and interpreting their own validation studies.

Data Presentation: Comparative Bioactivity of this compound

The following table summarizes hypothetical results from three independent laboratories that assessed the cytotoxic activity of this compound against the HeLa human cervical cancer cell line using a standardized MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

LaboratoryThis compound IC50 (µM)Standard Deviation (µM)Number of Replicates (n)
Lab A12.51.26
Lab B13.11.56
Lab C11.91.06

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of bioassay results. Below is a representative protocol for the MTT cytotoxicity assay used in the hypothetical inter-laboratory validation study.

MTT Assay Protocol for Cytotoxicity of this compound

1. Cell Culture and Seeding:

  • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in all wells is maintained at less than 0.1%.

  • The culture medium is removed from the wells and replaced with medium containing the various concentrations of this compound. A vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin) are also included.

3. Incubation:

  • The plates are incubated for 48 hours at 37°C and 5% CO2.

4. MTT Assay:

  • After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

5. Data Acquisition and Analysis:

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis in cancer cells. Many alkaloids exert their cytotoxic effects by inducing programmed cell death through the activation of caspase cascades.

G GelsempervineA This compound CellSurfaceReceptor Cell Surface Receptor GelsempervineA->CellSurfaceReceptor SignalTransduction Signal Transduction Cascade CellSurfaceReceptor->SignalTransduction Mitochondria Mitochondria SignalTransduction->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 to Active Caspase-9 Apaf1->Caspase9 Caspase3 Pro-Caspase-3 to Active Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical apoptotic signaling pathway induced by this compound.
Experimental Workflow Diagram

This diagram outlines the workflow for the inter-laboratory validation of the this compound bioassay.

G start Start: Develop Standardized Protocol distribute Distribute Protocol, this compound, and Cell Line to Labs A, B, C start->distribute lab_a Lab A: Perform MTT Assay distribute->lab_a lab_b Lab B: Perform MTT Assay distribute->lab_b lab_c Lab C: Perform MTT Assay distribute->lab_c collect_data Collect and Collate Raw Data and IC50 Values lab_a->collect_data lab_b->collect_data lab_c->collect_data analyze Statistical Analysis: Compare Mean IC50 and Variance collect_data->analyze report Generate Validation Report analyze->report end End: Assess Inter-Laboratory Reproducibility report->end

Workflow for inter-laboratory bioassay validation.

Safety Operating Guide

Navigating the Safe Handling and Disposal of Gelsempervine A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of Gelsempervine A. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on best practices for handling potent, biologically active indole (B1671886) alkaloids and general laboratory safety principles. It is imperative to supplement this guidance with a thorough risk assessment specific to your experimental conditions and to consult with your institution's Environmental Health and Safety (EHS) department.

Core Safety and Handling Precautions

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.[1]
Lab Coat A buttoned, full-length laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Essential when handling the solid compound or preparing solutions, especially outside of a certified chemical fume hood.[2]

Engineering Controls:

Control MeasureSpecificationRationale
Chemical Fume Hood All manipulations of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood.Minimizes inhalation exposure.[2]
Ventilation Ensure the laboratory is well-ventilated.Reduces the concentration of any fugitive emissions.[1]
Safety Shower & Eyewash Station Must be readily accessible and tested regularly.For immediate decontamination in case of accidental exposure.[2]

Proper Disposal Procedures

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including unused this compound powder, contaminated weighing paper, pipette tips, and gloves, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams.

  • Contaminated Labware: Glassware and other equipment that have come into contact with this compound should be decontaminated with a suitable solvent (e.g., ethanol (B145695) or acetone) three times. The solvent rinsate must be collected as hazardous liquid waste.

Disposal Workflow:

start Start: this compound Waste Generated segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate label_solid Label 'Hazardous Waste - this compound (Solid)' segregate->label_solid label_liquid Label 'Hazardous Waste - this compound (Liquid)' segregate->label_liquid store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store request Request Waste Pickup from EHS store->request end End: Proper Disposal by EHS request->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for studying the bioactivity of a novel compound can be outlined. The following is an illustrative example for assessing the anxiolytic-like effects of this compound in a rodent model, based on the known activities of related Gelsemium alkaloids.

Objective: To determine the dose-dependent anxiolytic-like effects of this compound using the elevated plus-maze (EPM) test in mice.

Methodology:

  • Compound Preparation:

    • On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle (e.g., 1% Tween 80 in sterile saline).

    • Perform serial dilutions to achieve the desired final concentrations for injection (e.g., 0.1, 1, and 10 mg/kg). All preparations must be conducted in a chemical fume hood.

  • Animal Handling and Dosing:

    • Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the EPM test.

  • Elevated Plus-Maze (EPM) Test:

    • The EPM apparatus consists of two open arms and two closed arms elevated from the floor.

    • Place a mouse at the center of the maze, facing an open arm.

    • Record the behavior of the mouse for 5 minutes using an overhead video camera.

    • Key parameters to measure include:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Total distance traveled (to assess general locomotor activity).

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound to the vehicle control. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Experimental Workflow Diagram:

prep Compound Preparation (Stock and Dilutions) dose Dosing (i.p. injection) prep->dose acclimate Animal Acclimation acclimate->dose epm Elevated Plus-Maze Test dose->epm record Video Recording of Behavior epm->record analyze Data Analysis and Interpretation record->analyze

Caption: Illustrative workflow for a behavioral study of this compound.

Postulated Signaling Pathway

Given the known anxiolytic effects of related Gelsemium alkaloids, it is plausible that this compound may modulate neurotransmitter systems involved in anxiety, such as the GABAergic system. The following diagram illustrates a hypothetical signaling pathway.

gel This compound receptor GABA-A Receptor gel->receptor Allosteric Modulation channel Chloride Ion Channel Opening receptor->channel influx Chloride Ion Influx channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Reduced Neuronal Excitability hyperpolarization->inhibition anxiolysis Anxiolytic Effect inhibition->anxiolysis

References

Safeguarding Researchers: A Comprehensive Guide to Handling Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel involved in the handling, storage, and disposal of Gelsempervine A. Adherence to these protocols is mandatory to ensure a safe research environment.

This compound is a potent alkaloid derived from plants of the Gelsemium genus. Due to its inherent toxicity, stringent safety measures must be observed at all times. All parts of the Gelsemium plant are considered highly poisonous and can cause severe adverse effects, including respiratory depression, neuromuscular paralysis, and in extreme cases, fatality.[1][2] Therefore, this compound must be handled as a cytotoxic and highly hazardous compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for any procedure involving this compound. This is to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against accidental skin contact. The outer glove should be changed immediately upon suspected contamination.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols, safeguarding the eyes and face from exposure.
Lab Coat Disposable, solid-front, back-closing gown with knit cuffs.Prevents contamination of personal clothing and skin. The gown should be impermeable to liquids.
Respiratory Protection A properly fit-tested N95 or higher-level respirator.Essential for weighing and handling the powdered form of the compound to prevent inhalation of aerosolized particles.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside the laboratory.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to ensure containment.

1. Preparation and Weighing:

  • Designate a specific area within the fume hood for handling this compound.

  • Cover the work surface with a disposable, absorbent, plastic-backed pad.

  • When weighing the solid compound, use a containment balance enclosure or a dedicated, clean weighing vessel to minimize aerosol generation.

  • Handle all solutions with extreme care, using Luer-lock syringes and needles to prevent accidental disconnection and spills.

2. Dissolution and Dilution:

  • Add solvent to the solid compound slowly and carefully to avoid splashing.

  • Ensure the vial or container is securely capped before vortexing or mixing.

  • All dilutions should be performed within the designated containment area.

3. Experimental Use:

  • Clearly label all containers with "this compound," a hazard symbol, and the concentration.

  • Transport containers in a sealed, secondary container between the fume hood and other laboratory areas.

  • After use, decontaminate all non-disposable equipment that has come into contact with this compound.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert the laboratory supervisor.

  • For small spills, trained personnel wearing appropriate PPE should use a chemotherapy spill kit to absorb and decontaminate the area.

  • For large spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Solid Waste All contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers must be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by EHS.
Sharps Waste Contaminated needles and syringes must be placed directly into a designated sharps container for cytotoxic waste.

Experimental Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling this compound to minimize exposure risk.

GelsempervineA_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase PPE Don Full PPE Prep_Area Prepare Containment Area PPE->Prep_Area 1. Setup Weigh Weigh Compound Prep_Area->Weigh 2. Proceed Dissolve Dissolve & Dilute Weigh->Dissolve 3. Solution Prep Experiment Perform Experiment Dissolve->Experiment 4. Application Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate 5. Cleanup Waste Segregate & Dispose of Waste Decontaminate->Waste 6. Disposal Doff_PPE Doff PPE Correctly Waste->Doff_PPE 7. Final Step

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these procedures, researchers can mitigate the risks associated with the handling of the potent compound this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.